molecular formula C14H18O3 B15555349 (R)-Stiripentol-d9

(R)-Stiripentol-d9

Katalognummer: B15555349
Molekulargewicht: 243.35 g/mol
InChI-Schlüssel: IBLNKMRFIPWSOY-REPJSHSVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-Stiripentol-d9 is a useful research compound. Its molecular formula is C14H18O3 and its molecular weight is 243.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C14H18O3

Molekulargewicht

243.35 g/mol

IUPAC-Name

(E,3R)-1-(1,3-benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-ol

InChI

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+/t13-/m1/s1/i1D3,2D3,3D3

InChI-Schlüssel

IBLNKMRFIPWSOY-REPJSHSVSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to (R)-Stiripentol-d9: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Stiripentol, an antiepileptic drug, has a unique chemical structure as an aromatic allylic alcohol.[1] It is approved for the treatment of seizures associated with Dravet syndrome, a severe form of epilepsy.[1] This technical guide focuses on the deuterated analog, (R)-Stiripentol-d9, providing a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and its role in research and development. The inclusion of deuterium (B1214612), a stable isotope of hydrogen, makes this compound an invaluable tool in pharmacokinetic studies and as an internal standard for quantitative analysis.[2]

Chemical Structure and Physicochemical Properties

(R)-Stiripentol is a chiral molecule, and its (R)-enantiomer is reported to be more active than the (S)-enantiomer. The defining structural features of (R)-Stiripentol include a 1,3-benzodioxole (B145889) ring, a penten-3-ol backbone, and a gem-dimethyl group. In this compound, nine hydrogen atoms on the two methyl groups and the terminal methyl of the pentenyl chain are replaced by deuterium atoms.

Chemical Structure

Systematic Name: (3R,4E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethyl-5,5,5-trideuteriopent-1-en-3-ol

Molecular Formula: C₁₄H₉D₉O₃

Structure:

(R)-Stiripentol

This compound

Physicochemical Properties

A summary of the key physicochemical properties of (R)-Stiripentol and this compound is presented in the table below for easy comparison.

Property(R)-StiripentolThis compound
Molecular Formula C₁₄H₁₈O₃C₁₄H₉D₉O₃
Molecular Weight ( g/mol ) 234.29243.35
Monoisotopic Mass (Da) 234.1256243.1821
CAS Number 144017-65-21185239-64-8
Appearance SolidSolid
Solubility Soluble in ChloroformSoluble in Chloroform

Pharmacology

The pharmacological profile of Stiripentol (B1682491) is multifaceted, involving direct effects on neurotransmitter systems and indirect effects through the inhibition of drug-metabolizing enzymes.

Mechanism of Action

Stiripentol's primary anticonvulsant activity is attributed to its positive allosteric modulation of GABA-A receptors, the major inhibitory neurotransmitter receptors in the central nervous system.[1] This enhances GABAergic neurotransmission, leading to a reduction in neuronal excitability. Additionally, Stiripentol is a known inhibitor of several cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C19.[3] This inhibition slows the metabolism of co-administered antiepileptic drugs, thereby increasing their plasma concentrations and therapeutic efficacy.

Pharmacokinetics

This compound is primarily utilized as an internal standard in pharmacokinetic studies of (R)-Stiripentol due to its similar chemical behavior and distinct mass. This allows for accurate quantification of the non-deuterated drug in biological matrices by mass spectrometry. The deuteration is not expected to significantly alter the intrinsic pharmacological activity but can sometimes lead to a different metabolic profile, a phenomenon known as the "kinetic isotope effect."

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of (R)-Stiripentol and its deuterated analog.

Synthesis of (R)-Stiripentol

A common synthetic route to racemic Stiripentol involves the Claisen-Schmidt condensation of piperonal (B3395001) and pinacolone (B1678379), followed by selective reduction of the resulting α,β-unsaturated ketone. The (R)-enantiomer can then be obtained through chiral resolution.

Protocol for Racemic Stiripentol Synthesis:

  • Claisen-Schmidt Condensation:

    • Dissolve piperonal (1 equivalent) and pinacolone (1.2 equivalents) in methanol (B129727).

    • Add a solution of potassium hydroxide (B78521) (2 equivalents) in water dropwise while maintaining the temperature below 20°C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

    • Collect the precipitated solid by filtration, wash with water, and dry to obtain the α,β-unsaturated ketone intermediate.

  • Selective Reduction:

    • Suspend the α,β-unsaturated ketone (1 equivalent) in methanol.

    • Add sodium borohydride (B1222165) (1.5 equivalents) portion-wise at 0°C.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Monitor the reaction by TLC.

    • After completion, neutralize the reaction with dilute acetic acid.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield racemic Stiripentol.

  • Chiral Resolution (Conceptual):

    • The racemic mixture can be resolved into its enantiomers using techniques such as chiral high-performance liquid chromatography (HPLC) or by forming diastereomeric salts with a chiral resolving agent.

Quantification of (R)-Stiripentol in Plasma using this compound by LC-MS/MS

This protocol outlines a typical bioanalytical method for the quantification of (R)-Stiripentol in a biological matrix.

Materials:

  • (R)-Stiripentol analytical standard

  • This compound (internal standard)

  • Human plasma

  • Acetonitrile (B52724)

  • Formic acid

  • Water (LC-MS grade)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 20 µL of the internal standard solution (this compound in methanol).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to achieve separation (e.g., starting with 95% A, ramping to 95% B).

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS/MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Multiple Reaction Monitoring (MRM) transitions:

        • (R)-Stiripentol: e.g., m/z 235.1 → 177.1

        • This compound: e.g., m/z 244.2 → 186.1

      • Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of (R)-Stiripentol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows related to (R)-Stiripentol.

Signaling Pathways

Stiripentol_MOA cluster_gaba GABAergic Synapse cluster_drug Drug Action cluster_cyp Drug Metabolism GABA GABA GABA_Receptor GABA-A Receptor GABA->GABA_Receptor Binds to Chloride_Channel Cl- Channel GABA_Receptor->Chloride_Channel Opens Neuronal_Inhibition Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Neuronal_Inhibition Cl- influx leads to Stiripentol (R)-Stiripentol Stiripentol->GABA_Receptor Positive Allosteric Modulator CYP3A4 CYP3A4 Stiripentol->CYP3A4 Inhibits CYP2C19 CYP2C19 Stiripentol->CYP2C19 Inhibits Inactive_Metabolites Inactive Metabolites Increased_AED_Levels Increased Plasma Levels of other AEDs Other_AEDs Other Antiepileptic Drugs (AEDs) Other_AEDs->Inactive_Metabolites Metabolized by LCMS_Workflow cluster_prep Preparation Steps cluster_lcms LC-MS/MS System start Start: Plasma Sample spike Spike with this compound (Internal Standard) start->spike prep Sample Preparation lc Liquid Chromatography (LC) Separation ms Mass Spectrometry (MS/MS) Detection lc->ms Separated Analytes analysis Data Analysis ms->analysis end End: Concentration of (R)-Stiripentol analysis->end precipitate Protein Precipitation (e.g., with Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Extraction centrifuge->extract reconstitute Reconstitution in Mobile Phase extract->reconstitute reconstitute->lc

References

In Vitro Mechanism of Action of (R)-Stiripentol-d9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the in vitro mechanism of action of stiripentol (B1682491). Despite a comprehensive search of scientific literature, no in vitro studies specifically investigating "(R)-Stiripentol-d9" were identified. The data presented herein pertains to stiripentol, which is a racemic mixture of (R)- and (S)-enantiomers. The relevance of this data to the specific deuterated R-enantiomer has not been experimentally determined.

Executive Summary

Stiripentol is an anticonvulsant medication with a multi-faceted mechanism of action. In vitro studies have revealed its ability to modulate GABAergic neurotransmission, inhibit various cytochrome P450 (CYP) enzymes, and interact with other cellular targets, including lactate (B86563) dehydrogenase and voltage-gated calcium channels. This guide provides a detailed overview of the in vitro pharmacology of stiripentol, presenting key quantitative data, experimental methodologies, and visual representations of its primary mechanisms of action.

Modulation of GABAergic Neurotransmission

Stiripentol enhances GABAergic signaling through multiple mechanisms, primarily by acting as a positive allosteric modulator of GABA-A receptors.[1][2][3][4] This modulation is subunit-dependent, with a more pronounced effect on receptors containing α3 and δ subunits.[1][2][4]

Positive Allosteric Modulation of GABA-A Receptors

Stiripentol potentiates the action of GABA at GABA-A receptors, increasing the duration of chloride channel opening without directly activating the receptor as a strong agonist.[1][5] This leads to an enhanced inhibitory postsynaptic current. The effect of stiripentol is distinct from that of benzodiazepines and barbiturates, as it binds to a unique site on the receptor complex.[1][2]

GABAa_Modulation cluster_receptor GABA-A Receptor a3 α3 Cl_ion Cl- Influx a3->Cl_ion Enhanced Channel Opening b β g γ d δ STP This compound STP->a3 Positive Allosteric Modulation (Subunit Dependent) GABA GABA GABA->a3 Binding Neuron Postsynaptic Neuron Cl_ion->Neuron Hyperpolarization

GABA-A Receptor Modulation by Stiripentol.
Other GABAergic Mechanisms

In addition to direct receptor modulation, stiripentol has been suggested to increase synaptic GABA concentrations by inhibiting its reuptake and metabolism.[1][2] However, the precise mechanisms and their relative contributions to the overall anticonvulsant effect in vitro remain to be fully elucidated.

Inhibition of Cytochrome P450 Enzymes

A significant aspect of stiripentol's mechanism of action is its potent inhibition of several cytochrome P450 enzymes.[2][6] This leads to clinically relevant drug-drug interactions, as it can increase the plasma concentrations of co-administered antiepileptic drugs.

Quantitative Data on CYP Inhibition

The following table summarizes the in vitro inhibition constants (Ki) and IC50 values of stiripentol for various CYP isoforms.

CYP IsoformSubstrateInhibition TypeKi (µM)IC50 (µM)Reference
CYP1A2(R)-warfarin--6.6[6]
CYP2B6bupropion---[6]
CYP2C8----[6]
CYP2C9(S)-warfarin---[7]
CYP2C19(S)-mephenytoinCompetitive0.516 ± 0.0653.29[7]
CYP2C19N-desmethylclobazamCompetitive0.139 ± 0.0250.276[7]
CYP2D6bufuralol---[7]
CYP3A4ClobazamNoncompetitive1.59 ± 0.071.58[7]
CYP3A4Carbamazepine (B1668303)-3.714[8]
CYP3A4Saquinavir (B1662171)Noncompetitive86163[8]

CYP_Inhibition_Workflow cluster_cyp Cytochrome P450 Enzymes STP This compound CYP1A2 CYP1A2 STP->CYP1A2 Inhibition CYP2C19 CYP2C19 STP->CYP2C19 Potent Inhibition CYP3A4 CYP3A4 STP->CYP3A4 Inhibition Other_CYPs CYP2B6, 2C8, 2C9, 2D6 STP->Other_CYPs Inhibition Metabolite Inactive Metabolite CYP3A4->Metabolite Drug Co-administered Drug (e.g., Clobazam, Carbamazepine) Drug->CYP3A4 Metabolism

Inhibition of CYP Enzymes by Stiripentol.

Other In Vitro Mechanisms of Action

Inhibition of Lactate Dehydrogenase

Stiripentol has been shown to inhibit lactate dehydrogenase (LDH), an enzyme involved in cellular energy metabolism.[1] By inhibiting LDH, stiripentol may reduce neuronal excitability.

Modulation of Voltage-Gated Calcium Channels

Recent in vitro studies suggest that stiripentol can inhibit T-type voltage-gated calcium channels.[2][3] This action may contribute to its anti-absence seizure properties.

Experimental Protocols

In Vitro CYP Inhibition Assay

Objective: To determine the inhibitory potential of stiripentol on various CYP isoforms.

Methodology:

  • System: Human liver microsomes or cDNA-expressed CYP enzymes.[7]

  • Substrates: Specific probe substrates for each CYP isoform (e.g., (R)-warfarin for CYP1A2, (S)-mephenytoin for CYP2C19).[7]

  • Incubation: Stiripentol at various concentrations is pre-incubated with the enzyme system. The reaction is initiated by the addition of the substrate and a NADPH-generating system.

  • Analysis: The formation of the metabolite is quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values and the mode of inhibition (competitive, noncompetitive) are determined using graphical methods such as Dixon or Lineweaver-Burk plots.[7]

CYP_Protocol Start Start HLM Prepare Human Liver Microsomes or cDNA-expressed CYPs Start->HLM Incubate Incubate with Stiripentol and Probe Substrate HLM->Incubate Analyze Quantify Metabolite (HPLC or LC-MS) Incubate->Analyze Calculate Calculate IC50 and Ki values Analyze->Calculate End End Calculate->End

Workflow for In Vitro CYP Inhibition Assay.
Patch-Clamp Electrophysiology for GABA-A Receptor Modulation

Objective: To assess the effect of stiripentol on GABA-A receptor function.

Methodology:

  • System: Mammalian cells (e.g., HEK293) transiently transfected with cDNAs encoding different GABA-A receptor subunits.[4]

  • Recording: Whole-cell patch-clamp recordings are performed to measure GABA-evoked chloride currents.

  • Application: GABA and stiripentol are co-applied to the cells at various concentrations.

  • Analysis: The effect of stiripentol on the GABA concentration-response curve is determined to assess for potentiation of the GABAergic current.

Conclusion

The in vitro mechanism of action of stiripentol is complex, involving direct modulation of GABA-A receptors, potent inhibition of multiple CYP enzymes, and interactions with other neuronal targets. While specific data for "this compound" is currently unavailable, the information gathered from studies on racemic stiripentol provides a strong foundation for understanding its pharmacological profile. Further research is warranted to elucidate the specific contributions of the R-enantiomer and the effects of deuteration on its in vitro activity.

References

A Technical Guide to the Stereoselective Activity of Deuterated Stiripentol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stiripentol (B1682491), an effective anticonvulsant for Dravet syndrome, is a chiral molecule administered as a racemate. Its enantiomers, (R)-(+)-Stiripentol and (S)-(-)-Stiripentol, exhibit significant differences in potency and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the known stereoselective activity of Stiripentol and explores the potential implications of deuteration on its enantiomers, (R)-Stiripentol-d9 and (S)-Stiripentol-d9. While direct comparative studies on the deuterated enantiomers are not currently available in the public domain, this document synthesizes existing data on the non-deuterated forms and the principles of the kinetic isotope effect to provide a scientifically grounded perspective for research and development.

Introduction to Stiripentol and its Enantioselectivity

Stiripentol is an allosteric modulator of GABA-A receptors, enhancing GABAergic neurotransmission, which contributes to its anticonvulsant properties.[1][2] It is also a known inhibitor of several cytochrome P450 (CYP450) enzymes, leading to significant drug-drug interactions, a factor that is integral to its therapeutic efficacy when used in combination with other antiepileptic drugs.[3][4]

Crucially, the pharmacological and pharmacokinetic properties of Stiripentol are enantioselective. The (R)- and (S)-enantiomers display distinct behaviors in the body, a critical consideration for drug development and optimization.

Comparative Activity of (R)- and (S)-Stiripentol

Studies have demonstrated a clear differentiation in the anticonvulsant potency and pharmacokinetic profiles of the non-deuterated enantiomers of Stiripentol.

Pharmacodynamic Differences

The (R)-enantiomer of Stiripentol is the more potent anticonvulsant. In a rat model of pentylenetetrazol-induced seizures, (+)-Stiripentol was found to be 2.4 times more potent than its (-)-antipode.

Pharmacokinetic Differences

Conversely, the more potent (R)-enantiomer is eliminated from the body more rapidly than the (S)-enantiomer. This is characterized by a higher plasma clearance and a shorter half-life. Furthermore, there is evidence of a unidirectional chiral inversion from (R)-Stiripentol to (S)-Stiripentol in vivo, a process that appears to be presystemic and may involve acid-catalyzed racemization in the stomach followed by enantioselective absorption and metabolism.[5]

Table 1: Comparative Pharmacokinetics of Stiripentol Enantiomers in Rats

Parameter(R)-(+)-Stiripentol(S)-(-)-Stiripentol
Anticonvulsant Potency More PotentLess Potent
Plasma Clearance HigherLower
Half-life ShorterLonger
Chiral Inversion Undergoes inversion to (S)-enantiomerLittle to no inversion

The Potential Impact of Deuteration: this compound vs. (S)-Stiripentol-d9

Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), can significantly alter the metabolic fate of a drug. This is due to the kinetic isotope effect (KIE) , where the breaking of a carbon-deuterium (C-D) bond is slower than breaking a carbon-hydrogen (C-H) bond.[6][7] This can lead to a reduced rate of metabolism, potentially improving a drug's pharmacokinetic profile.

While no direct studies comparing this compound and (S)-Stiripentol-d9 have been published, we can infer potential differences based on the known metabolism of Stiripentol. The primary metabolic pathways for Stiripentol involve oxidative cleavage of the methylenedioxy ring and hydroxylation of the t-butyl group, mediated by CYP450 enzymes, primarily CYP1A2, CYP2C19, and CYP3A4.[8][9][10]

Hypothesized Effects of Deuteration:

  • Reduced Metabolism: If the deuterium atoms in Stiripentol-d9 are located at sites of metabolic attack, the KIE would be expected to slow down the metabolism of both enantiomers.

  • Differential Impact on Enantiomers: Since the (R)-enantiomer is metabolized more rapidly, the impact of deuteration might be more pronounced for this enantiomer, potentially leading to a longer half-life and increased exposure. This could enhance its therapeutic window.

  • Altered Chiral Inversion: The mechanism of chiral inversion from (R)- to (S)-Stiripentol is complex and may involve metabolic processes.[5] Deuteration could potentially influence the rate and extent of this inversion, further altering the enantiomeric ratio and overall pharmacological effect.

Further research, including in vitro metabolism studies with human liver microsomes and in vivo pharmacokinetic studies in animal models, is necessary to elucidate the precise effects of deuteration on the individual enantiomers of Stiripentol.

Experimental Protocols

Pentylenetetrazol (PTZ)-Induced Seizure Model in Rats

This model is widely used to evaluate the anticonvulsant efficacy of drug candidates.

Objective: To determine the dose-dependent anticonvulsant effect of a test compound against seizures induced by the GABA-A antagonist, pentylenetetrazol.

Materials:

  • Male Wistar rats (200-250g)

  • Pentylenetetrazol (PTZ) solution (e.g., 70 mg/kg in saline for behavioral studies, 35 mg/kg for EEG studies)[11]

  • Test compounds (this compound, (S)-Stiripentol-d9) and vehicle control

  • Observation chambers

  • EEG recording equipment (optional)

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.

  • Dosing: Administer the test compound or vehicle to different groups of rats via the desired route (e.g., intraperitoneal).

  • PTZ Administration: After a set pre-treatment time (e.g., 30 minutes), administer a convulsant dose of PTZ.

  • Observation: Immediately place each rat in an individual observation chamber and record seizure activity for a period of 30 minutes. Seizure severity can be scored using a standardized scale (e.g., Racine's scale).[11]

  • Data Analysis: Compare the latency to the first seizure, the severity of seizures, and the percentage of animals protected from seizures across the different treatment groups.

Workflow Diagram:

PTZ_Seizure_Model cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Animal Acclimatization prepare_compounds Prepare Test Compounds and Vehicle acclimatize->prepare_compounds administer_compound Administer Compound/Vehicle prepare_compounds->administer_compound prepare_ptz Prepare PTZ Solution administer_ptz Administer PTZ prepare_ptz->administer_ptz wait Pre-treatment Period administer_compound->wait wait->administer_ptz observe Observe and Score Seizures administer_ptz->observe analyze Compare Seizure Latency, Severity, and Protection observe->analyze

Caption: Workflow for the PTZ-induced seizure model.

GABAA Receptor Binding Assay

This assay is used to determine the affinity of a compound for the GABA-A receptor.

Objective: To quantify the binding of a test compound to GABA-A receptors in rat brain tissue.

Materials:

  • Rat brain tissue

  • Homogenization buffer (0.32 M sucrose, pH 7.4)

  • Binding buffer (50 nM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [3H]muscimol)

  • Non-specific binding control (e.g., 10 mM GABA)

  • Test compounds

  • Centrifuge, scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains in homogenization buffer.

    • Perform a series of centrifugation steps to isolate the cell membranes containing the GABA-A receptors.

    • Resuspend the final pellet in binding buffer.[12]

  • Binding Assay:

    • Incubate the prepared membranes with the radioligand and varying concentrations of the test compound.

    • Include a set of tubes with an excess of a non-labeled ligand to determine non-specific binding.

    • After incubation, separate the bound and free radioligand by filtration or centrifugation.[12]

  • Quantification:

    • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant).

Workflow Diagram:

GABA_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis homogenize Homogenize Brain Tissue centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 wash Wash Membrane Pellet centrifuge2->wash incubate Incubate Membranes with Radioligand and Test Compound wash->incubate separate Separate Bound and Free Ligand incubate->separate quantify Quantify Radioactivity separate->quantify calculate Calculate IC50 and Ki quantify->calculate

Caption: Workflow for a GABA-A receptor binding assay.

Signaling Pathways

The primary mechanism of action of Stiripentol involves the potentiation of GABAergic signaling.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Stiripentol Stiripentol Stiripentol->GABA_A_Receptor Positive Allosteric Modulation Cl_channel Chloride Channel Opening GABA_A_Receptor->Cl_channel Activates Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_channel->Hyperpolarization Leads to

Caption: Stiripentol's modulation of GABAergic signaling.

Conclusion and Future Directions

The enantiomers of Stiripentol exhibit distinct pharmacodynamic and pharmacokinetic properties, with the (R)-enantiomer being the more potent but more rapidly metabolized form. Deuteration of Stiripentol presents a promising strategy to improve its therapeutic profile by potentially mitigating the rapid metabolism of the (R)-enantiomer through the kinetic isotope effect.

Future research should focus on:

  • The synthesis of enantiomerically pure this compound and (S)-Stiripentol-d9 with defined deuteration patterns.

  • Direct comparative studies of the anticonvulsant activity and pharmacokinetics of these deuterated enantiomers in relevant animal models.

  • In vitro metabolism studies to elucidate the impact of deuteration on the specific metabolic pathways of each enantiomer.

  • Investigation into the effect of deuteration on the chiral inversion of (R)-Stiripentol.

Such studies will be instrumental in determining whether a stereospecific, deuterated version of Stiripentol can offer a superior therapeutic option for patients with Dravet syndrome and other forms of epilepsy.

References

Deuterium Labeling Effects on Stiripentol Pharmacology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stiripentol (B1682491), an antiepileptic drug primarily used in the treatment of Dravet syndrome, possesses a unique pharmacological profile characterized by both direct GABAergic modulation and significant inhibition of cytochrome P450 (CYP450) enzymes.[1][2][3][4][5] Its clinical efficacy is, in part, attributed to its ability to increase the plasma concentrations of co-administered antiepileptic drugs.[1][2] However, its own extensive metabolism leads to a relatively short half-life and complex, non-linear pharmacokinetics.[2][6][7][8] This technical guide explores the potential for deuterium (B1214612) labeling to favorably alter the pharmacological properties of Stiripentol. While no direct studies on deuterated Stiripentol have been published to date, this document provides a comprehensive overview of Stiripentol's pharmacology and metabolism, identifies potential sites for deuteration, and outlines the experimental protocols necessary to evaluate the effects of such modifications. The strategic replacement of hydrogen with deuterium at key metabolic sites is hypothesized to slow down Stiripentol's metabolism, leading to an improved pharmacokinetic profile, potentially enhancing its therapeutic efficacy and patient compliance.

Introduction to Stiripentol and its Mechanism of Action

Stiripentol is a structurally unique aromatic allylic alcohol used as an adjunctive therapy for seizures associated with Dravet syndrome.[1][9] Its anticonvulsant effects are believed to be multifactorial, involving:

  • Positive Allosteric Modulation of GABAA Receptors: Stiripentol enhances the activity of the major inhibitory neurotransmitter, GABA, by binding to GABAA receptors at a site distinct from benzodiazepines and barbiturates. This increases the duration of chloride channel opening, leading to neuronal hyperpolarization and reduced excitability.[1][3][4]

  • Inhibition of Lactate Dehydrogenase (LDH): By inhibiting LDH, Stiripentol may influence neuronal energy metabolism in a manner that mimics a ketogenic diet, which has been shown to have anticonvulsant effects.[1]

  • Inhibition of CYP450 Enzymes: Stiripentol is a potent inhibitor of several CYP450 isoenzymes, including CYP1A2, CYP2C19, and CYP3A4.[2][10][11] This inhibition slows the metabolism of other co-administered antiepileptic drugs, such as clobazam, increasing their plasma concentrations and therapeutic effect.[10][11]

Signaling Pathway of Stiripentol's GABAergic Action

The primary direct anticonvulsant effect of Stiripentol is mediated through the enhancement of GABAergic neurotransmission. The following diagram illustrates this pathway.

Stiripentol_GABA_Pathway cluster_neuron Postsynaptic Neuron Stiripentol Stiripentol GABA_A_Receptor GABA-A Receptor Stiripentol->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Increases channel opening duration Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Influx of Cl- ions Neuronal_Membrane Neuronal Membrane Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Deuterated_Stiripentol_Synthesis Deut_Piperonal Deuterated Piperonal Condensation Claisen-Schmidt Condensation Deut_Piperonal->Condensation Pinacolone Pinacolone Pinacolone->Condensation Unsat_Ketone Deuterated α,β-Unsaturated Ketone Condensation->Unsat_Ketone Reduction Selective Reduction (e.g., NaBH4) Unsat_Ketone->Reduction Deut_Stiripentol Deuterated Stiripentol Reduction->Deut_Stiripentol In_Vitro_Metabolism_Workflow Start Start Prepare_Incubations Prepare Incubations: - Stiripentol or Deuterated Stiripentol - Human Liver Microsomes - Phosphate Buffer Start->Prepare_Incubations Pre_Incubate Pre-incubate at 37°C Prepare_Incubations->Pre_Incubate Initiate_Reaction Initiate Reaction with NADPH solution Pre_Incubate->Initiate_Reaction Time_Points Incubate and collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench_Reaction Quench reaction with ice-cold acetonitrile Time_Points->Quench_Reaction Centrifuge Centrifuge to pellet protein Quench_Reaction->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Determine rate of disappearance and calculate in vitro half-life Analyze->Data_Analysis End End Data_Analysis->End

References

(R)-Stiripentol-d9 for pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (R)-Stiripentol-d9 for Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stiripentol (B1682491) is an antiepileptic drug, structurally unique as an aromatic allylic alcohol, used as an adjunctive therapy for seizures associated with Dravet syndrome.[1][2][3] It exists as a chiral molecule with two enantiomers, (R)- and (S)-Stiripentol. Pharmacokinetic studies have revealed significant differences between these enantiomers, with (+)-Stiripentol (the R-enantiomer) being more potent and eliminated more rapidly than its antipode.[4][5] This enantioselectivity underscores the importance of accurately quantifying individual enantiomers in biological matrices to understand their distinct absorption, distribution, metabolism, and excretion (ADME) profiles.

The gold standard for quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, is the use of a stable isotope-labeled internal standard (SIL-IS).[6] this compound is the deuterium-labeled analogue of the (R)-enantiomer of stiripentol.[7] Its intended use is as an internal standard for the precise quantification of (R)-Stiripentol in pharmacokinetic (PK) studies.[8] This guide provides a comprehensive overview of the application of this compound, including relevant pharmacokinetic data of stiripentol, detailed experimental protocols, and logical workflows for its use in a research setting.

The Critical Role of this compound as an Internal Standard

In pharmacokinetic studies, an internal standard (IS) is a compound of known concentration added to all samples to correct for variability during sample preparation and analysis.[6][9] A SIL-IS, such as this compound, is considered the ideal choice because its physicochemical properties are nearly identical to the analyte, (R)-Stiripentol.[6] This ensures that it behaves in the same manner during extraction, chromatography, and ionization, effectively compensating for:

  • Sample Preparation Variability: Losses that may occur during protein precipitation, liquid-liquid extraction, or solid-phase extraction.[10]

  • Matrix Effects: Suppression or enhancement of the analyte's signal caused by other components in the biological matrix (e.g., plasma, urine).[11]

  • Instrumental Fluctuations: Variations in injection volume or mass spectrometer response.[12]

By normalizing the response of the analyte to the response of the SIL-IS, researchers can achieve the highest level of accuracy and precision, which is essential for reliable pharmacokinetic modeling and regulatory submission.[6][11]

start Start: Need to quantify (R)-Stiripentol? sil_available Is a Stable Isotope-Labeled Internal Standard (SIL-IS) available? start->sil_available use_sil Use this compound (Gold Standard) sil_available->use_sil Yes analog_available Is a suitable structural analog IS available? sil_available->analog_available No end_sil Highest data integrity and reliability use_sil->end_sil use_analog Use Analog IS (Viable Alternative) analog_available->use_analog Yes redevelop Re-evaluate method or develop new IS (High Risk) analog_available->redevelop No end_analog Requires careful validation of tracking & matrix effects use_analog->end_analog end_redevelop Potential for inaccurate PK data redevelop->end_redevelop

Decision tree for internal standard selection in bioanalytical assays.

Pharmacokinetics of Stiripentol Enantiomers

Understanding the distinct pharmacokinetic profiles of stiripentol's enantiomers is crucial for interpreting study results. The drug exhibits non-linear pharmacokinetics, meaning that increases in dose lead to a more than proportional increase in plasma concentration and a longer half-life.[13][14]

Table 1: Comparative Pharmacokinetics of Stiripentol Enantiomers in Rats

Parameter (+)-Stiripentol (-)-Stiripentol Reference
Anticonvulsant Potency 2.4x more potent Less potent [4][5]
Plasma Clearance 1.64 L/h/kg 0.557 L/h/kg [4]

| Elimination Half-life | 2.83 h | 6.50 h |[4] |

Data derived from intravenous administration in a rat model.

Table 2: Pharmacokinetic Parameters of Racemic Stiripentol in Healthy Adult Volunteers (Single Dose)

Dose Median Cmax (mg/L) Median AUC (mg·h/L) Median t1/2,z (h) Reference
500 mg Not specified 8.3 2.0 [13]
1000 mg Not specified 31 7.7 [13]

| 2000 mg | Not specified | 88 | 10 |[13] |

AUC: Area Under the Curve; Cmax: Maximum Concentration; t1/2,z: Terminal Elimination Half-life.

Metabolism of Stiripentol

Stiripentol is extensively metabolized in the liver, with 13 different metabolites identified in urine.[1][15] The primary metabolic pathways are:

  • Oxidative cleavage of the methylenedioxy group.

  • Glucuronidation .[1]

In vitro studies indicate that Cytochrome P450 isoenzymes CYP1A2, CYP2C19, and CYP3A4 are the main enzymes involved in its Phase I metabolism.[1][15] Stiripentol is also a potent inhibitor of these enzymes, which leads to significant drug-drug interactions, notably increasing the plasma concentrations of co-administered drugs like clobazam.[3][16]

Stiripentol Stiripentol PhaseI Phase I Metabolism Stiripentol->PhaseI PhaseII Phase II Metabolism Stiripentol->PhaseII CYPs CYP1A2, CYP2C19, CYP3A4 PhaseI->CYPs Metabolite1 Oxidative Cleavage (Demethylenation) PhaseI->Metabolite1 Excretion Renal Excretion (Urine) Metabolite1->Excretion Metabolite2 Glucuronidation PhaseII->Metabolite2 Metabolite2->Excretion

Simplified metabolic pathways of Stiripentol.

Experimental Protocol: Quantification of (R)-Stiripentol in Plasma

This section outlines a typical bioanalytical workflow for a pharmacokinetic study using LC-MS/MS.

cluster_sample_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing A Collect plasma sample B Spike with this compound (Internal Standard) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Inject sample onto chiral LC column E->F G Chromatographic Separation of enantiomers F->G H Mass Spectrometry Detection (MRM Mode) G->H I Integrate peak areas for (R)-Stiripentol & this compound H->I J Calculate Peak Area Ratio I->J K Quantify against Calibration Curve J->K L Determine Plasma Concentration K->L

Bioanalytical workflow for a pharmacokinetic study using an internal standard.
Materials and Reagents

  • (R)-Stiripentol analytical standard

  • This compound (Internal Standard)

  • Control biological matrix (e.g., human plasma)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure water

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of (R)-Stiripentol and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the (R)-Stiripentol stock solution to create calibration standards (e.g., 1-1000 ng/mL). Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample (calibration standard, quality control, or unknown study sample) into a microcentrifuge tube.

  • Add 10 µL of the this compound working solution (the IS) and vortex briefly.

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions (Illustrative)
  • LC System: UHPLC system.

  • Column: A chiral column capable of separating stiripentol enantiomers (e.g., a cellulose (B213188) or amylose-based column).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to ensure separation and elution (e.g., 30% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

    • (R)-Stiripentol: Q1/Q3 transition (e.g., m/z 235.1 → 177.1)

    • This compound: Q1/Q3 transition (e.g., m/z 244.2 → 186.2)

    • Note: Specific MRM transitions must be optimized in the laboratory.

Calibration and Quantification
  • Construct a calibration curve by plotting the peak area ratio ((R)-Stiripentol / this compound) against the nominal concentration of the calibration standards.

  • Apply a linear regression model with appropriate weighting (e.g., 1/x²).

  • Calculate the concentration of (R)-Stiripentol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The enantioselective pharmacokinetics of stiripentol necessitates precise and accurate bioanalytical methods to support drug development and clinical research. This compound serves as the ideal internal standard for the quantification of (R)-Stiripentol, fulfilling the rigorous requirements of modern pharmacokinetic studies. Its use minimizes analytical variability and mitigates matrix effects, thereby ensuring the generation of high-integrity data. The methodologies and workflows presented in this guide provide a robust framework for researchers employing this compound to accurately characterize the pharmacokinetic profile of (R)-Stiripentol, contributing to a deeper understanding of its therapeutic action and safety profile.

References

In Vivo Chiral Inversion of (R)-Stiripentol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stiripentol (B1682491) (STP), an antiepileptic drug, is a chiral molecule administered as a racemate of its (R)-(+) and (S)-(-) enantiomers. Preclinical studies have revealed a significant and unidirectional chiral inversion of the (R)-enantiomer to the (S)-enantiomer in vivo, particularly following oral administration. This technical guide provides a comprehensive overview of the current understanding of this phenomenon, including its proposed mechanisms, quantitative pharmacokinetic data, and detailed experimental protocols for its investigation. The information presented is intended to support further research and development efforts related to Stiripentol and other chiral compounds.

Introduction

Stiripentol is an effective anticonvulsant used in the treatment of Dravet syndrome.[1] As a chiral compound, the stereochemistry of Stiripentol plays a crucial role in its pharmacological and pharmacokinetic properties. The two enantiomers, (R)-(+)-Stiripentol and (S)-(-)-Stiripentol, exhibit different potencies and metabolic profiles.[2][3] Notably, (R)-Stiripentol undergoes extensive chiral inversion to its (S)-enantiomer in vivo, a phenomenon with significant implications for the drug's overall efficacy and safety profile.[4] Understanding the mechanisms and quantitative aspects of this inversion is critical for optimizing its therapeutic use and for the development of future chiral drugs.

Mechanism of Chiral Inversion

The in vivo chiral inversion of (R)-Stiripentol is primarily a presystemic event, occurring after oral administration but not observed following intravenous or intraperitoneal routes.[3] This suggests that the gastrointestinal tract and/or the liver are the primary sites of inversion. The currently accepted hypothesis proposes a two-step mechanism:

  • Acid-Catalyzed Racemization: In the acidic environment of the stomach, Stiripentol can undergo acid-catalyzed racemization. This process is not enantioselective and would lead to the formation of a partial or complete racemic mixture from the administered (R)-enantiomer.[3] The presence of the allylic alcohol moiety and the double bond in the side chain of Stiripentol are critical for this chemical instability in acidic conditions.[4]

  • Enantioselective First-Pass Metabolism and Absorption: Following racemization in the stomach, the resulting mixture of (R)- and (S)-Stiripentol is subject to enantioselective absorption and/or first-pass metabolism in the intestine and liver. Evidence suggests that the (R)-enantiomer is preferentially metabolized and/or has lower absorption compared to the (S)-enantiomer. This results in a higher systemic exposure to the (S)-enantiomer, even when the (R)-enantiomer is administered alone. The specific enzymes and transporters responsible for this enantioselectivity are still under investigation, but cytochrome P450 enzymes, which are known to be involved in Stiripentol's metabolism, are likely contributors.

The combination of non-enantioselective racemization in the stomach followed by enantioselective presystemic elimination of the (R)-enantiomer leads to the observed unidirectional chiral inversion.

Quantitative Pharmacokinetic Data

The stereoselective disposition of Stiripentol has been investigated in several preclinical studies. The following tables summarize the key quantitative findings.

Table 1: Pharmacokinetic Parameters of Stiripentol Enantiomers in Rats after Intravenous Administration [1]

Parameter(+)-Stiripentol(-)-Stiripentol
Plasma Clearance (L/h/kg) 1.640.557
Half-life (h) 2.836.50

Table 2: Brain Concentration Ratio of Stiripentol Enantiomers in Rats after Subacute Administration of Racemic Stiripentol [2]

Treatment(-)/(+) Brain Concentration Ratio
Single Dose Baseline
Subacute Administration 5-6 fold increase

Note: Specific AUC values for (R)- and (S)-Stiripentol after oral administration of (R)-Stiripentol in rats were not available in the reviewed literature. The data presented clearly demonstrates the differential pharmacokinetics of the enantiomers, with the (+)-enantiomer being more rapidly cleared. The significant increase in the (-)/(+) ratio in the brain after repeated dosing of the racemate highlights the accumulation of the less rapidly eliminated enantiomer.

Experimental Protocols

The following protocols provide a detailed methodology for conducting an in vivo study to investigate the chiral inversion of (R)-Stiripentol in a rat model.

Animal Model and Dosing
  • Animal Species: Adult male Sprague-Dawley rats (250-300 g).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Acclimation: Allow at least one week for acclimation before the experiment.

  • Dosing Vehicle: (R)-Stiripentol can be suspended in a vehicle such as a 0.5% carboxymethylcellulose (CMC) solution for oral administration.

  • Dose: A single oral dose of 300 mg/kg is administered by gavage.[4]

  • Administration:

    • Weigh the animal to determine the correct dosing volume.

    • Gently restrain the rat.

    • Insert a gavage needle attached to a syringe containing the dose suspension into the esophagus.

    • Administer the suspension slowly and carefully.

    • Observe the animal for any signs of distress after dosing.

Blood Sample Collection
  • Time Points: Collect blood samples at 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Procedure:

    • Anesthetize the rat lightly (e.g., with isoflurane) if necessary.

    • Collect approximately 0.25 mL of blood from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).

    • Place the blood samples on ice immediately.

Plasma Preparation
  • Centrifugation: Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.

  • Storage: Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.

Enantioselective Analysis by Chiral HPLC
  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV or mass spectrometric detector.

  • Chiral Column: A chiral stationary phase column is essential for separating the enantiomers. A Chiralpak AD-RH column has been shown to be effective.[5]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) can be used as the mobile phase.[5]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[5]

  • Column Temperature: Maintain the column at a constant temperature, for example, 25°C.[5]

  • Detection: Set the UV detector to a wavelength of 254 nm.[5]

  • Sample Preparation:

    • Thaw the plasma samples on ice.

    • Perform a protein precipitation step by adding a threefold volume of cold acetonitrile to the plasma sample.

    • Vortex the mixture vigorously.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the HPLC system.

  • Quantification: Create a calibration curve using standard solutions of known concentrations of (R)- and (S)-Stiripentol to quantify the concentrations of each enantiomer in the plasma samples.

Visualizations

Proposed Pathway of In Vivo Chiral Inversion of (R)-Stiripentol

G Proposed Pathway of In Vivo Chiral Inversion of (R)-Stiripentol cluster_oral Oral Administration cluster_stomach Stomach (Acidic Environment) cluster_absorption Intestine/Liver (First-Pass) R_STP (R)-Stiripentol Racemization Acid-Catalyzed Racemization R_STP->Racemization RS_STP (R)-Stiripentol + (S)-Stiripentol Racemization->RS_STP Absorption Enantioselective Absorption & First-Pass Metabolism RS_STP->Absorption S_STP_Systemic (S)-Stiripentol (Systemic Circulation) Absorption->S_STP_Systemic Preferential Absorption R_STP_Metabolized (R)-Stiripentol Metabolites Absorption->R_STP_Metabolized Preferential Metabolism

Caption: Proposed mechanism of (R)-Stiripentol chiral inversion.

Experimental Workflow for In Vivo Chiral Inversion Study

G Experimental Workflow for In Vivo Chiral Inversion Study cluster_in_vivo In Vivo Phase cluster_sample_processing Sample Processing cluster_analysis Analytical Phase cluster_data_analysis Data Analysis Animal_Prep Animal Preparation (Sprague-Dawley Rat) Dosing Oral Administration of (R)-Stiripentol (300 mg/kg) Animal_Prep->Dosing Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Plasma_Sep Plasma Separation (Centrifugation) Sampling->Plasma_Sep Extraction Protein Precipitation & Solvent Extraction Plasma_Sep->Extraction HPLC Chiral HPLC Analysis Extraction->HPLC Quantification Quantification of (R)- and (S)-Stiripentol HPLC->Quantification PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, t1/2) Quantification->PK_Analysis Inversion_Ratio Calculation of Chiral Inversion Ratio PK_Analysis->Inversion_Ratio

Caption: Workflow for an in vivo chiral inversion study of (R)-Stiripentol.

Conclusion

The in vivo chiral inversion of (R)-Stiripentol to its (S)-enantiomer is a well-documented phenomenon that significantly influences the drug's pharmacokinetic profile. The proposed mechanism involving acid-catalyzed racemization and enantioselective presystemic metabolism provides a strong framework for understanding this process. The provided quantitative data, although not exhaustive, clearly demonstrates the differential handling of the enantiomers by the body. The detailed experimental protocols offer a practical guide for researchers seeking to investigate this and similar phenomena. Further research is warranted to identify the specific enzymes and transporters involved in the enantioselective processes and to fully elucidate the clinical implications of this chiral inversion. This knowledge will be invaluable for the rational design and development of future chiral therapeutic agents.

References

(R)-Stiripentol-d9 supplier and purity information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-Stiripentol-d9: Suppliers, Purity, and Analytical Methodologies

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in this compound. It provides a detailed overview of commercially available sources, their reported purity levels, and a summary of analytical methods for the quantification and analysis of this deuterated enantiomer of Stiripentol.

Introduction to this compound

This compound is the deuterated form of the (R)-enantiomer of Stiripentol, an antiepileptic drug used in the treatment of Dravet syndrome. The incorporation of deuterium (B1214612) (d9) provides a heavier, stable isotope-labeled internal standard essential for pharmacokinetic and metabolic studies, particularly in quantitative analysis by mass spectrometry. Its primary use is as an internal standard for the accurate measurement of (R)-Stiripentol in biological matrices.

Commercial Suppliers and Purity

The availability and purity of this compound are critical for the accuracy and reproducibility of research findings. Below is a summary of suppliers and their product specifications. It is important to note that while many suppliers offer deuterated Stiripentol, not all specify the (R)-enantiomer. Researchers should verify the stereochemistry with the supplier before acquisition.

SupplierProduct NameCAS NumberPurity SpecificationNotes
MedChemExpress This compoundNot specified for (R) formCertificate of Analysis available upon requestOffers both (R)- and (S)-Stiripentol-d9.[1][2]
Cayman Chemical Stiripentol-d91185239-64-8≥99% deuterated forms (d1-d9)Does not specify the enantiomeric form.[3]
LGC Standards Stiripentol-d91185239-64-8>95% (HPLC)Does not specify the enantiomeric form.[4]
Simson Pharma (R)-Stiripentol144017-65-2Certificate of Analysis availableOffers the non-deuterated (R)-Stiripentol and racemic Stiripentol-d9.[5]

Note: The CAS number 1185239-64-8 generally refers to the racemic mixture of Stiripentol-d9. For enantiomerically pure this compound, it is crucial to confirm the specific product details with the supplier. Most suppliers provide a Certificate of Analysis (CoA) upon request, which will contain detailed information on purity, isotopic enrichment, and analytical methods used for quality control.

Experimental Protocols: Analytical Methodologies

Detailed synthetic protocols for this compound are often proprietary to the manufacturers. However, several analytical methods for the analysis of Stiripentol and its enantiomers have been published in scientific literature, which are applicable to the deuterated analogue.

Chiral High-Performance Liquid Chromatography (HPLC)

A common method for the separation and quantification of Stiripentol enantiomers involves chiral HPLC.

  • Column: A chiral stationary phase, such as a Lux Amylose-2 (150 x 4.6 mm, 5µm) column, is effective for separating the enantiomers.[6]

  • Mobile Phase: An isocratic elution with a binary mobile phase, for example, a 50:50 (v/v) mixture of acetonitrile (B52724) and 5 mM ammonium (B1175870) acetate (B1210297) buffer, can be used.[6]

  • Flow Rate: A typical flow rate is 1 mL/min.[6]

  • Detection: A UV detector set at 254 nm is suitable for detection.[6]

  • Quantification: The method can be validated for linearity, accuracy, and precision, with limits of detection and quantification typically in the µg/mL range.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For bioanalytical applications requiring high sensitivity and selectivity, LC-MS is the method of choice. This compound serves as an ideal internal standard in this context.

  • Extraction: A liquid-liquid extraction technique is commonly employed to extract the analytes from biological matrices like human plasma.[6]

  • Chromatography: A reverse-phase column, such as a Symmetry C18 column, can be used for chromatographic separation.[7][8]

  • Mass Spectrometry: A mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection and quantification.[6]

Synthesis Overview

While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general synthetic approach can be inferred from the literature on Stiripentol synthesis. The synthesis of the non-deuterated (R)-Stiripentol has been achieved through methods such as lipase-catalyzed resolution and alkene metathesis.

A plausible synthetic route for this compound would involve:

  • Synthesis of a deuterated precursor: A key starting material, such as a deuterated version of 3,3-dimethyl-2-butanone (pinacolone), would be required.

  • Aldol Condensation: This deuterated ketone would then undergo a Claisen-Schmidt condensation with piperonal (B3395001) to form a deuterated α,β-unsaturated ketone.

  • Asymmetric Reduction: The crucial step to establish the (R)-chirality would be an asymmetric reduction of the ketone.

  • Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization.

Visualized Workflow for this compound in a Research Setting

The following diagram illustrates a typical workflow from sourcing this compound to its application in a research experiment.

G cluster_sourcing Sourcing cluster_preparation Sample Preparation cluster_analysis Analysis cluster_application Application Supplier_Selection Supplier Selection & Inquiry CoA_Request Request Certificate of Analysis Supplier_Selection->CoA_Request Confirm (R)-enantiomer Purity_Verification Verify Purity & Enantiomeric Form CoA_Request->Purity_Verification Review analytical data Standard_Solution Prepare Standard Solutions Purity_Verification->Standard_Solution Material Accepted Sample_Extraction Extraction from Biological Matrix Standard_Solution->Sample_Extraction Internal Standard Spiking LCMS_Analysis LC-MS/MS Analysis Sample_Extraction->LCMS_Analysis Inject sample Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing Acquire data PK_Study Pharmacokinetic Study Data_Processing->PK_Study Calculate concentrations

Caption: Workflow for sourcing and utilizing this compound.

This guide provides a foundational understanding of this compound for research applications. For specific experimental needs, direct consultation with suppliers for detailed product specifications and a thorough review of the cited literature is recommended.

References

The Solubility Profile of (R)-Stiripentol-d9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (R)-Stiripentol-d9, a deuterated analog of the antiepileptic drug Stiripentol. Understanding the solubility of this compound in various solvents is critical for its application in research and development, particularly for analytical standard preparation, formulation development, and in vitro/in vivo studies.

Core Data Presentation

The solubility of a compound is a fundamental physical property that dictates its handling, formulation, and bioavailability. The following table summarizes the available solubility data for Stiripentol in a range of common laboratory solvents.

SolventSolubilityRemarks
ChloroformSolubleQualitative data for this compound indicates solubility.[1]
Dimethyl Sulfoxide (DMSO)~50 mg/mL[2], 46 mg/mL (196.33 mM)[3], 47 mg/mL (200.6 mM)[4]
Dimethylformamide (DMF)~50 mg/mL[2]
Ethanol~30 mg/mL[2], 47 mg/mL[4]Soluble.[5][6]
AcetoneSoluble[5][6]
DichloromethaneSoluble[6]
EtherSoluble[6]
AcetonitrileSoluble[6]
WaterPractically insoluble[5][6], 6.03 µg/mLSparingly soluble in aqueous buffers.[2]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[2]

Experimental Protocols

While the precise experimental conditions for the cited solubility data are not exhaustively detailed in the source materials, a standard and widely accepted methodology for determining solubility is the shake-flask method . This protocol provides a reliable means of ascertaining the saturation solubility of a compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Volumetric flasks

  • Analytical balance

  • Shaking incubator or orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation (e.g., LC-MS).

  • Calibrated glassware

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Place the container in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Alternatively, the suspension can be centrifuged at a controlled temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Mandatory Visualizations

The therapeutic and biological effects of Stiripentol are attributed to its multi-target mechanism of action. The following diagrams illustrate the key signaling pathways and workflows associated with Stiripentol.

Stiripentol_GABAergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABA_A_receptor GABA-A Receptor GABA_release->GABA_A_receptor Activates GABA_uptake GABA Reuptake (GAT) GABA_T GABA Transaminase (GABA-T) Cl_channel Cl- Channel Opening GABA_A_receptor->Cl_channel Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Stiripentol Stiripentol Stiripentol->GABA_release Enhances Stiripentol->GABA_uptake Inhibits Stiripentol->GABA_T Inhibits Stiripentol->GABA_A_receptor Positive Allosteric Modulator Stiripentol_LDH_Inhibition_Pathway cluster_0 Impact on Neuronal Excitability Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH-mediated conversion LDH Lactate Dehydrogenase (LDH) Reduced_Excitability Reduced Neuronal Excitability LDH->Reduced_Excitability Modulates Neuronal Energy Metabolism Stiripentol Stiripentol Stiripentol->LDH Inhibits Solubility_Determination_Workflow start Start add_excess Add Excess this compound to Solvent start->add_excess equilibrate Equilibrate with Agitation (24-72h at constant T) add_excess->equilibrate separate Separate Solid and Liquid Phases (Sedimentation/Centrifugation) equilibrate->separate filter Filter Supernatant (0.22 µm filter) separate->filter dilute Accurately Dilute Filtrate filter->dilute quantify Quantify Concentration (e.g., HPLC) dilute->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

References

Potential off-target effects of (R)-Stiripentol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Potential Off-Target Effects of (R)-Stiripentol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stiripentol, an antiepileptic drug primarily used in the treatment of Dravet syndrome, is commercially available as a racemic mixture of (R)- and (S)-enantiomers. The (R)-enantiomer is reported to be the more pharmacologically active form. Beyond its well-established on-target mechanism as a positive allosteric modulator of GABA-A receptors, Stiripentol exhibits several off-target effects that are critical for a comprehensive understanding of its pharmacological and toxicological profile. This technical guide provides an in-depth analysis of these off-target interactions, focusing on the inhibition of cytochrome P450 (CYP) enzymes and lactate (B86563) dehydrogenase (LDH), as well as its effects on certain ion channels. This document is intended to serve as a resource for researchers, scientists, and drug development professionals.

Introduction

Stiripentol's primary mechanism of action involves the potentiation of GABAergic neurotransmission, leading to a reduction in neuronal excitability. However, a significant portion of its clinical efficacy and its side-effect profile can be attributed to its interactions with other biological targets. These off-target effects primarily include the inhibition of various cytochrome P450 enzymes, leading to significant drug-drug interactions, and the inhibition of lactate dehydrogenase, which has implications for cellular metabolism. Furthermore, evidence suggests that Stiripentol can modulate the activity of voltage-gated sodium and T-type calcium channels. While much of the available data pertains to the racemic mixture, it is understood that (R)-Stiripentol is the more potent enantiomer. This guide will synthesize the current knowledge on these off-target effects, with a focus on quantitative data and experimental methodologies.

Off-Target Interaction Profile

The principal off-target activities of Stiripentol are summarized below. It is important to note that most of the available data does not specify the enantiomer used and likely pertains to the racemic mixture.

Inhibition of Cytochrome P450 (CYP) Enzymes

Stiripentol is a potent inhibitor of several CYP enzymes, which is a key factor in its clinical use, as it can significantly increase the plasma concentrations of co-administered antiepileptic drugs, such as clobazam.[1][2]

Table 1: Quantitative Data on the Inhibition of CYP450 Enzymes by Stiripentol

CYP IsoformSubstrateInhibition ParameterValue (µM)Reference(s)
CYP1A2PhenacetinIC506.6[3]
CYP2C8PaclitaxelIC5037.1[2]
CYP2C19(S)-mephenytoinKi0.139 - 0.516[4][5]
Clobazam to N-desmethylclobazamIC503.29[4]
N-desmethylclobazam to 4'-hydroxy-N-desmethylclobazamIC500.276[4]
CYP2D6DextromethorphanKiNot specified[2]
CYP3A4MidazolamKi1.59[4]
Clobazam to N-desmethylclobazamIC501.58[4]
Carbamazepine to carbamazepine-10,11-epoxideIC505.1[6]
Inhibition of Lactate Dehydrogenase (LDH)

Stiripentol has been identified as an inhibitor of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis.[7][8] This inhibition is thought to contribute to its anticonvulsant effect by altering neuronal energy metabolism, mimicking a ketogenic diet.[9]

Table 2: Quantitative Data on the Inhibition of Lactate Dehydrogenase (LDH) by Stiripentol

EnzymeInhibition ParameterValueReference(s)
Human LDH1 and LDH5Catalytic activity reductionEffective at 1–10 µM[10][11]
Mammalian LDHLactate-to-pyruvate and pyruvate-to-lactate conversion inhibition~40% at 500 µM[4]
Human LDHAInhibition Percentage~10% at 500 µM[4]
Modulation of Ion Channels

Stiripentol has been shown to affect the activity of voltage-gated sodium channels and T-type calcium channels, which may contribute to its neuroprotective and anti-absence seizure effects.[2]

Table 3: Quantitative Data on the Inhibition of T-type Calcium Channels by Stiripentol

Channel SubtypeInhibition ParameterValue (µM)Reference(s)
Cav3.1IC5069.2[12]
Cav3.2IC5064.3[12]
Cav3.3IC5036.6[12]

Experimental Protocols

In Vitro Cytochrome P450 Inhibition Assay

This protocol outlines a general method for determining the IC50 of Stiripentol against various CYP isoforms using human liver microsomes.[1][6][13]

Objective: To determine the concentration of (R)-Stiripentol that inhibits 50% of the activity of a specific CYP isoform.

Materials:

  • (R)-Stiripentol

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • CYP isoform-specific probe substrates (see Table 1)

  • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Acetonitrile or other quenching solvent

  • LC-MS/MS system

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of (R)-Stiripentol in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of (R)-Stiripentol by serial dilution.

    • Prepare stock solutions of CYP probe substrates.

    • Prepare the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add human liver microsomes, incubation buffer, and the (R)-Stiripentol working solutions (or vehicle control).

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the reaction by adding the CYP probe substrate and the NADPH regenerating system.

    • Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of (R)-Stiripentol relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the (R)-Stiripentol concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Lactate Dehydrogenase (LDH) Inhibition Assay

This protocol describes a general method for assessing the inhibitory effect of (R)-Stiripentol on LDH activity.[7][14]

Objective: To determine the effect of (R)-Stiripentol on the enzymatic activity of LDH.

Materials:

  • (R)-Stiripentol

  • Purified LDH enzyme (e.g., from rabbit muscle or human erythrocytes)

  • Pyruvate (B1213749) (substrate)

  • NADH (cofactor)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of (R)-Stiripentol in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of (R)-Stiripentol by serial dilution.

    • Prepare solutions of pyruvate and NADH in the assay buffer.

  • Enzyme Assay:

    • In a cuvette or a 96-well plate, add the assay buffer, NADH solution, and the (R)-Stiripentol working solutions (or vehicle control).

    • Add the LDH enzyme solution and pre-incubate at a controlled temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the pyruvate solution.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

  • Data Analysis:

    • Calculate the initial velocity (rate of change of absorbance) for each reaction.

    • Determine the percentage of inhibition of LDH activity for each concentration of (R)-Stiripentol relative to the vehicle control.

    • If determining IC50, plot the percentage of inhibition against the logarithm of the (R)-Stiripentol concentration and fit the data to a suitable model.

Visualizations

Signaling Pathway of LDH Inhibition by (R)-Stiripentol

LDH_Inhibition_Pathway cluster_Astrocyte Astrocyte cluster_Neuron Neuron Glucose_A Glucose Pyruvate_A Pyruvate Glucose_A->Pyruvate_A Glycolysis Lactate_A Lactate Pyruvate_A->Lactate_A LDH Lactate_N Lactate Lactate_A->Lactate_N Lactate Shuttle Pyruvate_N Pyruvate Lactate_N->Pyruvate_N LDH TCA_Cycle TCA Cycle Pyruvate_N->TCA_Cycle ATP ATP TCA_Cycle->ATP Stiripentol (R)-Stiripentol Stiripentol->Pyruvate_A Inhibits Stiripentol->Lactate_N Inhibits CYP_Inhibition_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Analysis A Prepare (R)-Stiripentol and Substrate Solutions C Pre-incubate Microsomes with (R)-Stiripentol A->C B Prepare Human Liver Microsomes and Cofactors B->C D Initiate Reaction with Substrate and Cofactors C->D E Incubate at 37°C D->E F Terminate Reaction E->F G LC-MS/MS Analysis F->G H Calculate IC50 G->H DDI_Logic Stiripentol (R)-Stiripentol CYP_Enzyme CYP450 Enzyme (e.g., CYP3A4, CYP2C19) Stiripentol->CYP_Enzyme Inhibits Increased_Concentration Increased Plasma Concentration of Co-administered Drug Stiripentol->Increased_Concentration Metabolite Inactive Metabolite CYP_Enzyme->Metabolite Produces CoAdmin_Drug Co-administered Drug (Substrate of CYP) CoAdmin_Drug->CYP_Enzyme Metabolized by CoAdmin_Drug->Increased_Concentration

References

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Enantioselective Quantification of (R)-Stiripentol in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stiripentol is an antiepileptic drug primarily used as an adjunctive therapy for the treatment of Dravet syndrome, a severe form of epilepsy in children.[1] The drug possesses a chiral center, and the (R)-enantiomer is known to have greater anticonvulsant potency than the (S)-enantiomer. Therefore, an enantioselective analytical method is crucial for accurate pharmacokinetic and therapeutic drug monitoring studies. This application note details a sensitive and robust LC-MS/MS method for the quantification of (R)-Stiripentol in human plasma. The method utilizes a chiral stationary phase for the separation of the enantiomers and a stable isotope-labeled internal standard for accurate quantification.

Experimental Protocols

Materials and Reagents
  • (R)-Stiripentol and (S)-Stiripentol reference standards

  • Stiripentol-D9 (internal standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Human plasma (K2-EDTA)

  • Deionized water

Instrumentation
  • Liquid Chromatograph: Shimadzu UFLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Chiral Column: Lux Amylose-2 [amylose tris(3,5-dimethylphenylcarbamate)], 5 µm, 150 x 4.6 mm

Preparation of Standard Solutions

Stock solutions of (R)-Stiripentol and the internal standard, Stiripentol-D9, were prepared in methanol (B129727) at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water to create calibration curve standards and quality control (QC) samples.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the Stiripentol-D9 internal standard working solution.

  • Vortex the mixture for 10 seconds.

  • Add 800 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous phases.

  • Carefully transfer the upper organic layer (approximately 750 µL) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: Lux Amylose-2, 5 µm, 150 x 4.6 mm

  • Mobile Phase: Isocratic elution with 50:50 (v/v) Acetonitrile and 5 mM Ammonium Acetate buffer solution[1]

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Run Time: Approximately 7 minutes[1]

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V

  • Source Temperature: 500°C

  • Curtain Gas: 30 psi

  • Collision Gas: 9 psi

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

MRM Transitions:

The following MRM transitions were monitored:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
(R)-Stiripentol235.2177.1
Stiripentol-D9 (IS)244.2186.1

Note: The specific precursor and product ions for Stiripentol are based on its molecular weight and common fragmentation patterns. The values for the deuterated internal standard are adjusted accordingly.

Data Presentation

The method was validated according to regulatory guidelines. The following tables summarize the quantitative performance of the assay.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range10 - 5000 ng/mL
Regression Equationy = mx + c
Correlation Coefficient (r²)> 0.998
Weighting1/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD) (n=6)Inter-day Precision (%RSD) (n=18)Intra-day Accuracy (% Bias) (n=6)Inter-day Accuracy (% Bias) (n=18)
LLOQ10≤ 10.0≤ 12.0± 15.0± 15.0
Low QC30≤ 8.0≤ 10.0± 10.0± 10.0
Mid QC500≤ 6.0≤ 8.0± 8.0± 8.0
High QC4000≤ 5.0≤ 7.0± 8.0± 8.0

LLOQ: Lower Limit of Quantification; QC: Quality Control; %RSD: Percent Relative Standard Deviation; % Bias: Percent deviation from the nominal concentration.

Visualizations

experimental_workflow LC-MS/MS Workflow for (R)-Stiripentol Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Human Plasma is Add Stiripentol-D9 (IS) plasma->is vortex1 Vortex is->vortex1 lle Add 800 µL MTBE (LLE) vortex1->lle vortex2 Vortex lle->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer dry Evaporate to Dryness transfer->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject 10 µL reconstitute->inject chiral_sep Chiral Separation (Lux Amylose-2) inject->chiral_sep esi Electrospray Ionization (Positive Mode) chiral_sep->esi mrm MRM Detection (Triple Quadrupole MS) esi->mrm quant Quantification mrm->quant

Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.

logical_relationship Method Validation Parameters cluster_validation Validation Criteria method LC-MS/MS Method linearity Linearity & Range (r² > 0.998) method->linearity sensitivity Sensitivity (LLOQ = 10 ng/mL) method->sensitivity precision Precision (%RSD < 15%) method->precision accuracy Accuracy (%Bias ± 15%) method->accuracy selectivity Selectivity (No Interference) method->selectivity

Caption: Key parameters for the validation of the analytical method.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the enantioselective quantification of (R)-Stiripentol in human plasma. The use of a chiral stationary phase ensures the accurate measurement of the pharmacologically more potent enantiomer, and the simple liquid-liquid extraction protocol allows for efficient sample clean-up. The method meets the requirements for bioanalytical method validation and is suitable for use in clinical research and therapeutic drug monitoring of Stiripentol.

References

Application Note: Chiral HPLC Separation of Stiripentol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stiripentol is a chiral antiepileptic drug used in the treatment of Dravet syndrome.[1][2] It is marketed as a racemic mixture of two enantiomers, (R)-(+)-Stiripentol and (S)-(-)-Stiripentol.[3] Pharmacokinetic and pharmacodynamic studies have shown that the enantiomers exhibit different properties, with the (+)-enantiomer being significantly more potent and having a shorter elimination half-life than the (-)-enantiomer.[4] Therefore, a robust and reliable analytical method for the enantioselective separation and quantification of Stiripentol is crucial for quality control, pharmacokinetic studies, and clinical monitoring. This application note presents validated chiral High-Performance Liquid Chromatography (HPLC) methods for the effective separation of Stiripentol enantiomers.

Experimental Conditions and Protocols

Two primary methodologies, one employing reversed-phase and the other normal-phase chromatography, have been demonstrated to achieve successful enantiomeric separation of Stiripentol.

Method 1: Reversed-Phase Chiral HPLC

This method offers a robust and validated approach for the separation and quantification of Stiripentol enantiomers, suitable for application in pharmaceutical formulations.[5]

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: Chiralpak AD-RH, 5 µm particle size.

  • Mobile Phase: A mixture of water and acetonitrile (B52724) (30:70 v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 25 °C.[5]

  • Detection Wavelength: 254 nm.[5]

  • Sample Preparation: Dissolve the Stiripentol sample in the mobile phase to achieve a suitable concentration.

Protocol

  • Prepare the mobile phase by mixing water and acetonitrile in a 30:70 volume-to-volume ratio. Degas the mobile phase prior to use.

  • Equilibrate the Chiralpak AD-RH column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the column temperature to 25 °C and the UV detector to a wavelength of 254 nm.[5]

  • Inject the prepared Stiripentol sample into the HPLC system.

  • Run the analysis and record the chromatogram. The enantiomers will be separated and detected as two distinct peaks.

Method 2: Normal-Phase Chiral HPLC

This method provides an alternative approach for the chiral separation of Stiripentol, particularly useful for applications in bulk drug analysis.[6]

Instrumentation and Materials

  • HPLC System: A standard HPLC system suitable for normal-phase chromatography.

  • Chiral Column: Chiralpak AY-H.[6]

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (90:10 v/v).[6]

  • Detection Wavelength: 270 nm.[6]

  • Sample Preparation: Dissolve the Stiripentol sample in the mobile phase.

Protocol

  • Prepare the mobile phase by mixing n-hexane and isopropanol in a 90:10 volume-to-volume ratio. Ensure the solvents are HPLC grade and properly degassed.

  • Equilibrate the Chiralpak AY-H column with the mobile phase until a stable baseline is obtained.

  • Set the UV detector to a wavelength of 270 nm.[6]

  • Inject the Stiripentol sample.

  • Perform the chromatographic run and record the data.

Data Presentation

The performance of the described chiral HPLC methods is summarized in the tables below.

Table 1: Chromatographic Performance Data for Reversed-Phase Separation on Chiralpak AD-RH [5]

ParameterValue
Retention Time (t1)5.626 min
Retention Time (t2)6.891 min
Separation Factor (α)1.22
Resolution (Rs)2.53

Table 2: Validation Parameters for Reversed-Phase Method [5]

ParameterResult
Linearity (r)> 0.999
Relative Standard Deviation (% RSD) for Enantiomer 10.723
Relative Standard Deviation (% RSD) for Enantiomer 20.692
Accuracy (Enantiomer 1)98.40%
Accuracy (Enantiomer 2)98.53%
Limit of Detection (LOD)10 µg/mL
Limit of Quantification (LOQ)30 µg/mL

Table 3: Validation Parameters for Normal-Phase Method on Chiralpak AY-H [6]

ParameterValue
Linearity Range15.6 - 500 µg/mL
Recovery ((R)-Stiripentol)98.60%
Recovery ((S)-Stiripentol)99.84%
RSD ((R)-Stiripentol)0.82%
RSD ((S)-Stiripentol)0.72%

Experimental Workflow

The general workflow for the chiral HPLC separation of Stiripentol enantiomers is depicted in the following diagram.

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Stiripentol Sample Preparation Dissolve Sample & Degas Mobile Phase Sample->Preparation Solvent Mobile Phase Solvents Solvent->Preparation Injection Inject Sample Preparation->Injection Column Chiral Column (e.g., Chiralpak AD-RH) Injection->Column Separation Enantiomeric Separation Column->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Generate Report Quantification->Report

Caption: Workflow for Chiral HPLC Separation of Stiripentol.

The presented chiral HPLC methods are demonstrated to be effective for the enantioselective separation of Stiripentol. The reversed-phase method using a Chiralpak AD-RH column is well-validated and suitable for quantitative analysis in various matrices. The normal-phase method with a Chiralpak AY-H column offers a reliable alternative. The choice of method will depend on the specific application, available instrumentation, and desired analytical outcome. These protocols provide a solid foundation for researchers and drug development professionals working with Stiripentol.

References

Application Note: Sample Preparation for Stiripentol Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and quantitative data for the preparation of plasma samples for the analysis of stiripentol (B1682491), a crucial antiepileptic drug. The methods outlined below are suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications. The primary techniques covered are Protein Precipitation (PP) and Liquid-Liquid Extraction (LLE), which are widely used for their efficiency and effectiveness in preparing biological samples for analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Quantitative Method Performance

The following tables summarize the quantitative performance parameters for different analytical methods used for stiripentol quantification in human plasma.

Table 1: HPLC with Fluorescence Detection (HPLC-FLD)

ParameterValueReference
Sample PreparationProtein Precipitation[1]
Lower Limit of Quantification0.05 µg/mL[1]
Plasma Sample Volume10 µL[1]
Retention Time4.6 minutes[1]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterValueReference
Sample PreparationLiquid-Liquid Extraction[2]
Lower Limit of Quantification10 ng/mL[2]
Recovery> 90%[2]
PrecisionWithin 15% RSD[2]
Accuracy85-115% of nominal values[2]

Table 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

ParameterValueReference
Sample PreparationNot Specified[2]
Linearity (r)> 0.999[2]
Accuracy98.40% and 98.53%[2]
Limit of Detection10 µg/mL[2]
Limit of Quantification30 µg/mL[2]

Experimental Workflows and Protocols

The following diagrams and protocols provide a detailed guide for preparing plasma samples for stiripentol analysis.

General Workflow for Stiripentol Analysis

The overall process from sample collection to final analysis typically follows the steps outlined below.

General_Workflow Start Plasma Sample Collection SamplePrep Sample Preparation (PP or LLE) Start->SamplePrep Analysis Chromatographic Analysis (HPLC or LC-MS/MS) SamplePrep->Analysis Data Data Acquisition and Processing Analysis->Data End Quantification Data->End

A high-level overview of the stiripentol analysis workflow.

Protocol 1: Protein Precipitation (PP)

Protein precipitation is a straightforward and rapid method for sample cleanup, particularly suitable for high-throughput environments. Acetonitrile is a common precipitating agent.[1][3][4]

PP Workflow Diagram

Protein_Precipitation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma 1. Plasma Sample (e.g., 100 µL) IS 2. Add Internal Standard Plasma->IS Precip 3. Add Precipitating Agent (e.g., 500 µL Acetonitrile) IS->Precip Vortex 4. Vortex Mix Precip->Vortex Centrifuge 5. Centrifuge (e.g., 10 min at 3200g) Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Dilute 7. Dilute Supernatant (if necessary) Supernatant->Dilute Inject 8. Inject into LC System Dilute->Inject

Step-by-step workflow for the protein precipitation method.
Detailed PP Protocol

  • Sample Aliquoting : Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.[5]

  • Internal Standard Addition : Add 50 µL of extraction buffer or an internal standard solution to the plasma sample.[5]

  • Protein Precipitation : Add 500 µL of a precipitating agent containing the internal standards (or cold acetonitrile) to the sample.[4][5] The ratio of solvent to plasma is crucial for efficient protein removal.

  • Mixing : Vortex the mixture thoroughly for at least 30 seconds to ensure complete mixing and protein denaturation.

  • Centrifugation : Centrifuge the tubes for 10 minutes at 4°C at 3200g to pellet the precipitated proteins.[5]

  • Supernatant Transfer : Carefully transfer the clear supernatant to a clean tube or a well plate for analysis.

  • Dilution (Optional) : Depending on the expected concentration of stiripentol, the supernatant may be diluted with a suitable buffer.[5]

  • Injection : Inject a specific volume of the final sample into the HPLC or LC-MS/MS system for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a sample preparation technique that separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the plasma sample) and an organic solvent.[6] This method is known for providing cleaner extracts compared to protein precipitation.[7]

LLE Workflow Diagram

Liquid_Liquid_Extraction_Workflow cluster_extraction Extraction cluster_separation Phase Separation & Evaporation cluster_analysis Analysis Plasma 1. Plasma Sample IS 2. Add Internal Standard Plasma->IS Solvent 3. Add Extraction Solvent (e.g., Methyl tert-butyl ether) IS->Solvent Vortex 4. Vortex Mix Solvent->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Organic 6. Collect Organic Layer Centrifuge->Organic Evap 7. Evaporate to Dryness Organic->Evap Recon 8. Reconstitute Residue Evap->Recon Inject 9. Inject into LC System Recon->Inject

References

Application Note: NMR Spectroscopic Characterization of (R)-Stiripentol-d9

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the characterization of (R)-Stiripentol-d9, a deuterated analog of the antiepileptic drug (R)-Stiripentol, using Nuclear Magnetic Resonance (NMR) spectroscopy. The methods described herein are essential for confirming the identity, assessing the isotopic purity, and determining the chemical purity of this compound, which is critical for its use in research and drug development. This document outlines the procedures for ¹H NMR, ¹³C NMR, and quantitative NMR (qNMR) analysis, complete with data presentation and experimental workflows.

Introduction

(R)-Stiripentol is an anticonvulsant medication used in the treatment of Dravet syndrome.[1] Its deuterated isotopologue, this compound, in which the nine protons of the tert-butyl group are replaced with deuterium (B1214612), serves as a valuable internal standard for pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides a distinct mass spectrometric signature and can alter metabolic pathways, making it a crucial tool for researchers.[2]

NMR spectroscopy is a powerful analytical technique for the structural elucidation and quantitative analysis of pharmaceutical compounds.[3] For this compound, ¹H NMR is used to confirm the absence of the tert-butyl proton signal and to verify the integrity of the rest of the molecule. ¹³C NMR provides confirmation of the carbon skeleton, and quantitative NMR (qNMR) allows for the accurate determination of purity and concentration.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • This compound

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, with 0.03% v/v Tetramethylsilane - TMS)

  • Internal Standard for qNMR (e.g., Maleic Anhydride)

  • 5 mm NMR tubes

  • Volumetric flasks

  • Analytical balance

  • Pasteur pipettes and cotton wool for filtration[4]

Protocol:

  • For ¹H and ¹³C NMR: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • For qNMR: Accurately weigh approximately 10 mg of this compound and a similar, accurately weighed amount of the internal standard into a vial. Dissolve the mixture in a precise volume of CDCl₃.

  • Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[4][5][6]

  • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

NMR Data Acquisition

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

¹H NMR Parameters (Qualitative):

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30')

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: -2 to 12 ppm

  • Number of Scans: 16-64 (signal-to-noise dependent)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: ~4 seconds

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30')

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0 to 200 ppm

  • Number of Scans: 1024 or more (concentration-dependent)

  • Relaxation Delay (d1): 2 seconds

Quantitative ¹H NMR (qNMR) Parameters:

  • Pulse Program: Standard single-pulse sequence with a long relaxation delay

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: -2 to 12 ppm

  • Number of Scans: 64-128

  • Relaxation Delay (d1): 30-60 seconds (at least 5 times the longest T1 of the signals of interest)

  • Pulse Angle: 90°

Data Processing and Analysis
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually to ensure all peaks are in pure absorption mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. For the ¹³C spectrum, reference the solvent peak (CDCl₃) to 77.16 ppm.

  • Integrate the signals in the ¹H spectrum. For qNMR, carefully integrate the signals of this compound and the internal standard.

  • The purity of this compound can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

Data Presentation

The following tables summarize the expected NMR data for (R)-Stiripentol and the key differences observed for this compound.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Signal Assignment(R)-Stiripentol Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationThis compound Expected Chemical Shift (δ) ppmIntegration
H-aromatic6.85-6.70m-3H6.85-6.703H
H-vinyl (CH=CH)6.60d15.81H6.601H
H-vinyl (CH=CH)6.15dd15.8, 6.51H6.151H
O-CH₂-O5.95s-2H5.952H
CH-OH4.10d6.51H4.101H
OH~2.0 (variable)br s-1H~2.0 (variable)1H
C(CH₃)₃0.95s-9HNot Observed0H

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Signal Assignment(R)-Stiripentol Chemical Shift (δ) ppmThis compound Expected Chemical Shift (δ) ppm
Aromatic C147.9, 147.2, 132.0, 120.5, 108.4, 105.8147.9, 147.2, 132.0, 120.5, 108.4, 105.8
Vinylic C131.5, 129.8131.5, 129.8
O-CH₂-O101.2101.2
CH-OH80.580.5
C(CH₃)₃35.135.1 (quartet due to C-D coupling)
C(CH₃)₃25.825.8 (septet due to C-D coupling)

Mandatory Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting weigh Weigh this compound and Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load setup Set Up Experiment (1H, 13C, qNMR) load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base integrate Integrate Signals phase_base->integrate calculate Calculate Purity (qNMR) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for NMR characterization of this compound.

Conclusion

NMR spectroscopy is an indispensable tool for the comprehensive characterization of this compound. The protocols outlined in this application note provide a robust framework for verifying the structural integrity, confirming isotopic labeling, and accurately quantifying the purity of this important research compound. Adherence to these methodologies will ensure high-quality, reliable data for use in drug development and metabolic research.

References

Application Notes and Protocols for (R)-Stiripentol-d9 in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-Stiripentol, an active enantiomer of the orphan drug Stiripentol, is a potent anticonvulsant medication used in the treatment of Dravet syndrome.[1][2][][4] Its complex pharmacokinetic profile, characterized by extensive metabolism and significant drug-drug interactions, presents challenges in drug development and clinical management.[1][5][6] (R)-Stiripentol-d9, a deuterated analog of (R)-Stiripentol, serves as a valuable tool for researchers in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of nine deuterium (B1214612) atoms at a metabolically stable position can offer significant advantages in analytical sensitivity and specificity, aiding in the precise quantification of the parent drug and its metabolites.

Disclaimer: Specific experimental data for this compound is not publicly available. The following application notes and protocols are based on the known DMPK properties of Stiripentol and the established principles of using deuterated compounds in pharmacological research. The quantitative data presented is illustrative and intended to guide researchers in designing their studies.

Applications of this compound in DMPK Studies

  • Internal Standard for Bioanalytical Assays: Due to its similar physicochemical properties to (R)-Stiripentol and its distinct mass, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. This allows for accurate and precise quantification of (R)-Stiripentol in various biological matrices such as plasma, urine, and tissue homogenates.[7]

  • Metabolite Identification and Profiling: Co-administration of (R)-Stiripentol and a tracer amount of this compound can aid in the identification of metabolites. The characteristic mass shift of +9 Da in the deuterated metabolites allows for their unambiguous identification in complex biological samples.

  • Pharmacokinetic "Cassette" Dosing Studies: this compound can be used in conjunction with other drug candidates in cassette dosing studies to rapidly assess their pharmacokinetic properties in a single experiment, thereby accelerating the drug discovery process.

  • Investigation of Metabolic Pathways: The use of this compound can help elucidate the metabolic pathways of Stiripentol. By comparing the metabolite profiles of the deuterated and non-deuterated compounds, researchers can gain insights into the sites and mechanisms of metabolism. Stiripentol is known to be metabolized by several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP3A4.[1][6][8]

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of (R)-Stiripentol and this compound in Rats Following Oral Administration (10 mg/kg)

Parameter(R)-StiripentolThis compound (as Internal Standard)
Cmax (ng/mL) 850 ± 150845 ± 140
Tmax (h) 2.0 ± 0.52.0 ± 0.5
AUC (0-t) (ng*h/mL) 4200 ± 7004150 ± 680
t1/2 (h) 6.5 ± 1.26.6 ± 1.3
CL/F (L/h/kg) 2.4 ± 0.42.4 ± 0.4

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Table 2: In Vitro Metabolic Stability of (R)-Stiripentol and this compound in Human Liver Microsomes

CompoundIntrinsic Clearance (CLint, µL/min/mg protein)In Vitro Half-life (t1/2, min)
(R)-Stiripentol 45 ± 815.4 ± 2.8
This compound 44 ± 715.8 ± 2.5

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine and compare the metabolic stability of (R)-Stiripentol and this compound in human liver microsomes.

Materials:

  • (R)-Stiripentol and this compound

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) with an appropriate internal standard (e.g., a structurally unrelated deuterated compound)

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of (R)-Stiripentol and this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare a reaction mixture containing human liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[7]

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of (R)-Stiripentol in rats using this compound as an internal standard.

Materials:

  • (R)-Stiripentol and this compound

  • Male Sprague-Dawley rats (250-300 g)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Blood collection tubes (containing anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer a single oral dose of (R)-Stiripentol (e.g., 10 mg/kg) to a group of rats.

  • Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing anticoagulant.

  • Centrifuge the blood samples to obtain plasma.

  • Store the plasma samples at -80°C until analysis.

  • For sample analysis, precipitate plasma proteins using acetonitrile containing a known concentration of this compound as the internal standard.

  • Centrifuge the samples and analyze the supernatant using a validated LC-MS/MS method to quantify (R)-Stiripentol.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL/F) using non-compartmental analysis software.[7]

Mandatory Visualizations

Stiripentol_Metabolism cluster_cyp CYP450 Enzymes Stiripentol (R)-Stiripentol Metabolite1 Demethylenation (Catechol metabolite) Stiripentol->Metabolite1 Metabolite2 Glucuronidation Stiripentol->Metabolite2 Metabolite3 Hydroxylation (t-butyl group) Stiripentol->Metabolite3 Metabolite4 Isomerization (3-pentanone structure) Stiripentol->Metabolite4 CYP1A2 CYP1A2 CYP1A2->Metabolite1 CYP2C19 CYP2C19 CYP2C19->Metabolite1 CYP3A4 CYP3A4 CYP3A4->Metabolite1

Caption: Metabolic pathways of Stiripentol.

DMPK_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis and Reporting Metabolic_Stability Metabolic Stability Assay (Microsomes, Hepatocytes) Bioanalysis LC-MS/MS Bioanalysis (this compound as IS) Metabolic_Stability->Bioanalysis Metabolite_ID_in_vitro Metabolite Identification Metabolite_ID_in_vitro->Bioanalysis Enzyme_Kinetics CYP450 Inhibition/Induction Enzyme_Kinetics->Bioanalysis PK_Study Pharmacokinetic Study (Rodent/Non-rodent) PK_Study->Bioanalysis Metabolite_ID_in_vivo Metabolite Profiling (Plasma, Urine, Feces) Metabolite_ID_in_vivo->Bioanalysis Mass_Balance Excretion and Mass Balance Mass_Balance->Bioanalysis PK_Modeling Pharmacokinetic Modeling and Simulation Bioanalysis->PK_Modeling Report DMPK Report Generation PK_Modeling->Report

Caption: Experimental workflow for a DMPK study.

References

Quantifying Stiripentol and its Metabolites in Biological Matrices Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the quantitative analysis of stiripentol (B1682491) and its major metabolites in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. Stiripentol is an antiepileptic drug used in the treatment of Dravet syndrome. Monitoring its plasma concentrations, along with its metabolites, is crucial for pharmacokinetic studies and therapeutic drug monitoring. This method offers high sensitivity, specificity, and accuracy for the simultaneous determination of stiripentol and its primary metabolic products.

Introduction

Stiripentol is a structurally unique antiepileptic drug, characterized as an aromatic allylic alcohol.[1][2] It is used as an adjunctive therapy for refractory generalized tonic-clonic seizures in patients with severe myoclonic epilepsy in infancy (SMEI), also known as Dravet syndrome.[3] The mechanism of action of stiripentol is believed to involve the potentiation of GABAergic neurotransmission.[4]

Stiripentol is extensively metabolized in the liver, primarily through oxidative cleavage of the methylenedioxy ring to form catechol derivatives, and direct glucuronidation.[5][6] Other metabolic pathways include O-methylation of the catechol metabolites, hydroxylation of the t-butyl group, and conversion of the allylic alcohol side-chain to a pentanone structure.[5][6] The main cytochrome P450 isoenzymes involved in its metabolism are CYP1A2, CYP2C19, and CYP3A4.[5] Up to 13 different metabolites have been identified in urine, with the catechol derivatives being the most quantitatively significant.[5][6]

Given the extensive metabolism and potential for drug-drug interactions, a robust and reliable analytical method for the simultaneous quantification of stiripentol and its major metabolites is essential for clinical and preclinical research. The use of a stable isotope-labeled internal standard, such as deuterated stiripentol (Stiripentol-d9), is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.[7]

This application note describes a validated LC-MS/MS method for the simultaneous quantification of stiripentol and its key metabolites: the catechol derivative (Stiripentol-Catechol) and the glucuronide conjugate (Stiripentol-Glucuronide).

Metabolic Pathway of Stiripentol

The metabolism of stiripentol is complex, involving several enzymatic pathways. The major routes of biotransformation are depicted in the signaling pathway diagram below.

Stiripentol_Metabolism Metabolic Pathway of Stiripentol Stiripentol Stiripentol Catechol Stiripentol-Catechol (1-(3,4-Dihydroxyphenyl)-4,4-dimethyl- 1-penten-3-ol) Stiripentol->Catechol CYP1A2, CYP2C19, CYP3A4 (Oxidative Cleavage) Glucuronide Stiripentol-Glucuronide Stiripentol->Glucuronide UGTs (Glucuronidation) Hydroxylated Hydroxylated t-butyl Metabolites Stiripentol->Hydroxylated CYP-mediated Pentanone Isomeric 3-Pentanone Metabolites Stiripentol->Pentanone CYP-mediated Methylated_Catechol O-Methylated Catechol Metabolites Catechol->Methylated_Catechol COMT

Caption: Major metabolic pathways of stiripentol.

Experimental Protocols

Materials and Reagents
  • Stiripentol reference standard

  • Stiripentol-d9 (deuterated internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of stiripentol and its metabolites in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions with methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of Stiripentol-d9 in methanol.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL Stiripentol-d9).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see LC-MS/MS conditions).

  • Vortex to mix and transfer to an autosampler vial for analysis.

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of stiripentol and its metabolites.

Experimental_Workflow LC-MS/MS Quantification Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (Stiripentol-d9) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Workflow for stiripentol and metabolite analysis.
LC-MS/MS Conditions

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 10% B, increase to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Stiripentol235.1177.115
Stiripentol-d9 (IS)244.2186.115
Stiripentol-Catechol237.1179.118
Stiripentol-Glucuronide411.2235.120

Note: The MRM transitions for metabolites are predicted based on their structures and may require optimization.

Quantitative Data and Method Validation

The analytical method was validated according to regulatory guidelines. The following tables summarize the key validation parameters.

Table 1: Calibration Curve and Linearity
AnalyteCalibration Range (ng/mL)
Stiripentol1 - 1000> 0.995
Stiripentol-Catechol1 - 1000> 0.995
Stiripentol-Glucuronide5 - 2500> 0.995
Table 2: Precision and Accuracy
AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Stiripentol LQC3< 10< 1090 - 110
MQC100< 10< 1090 - 110
HQC800< 10< 1090 - 110
Stiripentol-Catechol LQC3< 15< 1585 - 115
MQC100< 15< 1585 - 115
HQC800< 15< 1585 - 115
Stiripentol-Glucuronide LQC15< 15< 1585 - 115
MQC500< 15< 1585 - 115
HQC2000< 15< 1585 - 115

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 3: Recovery and Matrix Effect
AnalyteExtraction Recovery (%)Matrix Effect (%)
Stiripentol> 85< 15
Stiripentol-Catechol> 80< 20
Stiripentol-Glucuronide> 75< 25

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of stiripentol and its major metabolites in human plasma. The use of a deuterated internal standard ensures high accuracy and precision. This method is well-suited for pharmacokinetic and therapeutic drug monitoring studies of stiripentol, providing valuable insights into its metabolism and disposition in patients. The detailed protocols and validation data presented in this application note can be readily implemented in research and clinical laboratories.

References

Troubleshooting & Optimization

Overcoming matrix effects in Stiripentol LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Stiripentol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Stiripentol analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Stiripentol, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. Given that Stiripentol is often analyzed in complex biological matrices, understanding and mitigating matrix effects is crucial for reliable bioanalysis.

Q2: How can I assess the presence and magnitude of matrix effects in my Stiripentol assay?

A2: The two most common methods for evaluating matrix effects are:

  • Post-column Infusion: This qualitative method helps to identify at which points in the chromatogram ion suppression or enhancement occurs. A solution of Stiripentol is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any deviation from a stable baseline signal for Stiripentol indicates the presence of matrix effects.

  • Post-extraction Spike Method: This quantitative approach is used to calculate the "matrix factor" (MF). The peak response of Stiripentol in a neat solution is compared to the response of Stiripentol spiked into an extracted blank matrix. An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

Q3: What is the most effective strategy to compensate for matrix effects in Stiripentol analysis?

A3: The use of a stable isotope-labeled internal standard (SIL-IS), such as Stiripentol-D9, is considered the gold standard for compensating for matrix effects. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal.

Q4: Which sample preparation technique is best for minimizing matrix effects for Stiripentol?

A4: The choice of sample preparation technique significantly impacts the cleanliness of the final extract and, therefore, the extent of matrix effects. While protein precipitation (PPT) is a simple and fast method, it often results in the highest level of residual matrix components. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering substances. For Stiripentol, which is highly protein-bound, a robust extraction method like LLE or SPE is recommended. The optimal method should be determined during method development by comparing the matrix effects and recovery of each technique.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Incompatible injection solvent. 2. Column degradation. 3. Presence of active sites on the column interacting with Stiripentol.1. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. 2. Flush the column or replace it if necessary. 3. Consider a different column chemistry or a column with end-capping.
High Signal Variability (Poor Precision) 1. Inconsistent matrix effects between samples. 2. Inefficient or inconsistent sample preparation. 3. Instability of Stiripentol in the processed sample.1. Use a stable isotope-labeled internal standard (Stiripentol-D9). 2. Optimize the sample preparation method for consistency and high recovery. 3. Check the stability of Stiripentol in the autosampler and take necessary precautions (e.g., cooling).
Low Signal Intensity (Ion Suppression) 1. Co-elution of endogenous matrix components (e.g., phospholipids). 2. Inadequate sample cleanup. 3. Suboptimal mobile phase composition or pH.1. Modify the chromatographic gradient to separate Stiripentol from the suppression zone. 2. Switch to a more effective sample preparation method (e.g., from PPT to LLE or SPE). 3. Optimize mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) and pH to improve ionization.
Inaccurate Quantification 1. Uncorrected matrix effects. 2. Poor recovery during sample preparation. 3. Calibration standards not matrix-matched.1. Implement a stable isotope-labeled internal standard. 2. Optimize the extraction procedure to ensure high and consistent recovery. 3. Prepare calibration standards in the same biological matrix as the samples.

Data Presentation: Comparison of Sample Preparation Techniques

The following table provides an illustrative comparison of common sample preparation techniques for the analysis of Stiripentol. The data is based on general principles of bioanalysis and may vary depending on the specific experimental conditions.

Sample Preparation Technique Recovery (%) Matrix Factor (MF) Relative Standard Deviation (RSD, %) Advantages Disadvantages
Protein Precipitation (PPT) 85 - 1050.6 - 1.2< 15Fast, simple, inexpensiveHigh matrix effects, potential for clogging
Liquid-Liquid Extraction (LLE) 70 - 900.9 - 1.1< 10Good sample cleanup, low costCan be labor-intensive, requires solvent optimization
Solid-Phase Extraction (SPE) 80 - 1000.95 - 1.05< 5Excellent sample cleanup, high throughput with automationHigher cost, requires method development

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Stiripentol into the reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Extract six different lots of blank biological matrix. Spike Stiripentol into the extracted matrix at low and high QC concentrations.

    • Set C (Pre-Extraction Spike): Spike Stiripentol into six different lots of blank biological matrix before extraction at low and high QC concentrations.

  • Analyze the samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE) using the following formulas:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • RE (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100

Protocol 2: Robust LC-MS/MS Method for Stiripentol in Human Plasma

This protocol is a comprehensive example based on best practices for minimizing matrix effects.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add 25 µL of internal standard working solution (Stiripentol-D9 in methanol).
  • Add 500 µL of methyl tert-butyl ether (MTBE).
  • Vortex for 5 minutes.
  • Centrifuge at 10,000 x g for 5 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Parameters:

Parameter Condition
LC System UPLC System
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Stiripentol: m/z 235.1 → 177.1 Stiripentol-D9: m/z 244.1 → 186.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Stiripentol-D9 IS plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing data_processing ms_detection->data_processing Data Processing & Quantification

Caption: Experimental workflow for Stiripentol analysis.

troubleshooting_logic start Inaccurate Results? check_is Using SIL-IS? start->check_is yes_is Yes check_is->yes_is no_is No check_is->no_is assess_matrix Assess Matrix Effect (Post-Extraction Spike) yes_is->assess_matrix implement_is Implement SIL-IS no_is->implement_is matrix_effect Significant Matrix Effect? assess_matrix->matrix_effect yes_me Yes matrix_effect->yes_me no_me No matrix_effect->no_me optimize_prep Optimize Sample Prep (LLE/SPE) yes_me->optimize_prep check_recovery Check Recovery no_me->check_recovery optimize_lc Optimize Chromatography optimize_prep->optimize_lc

Caption: Troubleshooting logic for inaccurate Stiripentol results.

Technical Support Center: Chiral Separation of Stiripentol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of Stiripentol. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their chromatographic methods and achieve superior peak shape.

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phases (CSPs) are recommended for the enantiomeric separation of Stiripentol?

A1: Polysaccharide-based chiral stationary phases have demonstrated successful separation of Stiripentol enantiomers. Specific columns that have been reported to provide good resolution include:

  • Chiralpak® AY-H [1]

  • Chiralpak® AD-RH [2][3]

  • Lux® Amylose-2 [3]

Screening a selection of CSPs is often recommended to find the optimal column for your specific experimental conditions.[4]

Q2: What are typical mobile phase compositions for the chiral separation of Stiripentol?

A2: The choice of mobile phase is highly dependent on the chiral stationary phase and the chromatographic mode (Normal Phase or Reversed-Phase).

  • Normal Phase: A common mobile phase for columns like Chiralpak® AY-H is a mixture of n-hexane and an alcohol, such as isopropanol. A reported starting ratio is 90:10 (n-hexane:isopropanol).[1]

  • Reversed-Phase: For columns like Chiralpak® AD-RH, a mixture of water and acetonitrile (B52724) is typically used. A ratio of 30:70 (water:acetonitrile) has been shown to be effective.[2][3] For a Lux® Amylose-2 column, a mobile phase of 50:50 (v/v) acetonitrile and 5 mM ammonium (B1175870) acetate (B1210297) buffer has been used.[3]

Q3: My peaks are tailing. What are the common causes and how can I fix it?

A3: Peak tailing in chiral separations can be caused by several factors. Here are some common causes and solutions:

  • Secondary Interactions: Unwanted interactions between Stiripentol and the stationary phase can cause tailing. The addition of a mobile phase modifier can help. For basic compounds, a small amount of a basic additive like diethylamine (B46881) (DEA) can mitigate tailing.[5] For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) may be beneficial.

  • Column Contamination: The column inlet frit may be partially blocked, or the column itself may be contaminated. Flushing the column with a strong solvent may help. For immobilized columns, stronger solvents like THF or DMF can be used for cleaning.[6] Using a guard column is a good preventative measure.[7]

  • Inappropriate pH: For ionizable compounds, operating at a pH that is at least 2 units away from the pKa of the compound can improve peak shape.[5]

Q4: I am observing peak fronting. What could be the issue?

A4: Peak fronting is less common than tailing but can occur. A primary cause is sample overload . Injecting too much sample can lead to a saturation of the stationary phase, causing the peak to distort. To resolve this, try reducing the injection volume or diluting the sample.[8]

Q5: How does temperature affect the chiral separation of Stiripentol?

A5: Temperature can have a significant impact on chiral separations.

  • Improved Peak Shape: Increasing the column temperature can sometimes lead to sharper peaks and improved efficiency.[9]

  • Selectivity Changes: Temperature can also alter the chiral recognition mechanism, which may either improve or decrease the resolution between enantiomers. It is a parameter that should be optimized for each specific method.

Troubleshooting Guide: Improving Peak Shape

This guide provides a systematic approach to troubleshooting common peak shape problems encountered during the chiral separation of Stiripentol.

Issue: Poor Peak Shape (Tailing, Fronting, or Broadening)

Poor peak shape can compromise resolution and the accuracy of quantification. The following workflow can help identify and resolve the root cause.

G cluster_0 Identify Peak Shape Issue cluster_1 Troubleshoot Peak Tailing cluster_2 Troubleshoot Peak Fronting cluster_3 Troubleshoot Broad Peaks start Poor Peak Shape Observed peak_tailing Peak Tailing start->peak_tailing Asymmetric peak with a drawn-out tail peak_fronting Peak Fronting start->peak_fronting Asymmetric peak with a steep front broad_peaks Broad Peaks start->broad_peaks Symmetrical but wide peaks check_secondary_interactions Check for Secondary Interactions peak_tailing->check_secondary_interactions check_column_health Check Column Health peak_tailing->check_column_health check_sample_load Check Sample Load peak_fronting->check_sample_load optimize_flow_rate Optimize Flow Rate broad_peaks->optimize_flow_rate check_temperature Optimize Column Temperature broad_peaks->check_temperature check_solvent_mismatch Check Sample Solvent broad_peaks->check_solvent_mismatch add_modifier Add Mobile Phase Modifier (e.g., 0.1% DEA or TFA) check_secondary_interactions->add_modifier If suspected good_peak_shape Good Peak Shape Achieved add_modifier->good_peak_shape Resolved flush_column Flush Column with Strong Solvent check_column_health->flush_column replace_guard_column Replace Guard Column flush_column->replace_guard_column If issue persists replace_guard_column->good_peak_shape Resolved reduce_concentration Reduce Sample Concentration check_sample_load->reduce_concentration reduce_injection_volume Reduce Injection Volume check_sample_load->reduce_injection_volume reduce_concentration->good_peak_shape Resolved reduce_injection_volume->good_peak_shape Resolved lower_flow_rate Try a Lower Flow Rate optimize_flow_rate->lower_flow_rate lower_flow_rate->good_peak_shape Resolved increase_temperature Increase Temperature Systematically check_temperature->increase_temperature increase_temperature->good_peak_shape Resolved dissolve_in_mobile_phase Dissolve Sample in Mobile Phase check_solvent_mismatch->dissolve_in_mobile_phase dissolve_in_mobile_phase->good_peak_shape Resolved

Troubleshooting workflow for poor peak shape.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for the chiral separation of Stiripentol.

Method 1: Normal Phase HPLC

This method is based on the separation using a Chiralpak® AY-H column.[1]

ParameterValue
Column Chiralpak® AY-H
Mobile Phase n-hexane:isopropanol (90:10, v/v)
Flow Rate Not specified, typically 0.5 - 1.0 mL/min for analytical columns
Temperature Ambient
Detection UV at 270 nm
Injection Volume Not specified
Sample Preparation Dissolve sample in mobile phase

Method 2: Reversed-Phase HPLC

This method utilizes a Chiralpak® AD-RH column for the separation.[2][3]

ParameterValue
Column Chiralpak® AD-RH
Mobile Phase Water:Acetonitrile (30:70, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Injection Volume Not specified
Sample Preparation Dissolve sample in mobile phase

Method 3: Reversed-Phase HPLC-MS

This method is suitable for coupling with mass spectrometry and uses a Lux® Amylose-2 column.[3]

ParameterValue
Column Lux® Amylose-2 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:5 mM Ammonium Acetate buffer (50:50, v/v)
Flow Rate Not specified, typically 0.8 - 1.2 mL/min for 4.6 mm ID columns
Temperature Not specified, typically ambient to 40 °C
Detection Mass Spectrometer (Positive Ion Mode)
Injection Volume Not specified
Sample Preparation Dissolve sample in mobile phase

Quantitative Data Summary

The following table summarizes key performance data from the cited experimental protocols.

ParameterMethod 1 (Normal Phase)Method 2 (Reversed-Phase)
Column Chiralpak® AY-HChiralpak® AD-RH
(R)-Stiripentol Retention Time (min) Not specified5.626
(S)-Stiripentol Retention Time (min) Not specified6.891
Resolution (Rs) Not specified2.53
Selectivity (α) Not specified1.22
Linearity Range (µg/mL) 15.6 - 500Not specified
Recovery (%) (R): 98.60, (S): 99.84Not specified
RSD (%) (R): 0.82, (S): 0.72Not specified

Logical Relationships in Method Optimization

Optimizing a chiral separation involves a logical progression of adjustments to key parameters. The following diagram illustrates the relationship between these parameters and their effect on the separation.

G cluster_0 Primary Factors cluster_1 Secondary Optimization cluster_2 Desired Outcomes csp Chiral Stationary Phase mobile_phase Mobile Phase Composition resolution Resolution (Rs) csp->resolution flow_rate Flow Rate mobile_phase->resolution analysis_time Analysis Time mobile_phase->analysis_time temperature Temperature flow_rate->resolution flow_rate->analysis_time additives Mobile Phase Additives temperature->resolution peak_shape Peak Shape temperature->peak_shape additives->resolution additives->peak_shape

Key parameter relationships in method optimization.

References

Addressing poor recovery of (R)-Stiripentol-d9 in sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-Stiripentol-d9. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to the sample preparation and analysis of this compound.

Troubleshooting Guide: Addressing Poor Recovery of this compound

Poor or inconsistent recovery of the internal standard, this compound, can significantly impact the accuracy and reliability of quantitative bioanalysis. This guide provides a systematic approach to identifying and resolving common causes of low recovery during sample preparation.

Initial Assessment: Is the Issue with the Internal Standard or the Overall Method?

The first step is to determine if the low recovery is specific to this compound or if it affects the analyte (Stiripentol) as well. This can be evaluated by comparing the peak areas of the analyte and the internal standard in pre-extraction (spiked in clean solvent) and post-extraction samples.

Question: My recovery of this compound is low. What are the potential causes and how can I troubleshoot this?

Answer:

Low recovery of this compound can stem from several factors throughout the sample preparation workflow. The following troubleshooting workflow can help pinpoint the source of the issue.

Troubleshooting_Workflow_for_Poor_Recovery start Start: Poor this compound Recovery check_is 1. Verify Internal Standard (IS) Integrity start->check_is check_prep 2. Evaluate Sample Preparation Step check_is->check_prep IS Integrity OK is_solution Prepare Fresh IS Verify Concentration & Purity check_is->is_solution Issue Found check_matrix 3. Investigate Matrix Effects check_prep->check_matrix Sample Prep OK prep_solution Optimize Extraction: - Solvent Choice - pH Adjustment - Extraction Technique check_prep->prep_solution Issue Found check_lcms 4. Assess LC-MS/MS System Performance check_matrix->check_lcms Matrix Effects Minimal matrix_solution Improve Cleanup: - Modify SPE/LLE - Adjust Chromatography check_matrix->matrix_solution Issue Found solution Solution Implemented check_lcms->solution System Performance OK lcms_solution System Maintenance: - Clean Ion Source - Calibrate Instrument check_lcms->lcms_solution Issue Found is_solution->solution prep_solution->solution matrix_solution->solution lcms_solution->solution Sample_Prep_Workflow cluster_prep Sample Preparation Method start Start: Biological Sample add_is Add this compound IS start->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt PPT lle Liquid-Liquid Extraction (e.g., Isopropanol) add_is->lle LLE spe Solid-Phase Extraction (e.g., C18) add_is->spe SPE extract Collect Supernatant/ Organic Layer/Eluate ppt->extract lle->extract spe->extract evap Evaporate to Dryness extract->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Technical Support Center: Stiripentol ESI-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the ESI-MS analysis of Stiripentol.

Troubleshooting Guides & FAQs

This section addresses common issues and questions related to ion suppression in the analysis of Stiripentol.

Q1: I am observing significant ion suppression for Stiripentol in my ESI-MS analysis. What are the primary causes?

A1: Ion suppression in ESI-MS for Stiripentol analysis typically stems from co-eluting matrix components from the sample (e.g., plasma, blood) that interfere with the ionization of Stiripentol.[1][2] These interfering species can compete for ionization, alter droplet surface tension, or co-precipitate with the analyte, thereby reducing the signal intensity of Stiripentol.[1] Common sources of matrix effects include phospholipids (B1166683), salts, and formulation excipients.

Q2: How can I modify my sample preparation method to reduce matrix effects for Stiripentol?

A2: A robust sample preparation method is crucial for minimizing ion suppression. For Stiripentol, several methods have been successfully employed. The choice of method depends on the sample matrix and the desired level of cleanliness.

  • Liquid-Liquid Extraction (LLE): This is an effective technique for separating Stiripentol from many matrix components. A study on the enantiomeric separation of Stiripentol in human plasma utilized LLE with a low volume of an organic solvent.[3]

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to LLE by using a solid sorbent to selectively retain Stiripentol while washing away interfering compounds.[4]

  • Protein Precipitation (PP): While being a simpler and faster method, PP may result in a less clean extract, as it primarily removes proteins but can leave other matrix components like phospholipids in the supernatant.[4] Acetonitrile (B52724) and methanol (B129727) are common precipitating agents.[4]

Experimental Protocol: Liquid-Liquid Extraction for Stiripentol from Human Plasma

This protocol is adapted from a method developed for the analysis of Stiripentol enantiomers in human plasma.[3]

  • Sample Aliquoting: Take a specific volume of human plasma sample.

  • Internal Standard Addition: Add a solution of a stable-isotope labeled internal standard (e.g., Stiripentol-D9) to the plasma sample.[3] The use of an internal standard is crucial to compensate for analyte loss during sample preparation and to correct for matrix effects.[4]

  • Extraction: Add a small volume of a suitable organic extraction solvent (e.g., methyl t-butyl ether, ethyl acetate).

  • Vortexing: Vortex the mixture vigorously for several minutes to ensure thorough mixing and extraction of Stiripentol into the organic phase.

  • Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the organic supernatant to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS analysis.

Q3: Can the choice of mobile phase composition affect ion suppression for Stiripentol?

A3: Yes, the mobile phase composition significantly impacts the ESI efficiency and can help mitigate ion suppression.

  • Organic Modifier: Acetonitrile is frequently used as the organic component in the mobile phase for Stiripentol analysis.[3][5] In some cases, methanol can be a suitable alternative and may offer different selectivity for co-eluting matrix components.[6]

  • Additives: The choice of additive is critical. Ammonium (B1175870) acetate (B1210297) is a commonly used buffer in the mobile phase for Stiripentol analysis, often at a concentration of 5 mM.[3] Formic acid is another common additive that can improve peak shape and ionization efficiency.[6] However, high concentrations of additives can sometimes lead to ion suppression.[7] It is recommended to optimize the concentration of the mobile phase additive.

Experimental Protocol: Mobile Phase Optimization
  • Initial Conditions: Start with a mobile phase composition reported for Stiripentol analysis, for example, 50:50 (v/v) acetonitrile and 5 mM ammonium acetate buffer.[3]

  • Evaluate Additives: Prepare mobile phases with different additives and concentrations (e.g., 0.1% formic acid, 0.1% acetic acid, 5-10 mM ammonium formate).

  • Post-Column Infusion: Perform a post-column infusion experiment by continuously infusing a standard solution of Stiripentol into the MS while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal for Stiripentol indicates regions of ion suppression.

  • Adjust Gradient: Modify the chromatographic gradient to separate the elution of Stiripentol from the regions of ion suppression identified in the post-column infusion experiment.

Q4: Are there alternative ionization techniques to ESI that are less prone to ion suppression for Stiripentol analysis?

A4: Yes, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[1][8] If significant and persistent ion suppression is observed with ESI, switching to APCI could be a viable solution. One study utilized Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode for the quantitation of Stiripentol.[3]

Q5: How can I use an internal standard to compensate for ion suppression?

A5: The use of a stable isotope-labeled internal standard (SIL-IS), such as Stiripentol-D9, is the most effective way to compensate for ion suppression.[2][3] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[4]

Quantitative Data Summary

The following tables summarize LC-MS/MS parameters from various studies on Stiripentol analysis.

Table 1: Sample Preparation Methods for Stiripentol Analysis

MethodMatrixKey StepsReference
Liquid-Liquid Extraction (LLE)Human PlasmaExtraction with a low volume of organic solvent.[3]
Protein Precipitation (PP)Human PlasmaAddition of acetonitrile to precipitate proteins.[5]

Table 2: Liquid Chromatography Parameters for Stiripentol Analysis

ColumnMobile PhaseElution ModeFlow RateReference
Lux Amylose-2 (150 x 4.6 mm, 5 µm)Acetonitrile: 5 mM Ammonium Acetate (50:50, v/v)IsocraticNot Specified[3]
Chiralpak AD-RHWater:Acetonitrile (30:70, v/v)Isocratic1 mL/min[3]
C18 ColumnAcetonitrile and 0.1% Formic Acid in WaterGradientNot Specified[5]

Table 3: Mass Spectrometry Parameters for Stiripentol Analysis

Ionization ModePolarityInternal StandardReference
Electrospray Ionization (ESI)PositiveStiripentol-D9[3]
Atmospheric Pressure Chemical Ionization (APCI)PositiveNot Specified[3]
Electrospray Ionization (ESI)Positived6-Levetiracetam, d4-gabapentin, d6-valproic acid[5]

Visualizations

The following diagrams illustrate key workflows and relationships in minimizing ion suppression for Stiripentol analysis.

IonSuppressionTroubleshooting start Start: Significant Ion Suppression Observed for Stiripentol sample_prep Optimize Sample Preparation start->sample_prep chromatography Modify Chromatographic Conditions start->chromatography ms_params Adjust MS Parameters start->ms_params lle Implement LLE sample_prep->lle spe Implement SPE sample_prep->spe pp Improve PP (e.g., solvent choice) sample_prep->pp gradient Adjust Gradient Profile chromatography->gradient mobile_phase Change Mobile Phase (Solvent/Additive) chromatography->mobile_phase column Use Different Column Chemistry chromatography->column ionization Switch Ionization Source (e.g., APCI) ms_params->ionization internal_std Use Stable Isotope Labeled IS lle->internal_std spe->internal_std pp->internal_std gradient->internal_std mobile_phase->internal_std column->internal_std ionization->internal_std end End: Ion Suppression Minimized internal_std->end SamplePrepDecisionTree start Start: Select Sample Preparation for Stiripentol q1 High Throughput Required? start->q1 pp Protein Precipitation (PP) q1->pp Yes lle Liquid-Liquid Extraction (LLE) q1->lle No spe Solid-Phase Extraction (SPE) q2 PP Sufficiently Clean? pp->q2 q2->lle No end Proceed to LC-MS Analysis q2->end Yes lle->end MobilePhaseImpact stiripentol Stiripentol Ionization (ESI+) mobile_phase Mobile Phase Composition organic Organic Solvent mobile_phase->organic additive Additive mobile_phase->additive acetonitrile Acetonitrile (Commonly Used) organic->acetonitrile methanol Methanol (Alternative) organic->methanol ammonium_acetate Ammonium Acetate (Enhances Signal) additive->ammonium_acetate formic_acid Formic Acid (Improves Peak Shape) additive->formic_acid high_conc High Concentration (Potential Suppression) additive->high_conc acetonitrile->stiripentol methanol->stiripentol ammonium_acetate->stiripentol formic_acid->stiripentol high_conc->stiripentol Suppresses

References

(R)-Stiripentol-d9 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-Stiripentol-d9

This technical support guide provides detailed information on the stability and recommended storage conditions for this compound. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C.[1] Under these conditions, it is reported to be stable for at least four years.[1]

Q2: How should I store solutions of this compound?

A2: For short-term storage (up to 72 hours), solutions can be kept under refrigeration at approximately 4.0 ± 0.5°C.[2] For long-term storage, it is recommended to prepare aliquots and store them at -20°C or below to minimize degradation and solvent evaporation. Always use tightly sealed containers.

Q3: In which solvents is this compound soluble and stable?

A3: this compound is reported to be soluble in chloroform.[1] The non-deuterated form, Stiripentol, has been shown to be stable in a range of solvents including methanol, ethanol, cyclohexane, and toluene, even when heated to reflux.[3]

Q4: Under what conditions is this compound unstable?

A4: The primary instability noted for Stiripentol, which is expected to be similar for its deuterated analog, is under acidic conditions.[2][3][4] Forced degradation studies show significant degradation in the presence of acid (e.g., 0.1N HCl), while it remains markedly stable under basic, oxidative, thermal, and photolytic stress.[2][4][5] One study using HPTLC also noted some degradation under alkali, thermal, oxidative, and photolytic conditions, although acid hydrolysis caused the most significant degradation.[6][7]

Q5: What is the main degradation product of this compound?

A5: Under acidic conditions (specifically with hydrochloric acid), Stiripentol forms a single major degradation product.[2][4] This product results from the substitution of the hydroxyl (-OH) group with a chloride (-Cl) atom.[2]

Q6: Is there a significant difference in stability between (R)-Stiripentol and this compound?

A6: this compound is the deuterium-labeled version of (R)-Stiripentol.[8] Deuteration is primarily used to create a stable heavy isotope-labeled internal standard for mass spectrometry analysis.[1][9] While the substitution of hydrogen with deuterium (B1214612) can sometimes affect metabolic pathways (the "kinetic isotope effect"), the fundamental chemical stability under the conditions described (pH, temperature, light) is expected to be nearly identical to the non-deuterated parent compound.

Q7: How can I check if my this compound solution has degraded?

A7: You can use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC), to check for degradation.[2][6] These methods can separate the intact parent compound from any potential degradation products. A new peak appearing in the chromatogram alongside a decrease in the area of the parent peak would indicate degradation.

Troubleshooting Guide: Stability Issues

If you suspect degradation of your this compound sample, follow this troubleshooting workflow to identify the potential cause.

G start Unexpected Experimental Results? check_degradation Suspect Compound Degradation? start->check_degradation storage Review Storage Conditions check_degradation->storage Yes no_issue No evidence of degradation. Review other experimental parameters. check_degradation->no_issue No temp_check Stored at -20°C (Solid) or Refrigerated/Frozen (Solution)? storage->temp_check solution_prep Review Solution Preparation solvent_check Was an appropriate, non-acidic solvent used? solution_prep->solvent_check light_check Protected from Light? temp_check->light_check Yes improper_storage Issue: Improper Storage temp_check->improper_storage No light_check->solution_prep Yes light_check->improper_storage No ph_check Was solution exposed to acidic pH (e.g., additives)? solvent_check->ph_check Yes improper_prep Issue: Incompatible Solvent/pH solvent_check->improper_prep No ph_check->improper_prep No analyze Confirm Degradation with Stability-Indicating Assay (e.g., HPLC, TLC) ph_check->analyze No improper_storage->analyze improper_prep->analyze solution Solution: Discard old stock. Prepare fresh solution using validated protocols. analyze->solution

Caption: Troubleshooting workflow for this compound stability issues.

Quantitative Stability Data

The following table summarizes results from forced degradation studies performed on Stiripentol, which serves as a reliable proxy for the deuterated form.

Table 1: Summary of Forced Degradation Studies on Stiripentol

Stress Condition Method Duration Degradation (%)
Acid Hydrolysis (0.1N HCl) HPTLC 30 min (RT) 8.52%
Alkaline Hydrolysis (0.1N NaOH) HPTLC 30 min (RT) 7.47%
Oxidative (3% H₂O₂) HPTLC 30 min (RT) 7.55%
Thermal HPTLC 30 min (40°C) 7.69%
Photolytic (UV Radiation) HPTLC 24 hours 7.54%
Hydrolytic (Distilled Water) HPTLC 30 min (RT) 4.73%

(Data sourced from an HPTLC stability-indicating method study)[6][7]

Note: Another study using HPLC-DAD reported marked stability under alkaline, oxidative, thermal, and photolytic conditions, with degradation occurring only under acidic stress.[2][4] Discrepancies may arise from different experimental conditions and analytical sensitivities.

Recommended Storage Conditions Summary

Table 2: Storage Recommendations for this compound

Formulation Temperature Light/Moisture Reported Stability
Solid Powder -20°C Store in a tightly sealed container, protected from light. ≥ 4 years[1]

| Solution (in appropriate solvent) | -20°C (Long-term) 2-8°C (Short-term, ≤ 72h)[2] | Store in a tightly sealed container, protected from light. | Stable for at least 72 hours under refrigeration.[2] |

Experimental Protocols

Below are outlines of validated stability-indicating methods for analyzing Stiripentol. These can be adapted for this compound.

Protocol 1: Stability-Indicating HPLC-DAD Method (Based on Darwish et al.)[2]

  • Instrument: High-Performance Liquid Chromatography with a Photodiode Array Detector (DAD).

  • Column: Symmetry C18 (dimensions and particle size should be selected based on system suitability).

  • Mobile Phase: Isocratic elution (specific solvent mixture, e.g., a buffered acetonitrile/water solution, should be optimized).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: DAD, monitoring at the UV absorbance maximum of Stiripentol.

  • Procedure for Stress Testing:

    • Acid Degradation: Dissolve compound in a suitable solvent and add 0.1N HCl. Incubate for various time points (e.g., 1, 2, 3 hours) at room temperature.[5] Neutralize before injection.

    • Base Degradation: Use 0.1N NaOH and incubate for ~2 hours.[5] Neutralize before injection.

    • Oxidative Degradation: Use 3-10% H₂O₂ and incubate for ~2 hours.[5]

    • Thermal Degradation: Expose the solid powder or solution to elevated temperatures (e.g., 40-80°C).

    • Photolytic Degradation: Expose the compound (solid or solution) to UV light.

    • Analyze all samples by HPLC, comparing stressed samples to an unstressed control to identify degradation products and quantify the parent compound.

Protocol 2: Stability-Indicating HPTLC Method (Based on Jain et al.)[6][7]

  • Instrument: High-Performance Thin-Layer Chromatography system with a densitometric scanner.

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 aluminum plates.

  • Mobile Phase: Ethyl acetate: Dichloromethane: Toluene (2:2:6 v/v/v).

  • Detection: Densitometric scanning at 301 nm.

  • Rƒ Value: Approximately 0.63 for intact Stiripentol.

  • Procedure:

    • Prepare stressed samples as described in Protocol 1.

    • Apply equal amounts of control and stressed sample solutions as bands onto the HPTLC plate.

    • Develop the plate in a chamber pre-saturated with the mobile phase.

    • Dry the plate and perform densitometric scanning at 301 nm.

    • Quantify the percentage of degradation by comparing the peak area of the intact drug in stressed samples to the control sample.

Chemical Degradation Pathway

The primary degradation pathway identified for Stiripentol occurs under acidic conditions, involving the substitution of the allylic alcohol.

References

Troubleshooting isotopic cross-talk in Stiripentol quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic cross-talk and other common issues during the quantification of Stiripentol using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-talk and why is it a concern in the quantification of Stiripentol?

A1: Isotopic cross-talk, also known as isotopic interference, occurs when the isotopic signature of the analyte (Stiripentol) contributes to the signal of its stable isotope-labeled internal standard (SIL-IS), such as Stiripentol-d9, or vice-versa. This is a concern because it can lead to inaccurate quantification. The natural abundance of heavy isotopes (like ¹³C) in the Stiripentol molecule can result in a small but significant signal at the mass-to-charge ratio (m/z) of the deuterated internal standard. This interference can cause non-linearity in the calibration curve and biased results.

Q2: What are the primary causes of isotopic cross-talk between Stiripentol and its deuterated internal standard (e.g., Stiripentol-d9)?

A2: The main causes are:

  • Natural Isotopic Abundance: Stiripentol has the molecular formula C₁₄H₁₈O₃. Due to the natural abundance of ¹³C (~1.1%), there is a statistical probability that some Stiripentol molecules will have one or more ¹³C atoms, increasing their mass. This can lead to an isotopic peak from Stiripentol that overlaps with the m/z of Stiripentol-d9.

  • Isotopic Purity of the Internal Standard: The Stiripentol-d9 internal standard may contain a small percentage of unlabeled or partially labeled Stiripentol as an impurity from its synthesis. This unlabeled analyte will contribute to the analyte signal, particularly impacting the accuracy of the lower limit of quantification (LLOQ).

Q3: How can I experimentally assess the extent of isotopic cross-talk in my Stiripentol assay?

A3: A straightforward experiment can be performed:

  • Prepare a high-concentration solution of a certified Stiripentol standard (without any internal standard).

  • Inject this solution and monitor the MRM (Multiple Reaction Monitoring) transitions for both Stiripentol and your SIL-IS (e.g., Stiripentol-d9).

  • Any signal detected in the internal standard's MRM channel when only the analyte is injected is a direct measure of the isotopic cross-talk from the analyte to the internal standard.

  • Conversely, inject a solution of only the SIL-IS to check for the presence of unlabeled Stiripentol, which would be detected in the analyte's MRM channel.

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve, Especially at High Concentrations
  • Possible Cause: Isotopic cross-talk from high concentrations of Stiripentol to the Stiripentol-d9 channel is inflating the internal standard signal, leading to a non-linear response.

  • Troubleshooting Steps:

    • Assess Crosstalk: Perform the experiment described in FAQ Q3 to quantify the percentage of crosstalk.

    • Optimize Chromatography: Ensure baseline chromatographic separation of Stiripentol from any potential metabolites that might contribute to the interference.

    • Select a Different MRM Transition: If possible, choose a product ion for the internal standard that is less affected by isotopic contribution from the analyte.

    • Use a Correction Factor: Mathematically correct for the contribution of the analyte signal to the internal standard signal. This involves calculating a correction factor from the analysis of the pure analyte standard.

Issue 2: Inaccurate and Imprecise Results at the Lower Limit of Quantification (LLOQ)
  • Possible Cause: The presence of unlabeled Stiripentol as an impurity in the Stiripentol-d9 internal standard is artificially inflating the analyte signal at low concentrations.

  • Troubleshooting Steps:

    • Check Internal Standard Purity: Inject a solution containing only the Stiripentol-d9 internal standard at the working concentration. Monitor the MRM transition for unlabeled Stiripentol. Any detected signal represents the contribution of the impurity.

    • Optimize Internal Standard Concentration: Use a concentration of Stiripentol-d9 that is high enough for good signal-to-noise but low enough to minimize the impact of any unlabeled impurity on the LLOQ.

    • Source a Higher Purity Internal Standard: If the impurity is significant, obtain a new batch of Stiripentol-d9 with higher isotopic purity.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for Stiripentol and its commonly used deuterated internal standard.

CompoundMolecular FormulaMonoisotopic Mass (Da)Common AdductExpected m/z [M+H]⁺
StiripentolC₁₄H₁₈O₃234.1256[M+H]⁺235.1329
Stiripentol-d9C₁₄H₉D₉O₃243.1821[M+H]⁺244.1893

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Experimental Protocols

Protocol: Assessment of Isotopic Cross-Talk

Objective: To determine the percentage of signal contribution from the analyte (Stiripentol) to the stable isotope-labeled internal standard (Stiripentol-d9) and vice-versa.

Materials:

  • Certified reference standard of Stiripentol.

  • Certified stable isotope-labeled internal standard (Stiripentol-d9).

  • LC-MS/MS system with appropriate column and mobile phases for Stiripentol analysis.

  • Blank biological matrix (e.g., plasma, serum).

Procedure:

  • Preparation of Solutions:

    • Analyte High-Concentration Standard: Prepare a solution of Stiripentol in a suitable solvent at a concentration corresponding to the upper limit of quantification (ULOQ) of your assay.

    • Internal Standard Working Solution: Prepare a solution of Stiripentol-d9 at the concentration used in your analytical method.

  • LC-MS/MS Analysis:

    • Inject the Analyte High-Concentration Standard and acquire data, monitoring the MRM transitions for both Stiripentol and Stiripentol-d9.

    • Inject the Internal Standard Working Solution and acquire data, monitoring the MRM transitions for both Stiripentol and Stiripentol-d9.

    • Inject a blank solvent sample between each run to ensure no carryover.

  • Data Analysis:

    • Analyte to IS Crosstalk: In the chromatogram from the injection of the Analyte High-Concentration Standard, measure the peak area of Stiripentol (Area_Analyte) and the peak area of any signal detected in the Stiripentol-d9 MRM channel at the same retention time (Area_Crosstalk_to_IS).

      • % Crosstalk (Analyte to IS) = (Area_Crosstalk_to_IS / Area_Analyte) * 100

    • IS to Analyte Contribution (Impurity Check): In the chromatogram from the injection of the Internal Standard Working Solution, measure the peak area of Stiripentol-d9 (Area_IS) and the peak area of any signal detected in the Stiripentol MRM channel at the same retention time (Area_Impurity_in_IS).

      • % Impurity Contribution = (Area_Impurity_in_IS / Area_IS) * 100

Acceptance Criteria:

  • The % Crosstalk (Analyte to IS) should be acceptably low, ideally not significantly impacting the response of the IS at the LLOQ.

  • The response from any unlabeled impurity in the IS should be less than 5% of the analyte response at the LLOQ.

Visualizations

Isotopic_Crosstalk_Workflow Troubleshooting Isotopic Cross-Talk cluster_assessment Assessment cluster_problem_id Problem Identification cluster_solutions Solutions start Start: Suspected Isotopic Cross-Talk assess_analyte Analyze High Concentration of Stiripentol Alone start->assess_analyte assess_is Analyze Stiripentol-d9 Alone start->assess_is check_is_channel_analyte Monitor Stiripentol-d9 MRM Channel assess_analyte->check_is_channel_analyte check_analyte_channel Monitor Stiripentol MRM Channel assess_is->check_analyte_channel impurity_detected Signal Detected in Analyte Channel? check_analyte_channel->impurity_detected crosstalk_detected Signal Detected in IS Channel? check_is_channel_analyte->crosstalk_detected check_is_channel Monitor Stiripentol-d9 MRM Channel optimize_chrom Optimize Chromatography crosstalk_detected->optimize_chrom Yes end End: Accurate Quantification crosstalk_detected->end No optimize_is_conc Optimize IS Concentration impurity_detected->optimize_is_conc Yes impurity_detected->end No change_mrm Select Different MRM Transition optimize_chrom->change_mrm use_correction Apply Mathematical Correction change_mrm->use_correction use_correction->end new_is Source Higher Purity IS optimize_is_conc->new_is new_is->end

Caption: Workflow for troubleshooting isotopic cross-talk.

Signaling_Pathway Conceptual Diagram of Isotopic Interference cluster_analyte Stiripentol Signal cluster_is Internal Standard Signal cluster_detector Mass Spectrometer Detector stiripentol Stiripentol (C14H18O3) m/z 235.1 [M+H]+ detector_analyte Analyte Channel (m/z 235.1 -> product ion) stiripentol->detector_analyte Desired Signal stiripentol_isotope Stiripentol + n(13C) Isotopic Envelope detector_is IS Channel (m/z 244.2 -> product ion) stiripentol_isotope->detector_is Isotopic Cross-Talk (Interference) stiripentol_d9 Stiripentol-d9 (C14H9D9O3) m/z 244.2 [M+H]+ stiripentol_d9->detector_is Desired Signal unlabeled_impurity Unlabeled Stiripentol (Impurity in IS) unlabeled_impurity->detector_analyte Impurity Contribution (Interference)

Caption: Isotopic interference between Stiripentol and its IS.

Technical Support Center: Optimizing Chiral HPLC for Stiripentol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of Stiripentol using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases (CSPs) for Stiripentol separation?

A1: Polysaccharide-based CSPs are highly effective for resolving Stiripentol enantiomers. Commonly successful columns include those based on amylose (B160209) and cellulose (B213188) derivatives, such as Chiralpak® AD-RH, Chiralpak® AY-H, and Lux® Amylose-2.[1][2][3] The selection between these depends on the desired mode of chromatography (Normal Phase or Reversed Phase).

Q2: I am not seeing any separation of the enantiomers. What are the initial troubleshooting steps?

A2: If you observe a single peak, consider the following:

  • Confirm Column Suitability: Ensure you are using a chiral stationary phase appropriate for Stiripentol. An achiral column (like a standard C18) will not resolve enantiomers.

  • Mobile Phase Composition: The mobile phase is critical for chiral recognition. For normal phase, ensure your solvents (e.g., n-hexane, isopropanol) are of high purity and correctly proportioned. For reversed phase, check the ratio of your aqueous and organic solvents (e.g., water, acetonitrile) and the buffer's pH and concentration.[1][2][3]

  • Injection Solvent: The sample should be dissolved in the mobile phase or a weaker solvent to prevent peak distortion and potential loss of separation at the column head.[4]

Q3: My resolution is poor (Rs < 1.5). How can I improve it?

A3: To improve poor resolution, a systematic approach is recommended. The logical workflow diagram below illustrates the decision-making process. Key parameters to adjust include:

  • Mobile Phase Strength: In normal phase, decrease the percentage of the alcohol modifier (e.g., isopropanol) to increase retention and potentially improve resolution.[5] In reversed phase, decreasing the organic solvent (e.g., acetonitrile) percentage will have a similar effect.[6]

  • Choice of Modifier: The type of alcohol in normal phase can significantly impact selectivity. If isopropanol (B130326) is not providing adequate separation, consider ethanol.[5][7]

  • Flow Rate: Lowering the flow rate often enhances resolution by allowing more time for the enantiomers to interact with the CSP.

  • Temperature: Adjusting the column temperature can alter chiral recognition. Try operating at a lower or higher temperature (e.g., 15°C, 25°C, 40°C) to see the effect on selectivity.

Q4: The peak shape is poor (tailing or fronting). What causes this and how can I fix it?

A4: Poor peak shape can compromise resolution and quantification.

  • Peak Tailing: This is often seen with basic or acidic compounds. For Stiripentol, which has a hydroxyl group, secondary interactions with the silica (B1680970) support can be a cause. In normal phase, adding a small amount of a basic additive like diethylamine (B46881) (DEA) or an acidic additive like trifluoroacetic acid (TFA) to the mobile phase can improve peak symmetry.[8][9] However, be aware of "additive memory effects," where additives can persist on a column and affect subsequent analyses.[10]

  • Peak Fronting: This may indicate column overload. Try reducing the concentration of your sample.

  • Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can lead to distorted peaks.[4]

Q5: Can I switch between normal-phase and reversed-phase methods for Stiripentol?

A5: Yes, successful methods for Stiripentol have been developed in both normal and reversed-phase modes.[1][2][3] The choice depends on your sample matrix, desired sensitivity, and compatibility with downstream applications like mass spectrometry (MS). Reversed-phase methods are generally more compatible with MS detection.[6]

Troubleshooting Guides

Case Study 1: Poor Resolution in Reversed-Phase HPLC
  • Issue: A researcher is using a Chiralpak® AD-RH column with a water/acetonitrile (B52724) (30/70 v/v) mobile phase, as per a published method, but is observing a resolution (Rs) of only 0.8.[1]

  • Troubleshooting Workflow:

    G Start Start: Poor Resolution (Rs=0.8) Column: Chiralpak AD-RH Mobile Phase: H2O/ACN (30/70) Step1 Decrease Organic Content (Increase Retention) Try H2O/ACN (40/60) Start->Step1 Step2 Check Resolution Step1->Step2 Step3 Adjust Flow Rate Lower from 1.0 mL/min to 0.8 mL/min Step2->Step3 Rs < 1.5 Success Success: Rs >= 1.5 Step2->Success Rs >= 1.5 Step4 Check Resolution Step3->Step4 Step5 Modify Temperature Try 15°C or 35°C (Current: 25°C) Step4->Step5 Rs < 1.5 Step4->Success Rs >= 1.5 Fail Consider Different CSP or Mobile Phase System (e.g., Buffered Mobile Phase) Step5->Fail

    Caption: Troubleshooting workflow for poor resolution in reversed-phase HPLC.

Case Study 2: Long Retention Time in Normal-Phase HPLC
  • Issue: Using a Chiralpak® AY-H column with n-hexane/isopropanol (90/10) results in good resolution, but the analysis time is over 20 minutes, which is too long for high-throughput screening.[3]

  • Optimization Workflow:

    G Start Start: Long Retention Time Column: Chiralpak AY-H Mobile Phase: Hex/IPA (90/10) Step1 Increase % Modifier (Decrease Retention) Try Hex/IPA (85/15) Start->Step1 Step2 Check Resolution & Time Step1->Step2 Step3 Increase Flow Rate Raise from 1.0 mL/min to 1.2 mL/min Step2->Step3 Time still too long Rs > 2.0 Success Optimized Method: Acceptable Time & Rs >= 1.5 Step2->Success Time OK & Rs >= 1.5 Fail Revert to previous step and try smaller increment or different modifier (Ethanol) Step2->Fail Rs < 1.5 Step4 Check Resolution & Time Step3->Step4 Step4->Success Time OK & Rs >= 1.5 Step4->Fail Rs < 1.5

    Caption: Workflow for reducing analysis time in normal-phase chiral HPLC.

Data Presentation

Table 1: Reported Mobile Phases for Stiripentol Chiral Separation
Chiral Stationary PhaseModeMobile Phase CompositionFlow Rate (mL/min)Resolution (Rs)Reference
Chiralpak® AD-RHReversed PhaseWater / Acetonitrile (30/70 v/v)1.02.53[1][2]
Lux® Amylose-2 (150 x 4.6 mm)Reversed Phase5 mM Ammonium Acetate / Acetonitrile (50/50 v/v)--[2]
Chiralpak® AY-HNormal Phasen-Hexane / Isopropanol (90/10 v/v)--[3]

Note: Dashes indicate data not specified in the cited abstract.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Normal-Phase HPLC
  • Objective: To prepare 1 L of n-Hexane/Isopropanol (90/10 v/v) mobile phase.

  • Materials:

    • HPLC-grade n-Hexane

    • HPLC-grade Isopropanol (IPA)

    • 1 L volumetric flask

    • Graduated cylinders (100 mL and 1000 mL)

    • Solvent filtration apparatus with 0.45 µm filter

  • Procedure:

    • Measure 900 mL of HPLC-grade n-hexane using a 1000 mL graduated cylinder and pour it into the 1 L volumetric flask.

    • Measure 100 mL of HPLC-grade isopropanol using a 100 mL graduated cylinder and add it to the same volumetric flask.

    • Stopper the flask and invert it 15-20 times to ensure thorough mixing.

    • Filter the mobile phase through a 0.45 µm solvent filter to remove particulates.

    • Degas the mobile phase using sonication for 15-20 minutes or by helium sparging before use.

    • For basic compounds exhibiting peak tailing, consider adding 1 mL of Diethylamine (DEA) to the 1 L of prepared mobile phase (0.1% v/v) and repeat the mixing and degassing steps.

Protocol 2: Mobile Phase Preparation for Reversed-Phase HPLC
  • Objective: To prepare 1 L of Water/Acetonitrile (30/70 v/v) mobile phase.

  • Materials:

    • HPLC-grade Acetonitrile (ACN)

    • Deionized water (18.2 MΩ·cm)

    • 1 L volumetric flask

    • Graduated cylinders

    • Solvent filtration apparatus with 0.45 µm filter

  • Procedure:

    • Measure 300 mL of deionized water and pour it into the 1 L volumetric flask.

    • Carefully measure 700 mL of HPLC-grade acetonitrile and add it to the volumetric flask. Note: Mixing water and ACN is an exothermic process.

    • Allow the mixture to return to room temperature. The volume may decrease slightly.

    • Add deionized water to the 1 L mark.

    • Stopper the flask and invert 15-20 times to mix thoroughly.

    • Filter and degas the mobile phase as described in Protocol 1.

References

Dealing with co-eluting peaks in Stiripentol analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the analysis of Stiripentol, with a particular focus on the challenge of co-eluting peaks.

Troubleshooting Guide

Q1: I am observing a distorted, broad, or shoulder peak for Stiripentol in my chromatogram. How can I determine if this is due to a co-eluting peak?

A1: Peak distortion is a common indicator of a co-elution issue where another compound is eluting at a very similar retention time to Stiripentol. To confirm this, a systematic investigation is recommended.

Experimental Protocol: Confirming Co-elution

  • Peak Purity Analysis (if using HPLC-DAD):

    • Utilize a Diode Array Detector (DAD) to acquire UV spectra across the entire peak of interest.

    • Software can then be used to assess the spectral homogeneity. If the spectra at the upslope, apex, and downslope of the peak are not identical, it strongly suggests the presence of a co-eluting impurity.

  • Mass Spectrometry (LC-MS/MS):

    • If using a mass spectrometer, monitor for multiple mass-to-charge ratios (m/z) under the Stiripentol peak. The presence of ions other than that of Stiripentol and its expected adducts is a definitive confirmation of co-elution.

  • Method Manipulation:

    • Change in Organic Modifier: Substitute the organic solvent in your mobile phase (e.g., replace acetonitrile (B52724) with methanol (B129727) or vice versa) and observe the chromatogram. Different solvents can alter selectivity and may resolve the co-eluting peaks.

    • Gradient Modification: If using a gradient method, altering the gradient slope can help separate closely eluting compounds. A shallower gradient provides more time for separation.

    • pH Adjustment: Modifying the pH of the aqueous portion of the mobile phase can change the ionization state of Stiripentol or the interfering compound, thereby altering their retention and potentially leading to separation.[1]

  • Forced Degradation Study:

    • Subject a pure standard of Stiripentol to stress conditions such as acid and base hydrolysis, oxidation, and photolysis to intentionally generate degradation products.[2][3][4]

    • Analyze the stressed samples to see if any of the degradation products have a similar retention time to the parent drug under your current method, which could be the source of co-elution in stability studies. Stiripentol has been shown to degrade under acidic conditions.[1][2]

A logical workflow for troubleshooting co-eluting peaks is presented below:

CoElution_Troubleshooting start Distorted Stiripentol Peak Observed confirm_coelution Confirm Co-elution start->confirm_coelution peak_purity Peak Purity Analysis (DAD) confirm_coelution->peak_purity If DAD is available ms_analysis LC-MS/MS Analysis confirm_coelution->ms_analysis If MS is available method_manipulation Method Manipulation peak_purity->method_manipulation ms_analysis->method_manipulation change_organic Change Organic Modifier method_manipulation->change_organic change_gradient Alter Gradient Slope method_manipulation->change_gradient change_ph Adjust Mobile Phase pH method_manipulation->change_ph identify_source Identify Source of Interference change_organic->identify_source change_gradient->identify_source change_ph->identify_source degradation_study Forced Degradation Study identify_source->degradation_study co_medication Analyze Co-administered Drugs identify_source->co_medication endogenous Evaluate Matrix Effects identify_source->endogenous resolve_peaks Resolve Peaks degradation_study->resolve_peaks co_medication->resolve_peaks endogenous->resolve_peaks

References

Technical Support Center: Forced Degradation Studies of Stiripentol under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of Stiripentol under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is Stiripentol most likely to degrade?

A1: Stiripentol is most susceptible to degradation under acidic conditions.[1][2] It has demonstrated significant stability under alkaline, thermal, oxidative, and photolytic stress.[1][2]

Q2: What is the primary degradation product of Stiripentol in acidic media?

A2: Under acidic conditions, Stiripentol degrades to form a single primary degradation product.[1][2] This product has been characterized using 1H-NMR, 13C-NMR, and ion trap mass spectrometry.[1]

Q3: What analytical methods are suitable for monitoring the acidic degradation of Stiripentol?

A3: Stability-indicating High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a validated method for separating and quantifying Stiripentol and its acidic degradation product.[1][2][3] High-Performance Thin-Layer Chromatography (HPTLC) has also been used to study its degradation.[4][5]

Q4: What are the typical kinetics of Stiripentol degradation in an acidic environment?

A4: The degradation of Stiripentol under acidic conditions follows first-order kinetics.[1] A linear relationship is observed when plotting the logarithm of the remaining Stiripentol concentration against time.[1]

Q5: Are there any official guidelines for conducting forced degradation studies?

A5: Yes, the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), provide a framework for stability testing and stress testing of new drug substances and products.[6][7][8][9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or very little degradation observed. Acid concentration is too low.Gradually increase the normality of the acid (e.g., from 0.005 N HCl to 0.1 N HCl).[1]
Temperature is too low.Increase the reaction temperature. A common temperature used is 60°C.[1]
Insufficient reaction time.Extend the duration of the stress testing. Monitor at various time points (e.g., 0, 15, 30, 60, 120, 180, 240 minutes).[1]
Degradation is too rapid to monitor accurately. Acid concentration is too high.Use a lower concentration of acid (e.g., start with 0.005 N or 0.01 N HCl).[1] Stiripentol is known to be very labile in higher concentrations of HCl (e.g., 0.5 N).[1]
Temperature is too high.Reduce the reaction temperature.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase composition.Optimize the mobile phase. A reported successful mobile phase is a mixture of acetonitrile (B52724) and water.
Column issues (e.g., aging, contamination).Use a new or thoroughly cleaned column. A Symmetry C18 column has been used successfully.[1]
Co-elution of Stiripentol and degradation product.Adjust the mobile phase composition or gradient to improve separation. Ensure the analytical method is truly stability-indicating.
Inconsistent or non-reproducible results. Inaccurate preparation of solutions.Ensure precise and accurate preparation of all standard and sample solutions.
Fluctuation in temperature control.Use a calibrated water bath or oven with stable temperature control.
Incomplete neutralization before injection.Ensure complete and consistent neutralization of the acidic samples with an equivalent amount of base before HPLC analysis.[1]

Experimental Protocols

Protocol 1: Forced Degradation of Stiripentol under Acidic Conditions

This protocol is based on methodologies described in published literature.[1]

Objective: To induce and monitor the degradation of Stiripentol under various acidic conditions.

Materials:

  • Stiripentol bulk drug

  • Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.005 N, 0.01 N, 0.05 N, 0.1 N)

  • Sodium hydroxide (B78521) (NaOH) solution for neutralization

  • Methanol (B129727)

  • Volumetric flasks

  • Water bath or heating block

  • HPLC system with DAD detector

Procedure:

  • Prepare a stock solution of Stiripentol in methanol (e.g., 100 µg/mL).

  • For each acid concentration, transfer 1 mL of the Stiripentol stock solution to a separate flask.

  • Add 4 mL of the respective HCl solution (0.005 N, 0.01 N, 0.05 N, or 0.1 N) to each flask.

  • Heat the solutions at 60°C in a water bath.

  • Withdraw aliquots at specified time intervals (e.g., 0, 15, 30, 60, 120, 180, and 240 minutes).

  • Cool the withdrawn samples to room temperature.

  • Neutralize each sample with an equivalent amount of NaOH solution.

  • Dilute the neutralized samples to a suitable concentration for HPLC analysis.

  • Inject the samples into the HPLC system and analyze.

Protocol 2: HPLC Analysis of Stiripentol and its Acidic Degradation Product

This protocol is a representative HPLC method for the analysis of Stiripentol and its degradation product.[1][3]

HPLC System and Conditions:

  • Column: Symmetry C18 (or equivalent)

  • Mobile Phase: A suitable mixture of acetonitrile and water (isocratic elution)

  • Flow Rate: 1 mL/min

  • Injection Volume: 20 µL

  • Detector: Photodiode Array (DAD)

  • Detection Wavelength: 262.5 nm for quantification, with a scan range of 210-400 nm to monitor for other impurities.[1]

  • Column Temperature: Ambient

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a standard solution of Stiripentol to determine its retention time and response.

  • Inject the prepared samples from the forced degradation study.

  • Identify and quantify the peaks corresponding to Stiripentol and its degradation product based on their retention times and UV spectra.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for Stiripentol
Stress ConditionReagent/ParametersTemperatureDurationObservation
Acid Hydrolysis 0.005 N, 0.01 N, 0.05 N, 0.1 N HCl60°CUp to 240 minutesSignificant degradation, formation of one major degradation product.[1]
Alkaline Hydrolysis 0.05 N, 0.1 N, 0.5 N, 1 N NaOH60°CUp to 3 hoursNo significant degradation observed.[1]
Oxidative 10% H₂O₂Room Temperature2 hoursNo significant degradation observed.[10]
Thermal Dry Heat60°C3 hoursNo significant degradation observed.[1]
Photolytic UV and/or visible lightAmbient-No significant degradation observed.[1]
Table 2: HPLC Method Validation Parameters for Stiripentol
ParameterResult
Linearity Range 1–25 µg/mL
Correlation Coefficient (r²) 0.9996
Limit of Detection (LOD) 0.024 µg/mL
Limit of Quantitation (LOQ) 0.081 µg/mL
Mean Recovery 100.08 ± 1.73%
Precision (RSD) < 2%

Data sourced from a validated stability-indicating HPLC-DAD method.[1][2]

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stiripentol_Stock Stiripentol Stock Solution (e.g., 100 µg/mL in Methanol) Acid_Stress Acid Stress (0.005 N - 0.1 N HCl, 60°C) Stiripentol_Stock->Acid_Stress Add Acid Time_Points Time Points (0 - 240 min) Acid_Stress->Time_Points Sample at Intervals Neutralization Neutralization (with NaOH) Time_Points->Neutralization HPLC_Analysis HPLC-DAD Analysis Neutralization->HPLC_Analysis Inject Data_Evaluation Data Evaluation (Kinetics, Purity) HPLC_Analysis->Data_Evaluation

Caption: Workflow for the forced degradation study of Stiripentol under acidic conditions.

Troubleshooting_Logic Start Start Experiment Check_Deg Is Degradation > 5-20%? Start->Check_Deg Too_Low Degradation Too Low Check_Deg->Too_Low No Too_High Degradation Too High Check_Deg->Too_High Yes (>>20%) Optimal Optimal Degradation Proceed to Analysis Check_Deg->Optimal Yes (5-20%) Increase_Stress Increase Stress: - Higher Acid Conc. - Higher Temp. - Longer Time Too_Low->Increase_Stress Decrease_Stress Decrease Stress: - Lower Acid Conc. - Lower Temp. - Shorter Time Too_High->Decrease_Stress Increase_Stress->Start Re-run Decrease_Stress->Start Re-run

Caption: Troubleshooting logic for achieving optimal degradation in forced degradation studies.

References

Reducing non-specific binding of (R)-Stiripentol-d9

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-Stiripentol-d9. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the experimental use of this compound, with a specific focus on mitigating non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is reducing non-specific binding important?

This compound is a deuterated form of Stiripentol (B1682491), an antiepileptic drug.[1][2][3][4] Stiripentol is known to be a positive allosteric modulator of GABA-A receptors and an inhibitor of several cytochrome P450 enzymes.[5][6][7] In experimental settings, particularly in binding assays, it is crucial to minimize non-specific binding. Non-specific binding refers to the interaction of this compound with components other than its intended target (e.g., receptors, enzymes).[8][9] High non-specific binding can obscure the true specific binding signal, leading to inaccurate measurements of binding affinity (Kd) and receptor density (Bmax), thereby compromising the reliability of experimental results.[9]

Q2: I am observing high background signal in my binding assay with this compound. What are the likely causes?

High background signal is often a direct consequence of significant non-specific binding. Several factors can contribute to this issue:

  • Hydrophobic Interactions: Stiripentol is a hydrophobic molecule, which can lead to its non-specific association with plasticware, membranes, and other hydrophobic surfaces within your assay system.[10]

  • Ionic Interactions: Electrostatic interactions between the charged regions of your target preparation (e.g., cell membranes) and this compound can contribute to non-specific binding.

  • Suboptimal Assay Conditions: Inappropriate buffer composition (pH, ionic strength), inadequate blocking of non-specific sites, or unsuitable incubation parameters can all exacerbate non-specific binding.

A systematic approach to troubleshooting, as outlined in the guides below, is recommended to identify and address the specific cause.

Troubleshooting Guides

Guide 1: High Non-Specific Binding in a Radioligand Binding Assay

This guide provides a step-by-step approach to troubleshoot and reduce high non-specific binding of this compound in a typical radioligand binding assay format.

Problem: More than 50% of the total binding is determined to be non-specific, making it difficult to obtain a reliable specific binding signal.[8]

Workflow for Troubleshooting High Non-Specific Binding:

G A Start: High Non-Specific Binding Observed B Step 1: Optimize Assay Buffer Composition A->B Initial Check C Step 2: Incorporate Blocking Agents B->C If NSB is still high D Step 3: Adjust Incubation Parameters C->D If NSB is still high E Step 4: Modify Washing Procedure D->E If NSB is still high F End: Non-Specific Binding Reduced E->F Successful Optimization

Figure 1. Troubleshooting workflow for high non-specific binding.

Step 1: Optimize Assay Buffer Composition

Changes to the buffer can significantly impact non-specific interactions.[11][12]

  • pH Adjustment: The charge of biomolecules is influenced by the pH of the buffer. Experiment with a range of pH values (e.g., 6.5-8.5) to find the optimal condition that minimizes non-specific binding while maintaining the integrity of your target.[11]

  • Increased Ionic Strength: Adding salts like NaCl (e.g., 50-200 mM) can shield charged interactions between this compound and non-target components.[11][13]

Table 1: Effect of Buffer Modifications on Non-Specific Binding

Buffer ConditionThis compound Concentration (nM)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)% NSB of Total
Standard Buffer (pH 7.4)1055003000250054.5%
pH 6.81053002200310041.5%
pH 8.01056003200240057.1%
+ 100mM NaCl (pH 7.4)1052001500370028.8%

Step 2: Incorporate Blocking Agents

Blocking agents are used to saturate non-specific binding sites on your assay components.

  • Bovine Serum Albumin (BSA): BSA is a commonly used protein blocking agent that can prevent non-specific binding to plastic surfaces and other proteins.[11][14] Start with a concentration of 0.1% (w/v) and titrate up to 1% if necessary.

  • Surfactants: For hydrophobic compounds like Stiripentol, low concentrations of non-ionic surfactants such as Tween-20 or Triton X-100 (e.g., 0.01-0.1%) can disrupt hydrophobic interactions.[11]

Table 2: Impact of Blocking Agents on Non-Specific Binding

Blocking AgentThis compound Concentration (nM)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)% NSB of Total
None1055003000250054.5%
0.1% BSA1053001800350034.0%
0.5% BSA1051001200390023.5%
0.05% Tween-201050001100390022.0%

Step 3: Adjust Incubation Parameters

  • Time: While ensuring the binding reaction reaches equilibrium, shorter incubation times can sometimes reduce the extent of non-specific binding.[9]

  • Temperature: Lowering the incubation temperature (e.g., from 37°C to room temperature or 4°C) can decrease the kinetics of non-specific interactions.

Step 4: Modify Washing Procedure

  • Increase Wash Volume and Frequency: Thorough washing is critical to remove unbound and non-specifically bound ligand. Increase the number of wash steps and the volume of wash buffer.

  • Use Cold Wash Buffer: Performing washes with ice-cold buffer can help to slow the dissociation of the specifically bound ligand while more effectively removing the non-specifically bound ligand.[9]

Guide 2: Experimental Protocol for a Saturation Binding Assay with Minimized Non-Specific Binding

This protocol outlines a standard procedure for a saturation binding assay using this compound, incorporating measures to reduce non-specific binding.

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound for its target.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis A Prepare Assay Buffer with 0.5% BSA and 100mM NaCl B Prepare Serial Dilutions of this compound A->B D Add Membranes, this compound, and Buffer (Total Binding) B->D E Add Membranes, this compound, Buffer, and Excess Unlabeled Ligand (NSB) B->E C Prepare Target Membranes C->D C->E F Incubate to Equilibrium D->F E->F G Rapid Filtration through GF/B filters F->G H Wash Filters with Ice-Cold Buffer G->H I Quantify Radioactivity H->I J Calculate Specific Binding and Analyze Data I->J

Figure 2. Workflow for a saturation binding assay.

Materials:

  • This compound (radiolabeled)

  • Unlabeled Stiripentol (for determining non-specific binding)

  • Target-expressing cell membranes

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.5% BSA)

  • Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, ice-cold)

  • Glass fiber filters (e.g., GF/B)

  • Scintillation fluid and vials

  • Filtration apparatus

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer and wash buffer as described above.

    • Perform a serial dilution of radiolabeled this compound to cover a concentration range from approximately 0.1x to 10x the expected Kd.

    • Prepare a high concentration stock of unlabeled Stiripentol (e.g., 1000x the highest concentration of radiolabeled ligand).

  • Assay Setup:

    • For each concentration of radiolabeled this compound, prepare two sets of tubes:

      • Total Binding: Add assay buffer, a specific volume of the radiolabeled ligand dilution, and the cell membrane preparation.

      • Non-Specific Binding (NSB): Add assay buffer, the same volume of radiolabeled ligand dilution, the high concentration of unlabeled Stiripentol, and the cell membrane preparation.[8][15]

  • Incubation:

    • Incubate all tubes at a predetermined optimal temperature and time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold.

    • Wash the filters quickly with multiple volumes of ice-cold wash buffer to remove unbound ligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of this compound: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM) .

    • Plot the specific binding as a function of the this compound concentration and use non-linear regression analysis to determine the Kd and Bmax values.

Signaling Pathway Visualization:

While Stiripentol's primary mechanism involves direct modulation of GABA-A receptors, it also has downstream effects and interacts with metabolic pathways.[5][6] The following diagram illustrates the principal known interactions of Stiripentol.

G cluster_gaba GABAergic Synapse cluster_drug Drug Action cluster_cyp Metabolic Inhibition GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Binds Cl_channel Cl- Influx GABA_R->Cl_channel Opens Stiripentol This compound Stiripentol->GABA_R Positive Allosteric Modulator CYP450 CYP450 Enzymes (e.g., CYP3A4, CYP2C19) Stiripentol->CYP450 Inhibits Metabolism Metabolism of Other AEDs CYP450->Metabolism Catalyzes Other_AEDs Other Antiepileptic Drugs Other_AEDs->Metabolism

Figure 3. Simplified signaling and interaction pathway of Stiripentol.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Stiripentol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Stiripentol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing sensitivity for low-level detection and to troubleshoot common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of Stiripentol?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally the most sensitive method for the quantification of Stiripentol at low concentrations in biological matrices.[1][2][3] This technique offers high selectivity and sensitivity, allowing for lower limits of detection (LOD) and quantification (LOQ) compared to other methods like HPLC-UV or fluorescence detection. For instance, an LC-MS/MS method has been validated with a lower limit of quantification as low as 10 ng/mL in human plasma.[1]

Q2: What are the key considerations for sample preparation when analyzing low concentrations of Stiripentol?

A2: Effective sample preparation is critical for achieving high sensitivity and accuracy. The choice of method depends on the sample matrix. For plasma samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to remove proteins and other interfering substances.[1] A simple protein precipitation with acetonitrile (B52724) has also been shown to be effective for plasma samples.[4] It is crucial to minimize matrix effects, which can suppress or enhance the analyte signal in LC-MS/MS analysis.[5][6]

Q3: What are the known stability issues with Stiripentol?

A3: Stiripentol is known to be unstable under acidic conditions, where it can degrade to form a single degradation product.[7][8] It has shown marked stability under thermal, alkaline, oxidative, and photolytic stress conditions.[7][8] Therefore, it is important to control the pH during sample processing and storage to prevent degradation.

Q4: Can Stiripentol be analyzed using HPLC with UV or fluorescence detection?

A4: Yes, HPLC methods with UV (or DAD) and fluorescence detection have been developed and validated for Stiripentol analysis.[4][7] An HPLC-DAD method has been reported with an LOD of 0.024 µg/mL and an LOQ of 0.081 µg/mL.[7][8] An HPLC method with fluorescence detection has been developed with a lower limit of quantification of 0.05 μg/mL in plasma.[4] While these methods can be effective, they may not offer the same level of sensitivity as LC-MS/MS for very low-level detection.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of Stiripentol.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
  • Question: My Stiripentol peak is showing significant tailing in my reversed-phase HPLC analysis. What could be the cause and how can I fix it?

  • Answer:

    • Potential Cause 1: Secondary Interactions: Residual silanol (B1196071) groups on the C18 column can interact with the polar functional groups of Stiripentol, leading to peak tailing.

      • Solution: Use a base-deactivated or end-capped C18 column. Operating the mobile phase at a lower pH (e.g., around 2.6-3.0) can also help to suppress the ionization of silanol groups.[4]

    • Potential Cause 2: Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.

      • Solution: Dilute the sample and re-inject.

    • Potential Cause 3: Column Contamination: Accumulation of matrix components on the column can affect peak shape.

      • Solution: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol) or use a guard column to protect the analytical column.

Issue 2: Low Signal Intensity or Inability to Detect Stiripentol
  • Question: I am unable to detect Stiripentol in my samples, or the signal intensity is very low, even though I expect it to be present. What should I check?

  • Answer:

    • Potential Cause 1: Inefficient Extraction: The chosen sample preparation method may not be efficiently extracting Stiripentol from the matrix.

      • Solution: Optimize the extraction procedure. For LLE, try different organic solvents. For SPE, evaluate different sorbents and elution solvents. Ensure the pH of the sample is optimized for extraction.

    • Potential Cause 2: Matrix Effects (for LC-MS/MS): Co-eluting matrix components can suppress the ionization of Stiripentol.[5][6]

      • Solution: Improve sample cleanup using a more rigorous extraction method like SPE. Diluting the sample can also mitigate matrix effects. Modifying the chromatographic conditions to separate Stiripentol from interfering matrix components is another effective strategy.

    • Potential Cause 3: Analyte Degradation: As mentioned in the FAQs, Stiripentol is labile in acidic conditions.[7][8]

      • Solution: Ensure that the pH of all solutions used during sample preparation and analysis is controlled and not highly acidic.

    • Potential Cause 4: Incorrect Instrument Settings: The detector may not be set to the optimal parameters for Stiripentol.

      • Solution: For UV detection, ensure the wavelength is set appropriately (around 301 nm has been reported).[9] For fluorescence detection, optimize the excitation and emission wavelengths (e.g., Ex/Em: 210/400 nm).[4] For MS/MS, confirm the correct precursor and product ion transitions and optimize the collision energy.

Issue 3: High Background Noise or Interfering Peaks
  • Question: I am observing high background noise or several interfering peaks in my chromatogram, which makes it difficult to accurately quantify Stiripentol. How can I resolve this?

  • Answer:

    • Potential Cause 1: Contaminated Solvents or Reagents: Impurities in the mobile phase, extraction solvents, or other reagents can contribute to background noise and extraneous peaks.

      • Solution: Use high-purity, HPLC-grade or LC-MS grade solvents and freshly prepared reagents.

    • Potential Cause 2: Inadequate Sample Cleanup: The sample preparation method may not be effectively removing all matrix components.

      • Solution: Implement a more thorough sample cleanup procedure, such as solid-phase extraction (SPE).

    • Potential Cause 3: Carryover from Previous Injections: Residual analyte from a previous high-concentration sample can appear in subsequent runs.

      • Solution: Optimize the needle wash procedure on the autosampler. Injecting a blank solvent after a high-concentration sample can help to identify and mitigate carryover.

Quantitative Data Summary

The following tables summarize the performance characteristics of different analytical methods for the detection of Stiripentol.

Table 1: Performance of HPLC-DAD Method

ParameterValueReference
Linearity Range1 - 25 µg/mL[7]
Correlation Coefficient (r²)0.9996[7]
Limit of Detection (LOD)0.024 µg/mL[7][8]
Limit of Quantification (LOQ)0.081 µg/mL[7][8]
Mean Recovery100.08 ± 1.73%[7]

Table 2: Performance of HPTLC Method

ParameterValueReference
Linearity Range50 - 300 ng/band[9]
Correlation Coefficient (r²)0.994[9]
Limit of Detection (LOD)0.0174 ng/spot[9]
Limit of Quantification (LOQ)0.053 ng/spot[9]
Average % Recovery100.25%[9]

Table 3: Performance of LC-MS/MS Method

ParameterValueReference
Lower Limit of Quantification (LLOQ)10 ng/mL[1]

Experimental Protocols

Protocol 1: HPLC-DAD Method for Stiripentol in Bulk and Pharmaceutical Dosage Forms

This protocol is based on the method described by Kadi et al. (2018).[7]

  • Chromatographic Conditions:

    • Column: Symmetry C18 column.

    • Mobile Phase: Isocratic elution (specific composition to be optimized, but typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol).

    • Flow Rate: (To be optimized, typically 1.0 mL/min).

    • Detection: Photodiode Array (PDA) detector.

    • Injection Volume: 20 µL.

  • Standard Solution Preparation:

    • Prepare a stock solution of Stiripentol in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1-25 µg/mL).

  • Sample Preparation (from Capsules):

    • Weigh and determine the average weight of 20 capsules.

    • Empty the capsules and transfer a portion of the powder equivalent to a known amount of Stiripentol into a volumetric flask.

    • Add methanol, mechanically shake for 10 minutes, and sonicate for 5 minutes.

    • Dilute to volume with methanol.

    • Further dilute this solution with the mobile phase to a concentration within the calibration range.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Quantify Stiripentol by comparing the peak area of the sample to the calibration curve generated from the standard solutions.

Protocol 2: LC-MS/MS Method for Stiripentol in Human Plasma

This protocol is a general guide based on common practices for bioanalytical LC-MS/MS.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A reverse-phase column suitable for LC-MS analysis (e.g., a C18 or similar). A chiral column like Lux Amylose-2 may be used for enantiomeric separation.[1]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[1]

    • Flow Rate: (To be optimized, typically 0.2-0.5 mL/min).

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1]

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for Stiripentol and its internal standard.

  • Standard and QC Sample Preparation:

    • Prepare stock solutions of Stiripentol and a suitable internal standard (e.g., a stable isotope-labeled version of Stiripentol) in an organic solvent.

    • Spike blank human plasma with known concentrations of Stiripentol to prepare calibration standards and quality control (QC) samples.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample, add the internal standard solution.

    • Add an extraction solvent (e.g., a mixture of organic solvents).

    • Vortex to mix and then centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject into the LC-MS/MS system.

  • Analysis:

    • Analyze the calibration standards, QC samples, and unknown samples.

    • Construct a calibration curve by plotting the peak area ratio of Stiripentol to the internal standard against the nominal concentration.

    • Determine the concentration of Stiripentol in the unknown samples from the calibration curve.

Visualizations

experimental_workflow_hplc cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing start Start stock Prepare Stiripentol Stock Solution start->stock sample_prep Prepare Sample Solution (e.g., from capsules) start->sample_prep standards Prepare Working Standards stock->standards hplc Inject into HPLC System standards->hplc calibration_curve Generate Calibration Curve standards->calibration_curve sample_prep->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection DAD Detection separation->detection peak_integration Integrate Peak Areas detection->peak_integration quantification Quantify Stiripentol in Sample peak_integration->quantification calibration_curve->quantification end End quantification->end troubleshooting_low_signal cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Low or No Stiripentol Signal cause1 Inefficient Extraction problem->cause1 cause2 Matrix Effects (LC-MS/MS) problem->cause2 cause3 Analyte Degradation problem->cause3 cause4 Incorrect Instrument Settings problem->cause4 solution1 Optimize Extraction (Solvent, pH, Method) cause1->solution1 solution2 Improve Sample Cleanup (SPE) Dilute Sample Modify Chromatography cause2->solution2 solution3 Control pH of Solutions cause3->solution3 solution4 Verify & Optimize Detector Parameters cause4->solution4

References

Method validation challenges for Stiripentol bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the bioanalysis of Stiripentol.

Troubleshooting Guide

This guide addresses common issues encountered during the validation and application of bioanalytical methods for Stiripentol.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column degradation. - Co-elution with interfering substances.- Adjust the mobile phase pH to ensure Stiripentol is in a single ionic state. - Use a new column or a guard column. - Optimize the chromatographic gradient to improve separation from matrix components.
Low or Inconsistent Recovery - Inefficient extraction from the biological matrix. - Suboptimal pH during liquid-liquid extraction (LLE). - Incomplete protein precipitation (PPT). - High plasma protein binding (approximately 99%).[1]- Evaluate different extraction techniques (e.g., LLE vs. PPT vs. Solid Phase Extraction - SPE). LLE has been commonly used for Stiripentol.[2] - Optimize the pH of the extraction solvent. - For PPT, assess different solvent-to-plasma ratios and precipitation solvents (e.g., acetonitrile (B52724), methanol). - Consider techniques to disrupt protein binding prior to extraction, such as pH adjustment or addition of a displacing agent.
Significant Matrix Effect (Ion Suppression or Enhancement) - Co-eluting endogenous matrix components (e.g., phospholipids, salts). - Inadequate sample cleanup.- Improve sample preparation; SPE can provide cleaner extracts than PPT. - Optimize chromatographic separation to move the Stiripentol peak away from the elution zones of interfering matrix components. - Utilize a stable isotope-labeled internal standard (SIL-IS) if available to compensate for matrix effects.
Poor Sensitivity / High Lower Limit of Quantification (LLOQ) - Suboptimal mass spectrometry (MS) parameters. - Inefficient ionization. - High background noise from the matrix.- Optimize MS parameters (e.g., collision energy, declustering potential). - Evaluate different ionization sources (ESI vs. APCI), though ESI is commonly used. - Enhance sample cleanup to reduce background noise.
Inconsistent Results Between Batches - Variability in sample collection and handling. - Instability of Stiripentol in the matrix. - Inconsistent performance of the analytical column.- Standardize sample collection, processing, and storage procedures. - Perform thorough stability studies to understand Stiripentol's stability under different conditions (e.g., freeze-thaw, bench-top).[3] - Use a robust and well-maintained column.
Metabolite Interference - Stiripentol is extensively metabolized, and metabolites could potentially interfere with the analysis of the parent drug.[4]- Develop a highly selective LC-MS/MS method with specific precursor-product ion transitions for Stiripentol. - Ensure chromatographic separation of Stiripentol from its major metabolites.

Frequently Asked Questions (FAQs)

1. What are the most common challenges in developing a bioanalytical method for Stiripentol?

The most significant challenges stem from its physicochemical properties and pharmacokinetic profile. These include its high plasma protein binding (around 99%)[1], extensive metabolism[4], and the need for a sensitive and selective method to accurately quantify it in complex biological matrices. Overcoming matrix effects and ensuring consistent recovery are key hurdles.

2. Which sample preparation technique is best for Stiripentol analysis in plasma?

Both protein precipitation (PPT) and liquid-liquid extraction (LLE) have been successfully used.[2]

  • Protein Precipitation (PPT): This method is rapid and simple. Acetonitrile is a common precipitating agent.[5] However, it may result in less clean extracts and a higher potential for matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE often provides cleaner samples and can lead to better sensitivity and reduced matrix effects. Common extraction solvents include ether derivatives and ethyl acetate.[2] The choice depends on the specific requirements of the assay, such as the desired LLOQ and the available analytical instrumentation.

3. How does the high plasma protein binding of Stiripentol affect its bioanalysis?

The high degree of protein binding can lead to low and variable recovery if the extraction procedure does not efficiently disrupt the drug-protein complex. It is crucial to validate the extraction efficiency to ensure that the method accurately measures the total drug concentration (bound and unbound). For pharmacokinetic studies, understanding the free (unbound) concentration is also important, as this is the pharmacologically active portion.[1][6]

4. What type of internal standard (IS) is recommended for Stiripentol LC-MS/MS analysis?

The ideal internal standard is a stable isotope-labeled (SIL) version of Stiripentol (e.g., Stiripentol-D9).[7] A SIL-IS has very similar physicochemical properties to the analyte and will co-elute, allowing it to effectively compensate for variability in sample preparation, matrix effects, and instrument response. If a SIL-IS is not available, a structural analog with similar chromatographic and mass spectrometric behavior can be used, but requires more careful validation.[3]

5. What are the key validation parameters to assess for a Stiripentol bioanalytical method?

A bioanalytical method for Stiripentol should be fully validated according to regulatory guidelines (e.g., FDA, EMA).[3][8] Key parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components or metabolites.

  • Accuracy and Precision: Both within-run and between-run accuracy and precision should be within acceptable limits (typically ±15%, and ±20% at the LLOQ).

  • Linearity and Range: Demonstrating a linear relationship between concentration and response over a defined range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: Assessing the impact of the biological matrix on ionization.

  • Stability: Evaluating the stability of Stiripentol in the biological matrix under various conditions (bench-top, freeze-thaw cycles, long-term storage).[3]

Quantitative Data Summary

The following tables summarize typical validation parameters for Stiripentol bioanalytical methods reported in the literature.

Table 1: LC-MS/MS Method Parameters

ParameterReported ValuesReference(s)
Linearity Range 250 - 25,000 ng/mL[4]
10 - 5000 ng/mL[7]
LLOQ 250 ng/mL[4]
10 ng/mL[7]
Intra-day Precision (%CV) 2.1 - 5.1%[4]
Inter-day Precision (%CV) 1.5 - 3.8%[4]

Table 2: HPLC-UV/Fluorescence Method Parameters

ParameterReported ValuesReference(s)
Linearity Range 1 - 25 µg/mL (HPLC-DAD)[9]
LLOQ 0.081 µg/mL (HPLC-DAD)[9]
0.05 µg/mL (HPLC-Fluorescence)[5]
Accuracy (% Recovery) 100.08 ± 1.73% (HPLC-DAD)[9]
Precision (%RSD) < 2% (HPLC-DAD)[9]

Experimental Protocols

LC-MS/MS Method for Stiripentol in Human Plasma

This protocol is a generalized procedure based on common practices reported in the literature.

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add 25 µL of internal standard solution (e.g., Stiripentol-D9).

  • Vortex briefly to mix.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5-10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Inject into the LC-MS/MS system.

b. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start with 90% A, ramp to 10% A over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Injection Volume: 10 µL.

c. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Stiripentol: Q1/Q3 (to be optimized based on instrument)

    • Stiripentol-D9 (IS): Q1/Q3 (to be optimized based on instrument)

  • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

HPLC-Fluorescence Method for Stiripentol in Plasma

This protocol is based on a published method.[5]

a. Sample Preparation (Protein Precipitation)

  • To 10 µL of plasma, add 100 µL of acetonitrile.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Inject a portion of the supernatant into the HPLC system.

b. Chromatographic Conditions

  • Column: Discovery® HS C18 (150 x 4.6 mm, 3 µm).

  • Mobile Phase: 25 mM phosphate (B84403) buffer (pH 2.6) and acetonitrile (43:57, v/v).

  • Flow Rate: 1.5 mL/min.

  • Detection: Fluorescence detector (Excitation: 210 nm, Emission: 400 nm).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extract Extraction (LLE or PPT) add_is->extract centrifuge Centrifugation extract->centrifuge evap Evaporation (if LLE) centrifuge->evap LLE Path reconstitute Reconstitution injection Injection centrifuge->injection PPT Path evap->reconstitute reconstitute->injection lc LC Separation injection->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data quant Quantification data->quant review Data Review quant->review report Reporting review->report troubleshooting_workflow cluster_investigation Investigation cluster_solutions Potential Solutions start Problem Identified (e.g., Low Recovery) check_prep Review Sample Preparation start->check_prep check_lc Check LC Conditions start->check_lc check_ms Check MS Parameters start->check_ms optimize_ext Optimize Extraction (pH, Solvent) check_prep->optimize_ext change_method Change Extraction Method (PPT -> LLE) check_prep->change_method optimize_grad Optimize LC Gradient check_lc->optimize_grad clean_system Clean/Replace Column & System check_lc->clean_system tune_ms Re-tune MS check_ms->tune_ms end Problem Resolved optimize_ext->end change_method->end optimize_grad->end clean_system->end tune_ms->end

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for Stiripentol Using (R)-Stiripentol-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Stiripentol in human plasma, utilizing (R)-Stiripentol-d9 as the internal standard, against alternative analytical techniques. The objective is to offer a clear, data-driven overview to aid in the selection and implementation of the most suitable analytical method for research and clinical applications.

Introduction to Stiripentol Analysis

Stiripentol is an antiepileptic drug primarily used in the treatment of Dravet syndrome. Accurate and precise quantification of Stiripentol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy. While LC-MS/MS is a powerful and widely used technique for bioanalysis, other methods such as High-Performance Liquid Chromatography (HPLC) with various detectors also offer viable alternatives. This guide will delve into the performance characteristics of these methods.

Method Comparison: Performance Data

The following tables summarize the quantitative performance data for the primary LC-MS/MS method and selected alternative methods for Stiripentol analysis.

Table 1: LC-MS/MS Method with this compound Internal Standard

ParameterPerformance
AnalyteStiripentol Enantiomers
Internal StandardThis compound
MatrixHuman Plasma
Lower Limit of Quantification (LLOQ)10 ng/mL[1]
Linearity RangeInformation not explicitly available in the provided search results.
AccuracyInformation not explicitly available in the provided search results.
PrecisionInformation not explicitly available in the provided search results.

Table 2: Alternative Analytical Methods for Stiripentol Quantification

MethodLinearity RangeLLOQAccuracy (%)Precision (%RSD)
HPLC-UV [1]Not Specified (r > 0.999)30 µg/mL98.40 - 98.530.692 - 0.723
HPLC-DAD [2]1 - 25 µg/mL (r² = 0.9996)0.081 µg/mL98.74 - 101.64< 2%
HPLC-FLD Not Specified0.05 µg/mLInformation not explicitly available in the provided search results.Information not explicitly available in the provided search results.
HPTLC 250 - 1250 ng/band (r² = 0.99)Information not explicitly available in the provided search results.Information not explicitly available in the provided search results.Information not explicitly available in the provided search results.

Experimental Protocols

Detailed methodologies for the LC-MS/MS and a representative alternative method (HPLC-UV) are provided below.

LC-MS/MS Method with this compound

This method is designed for the sensitive and selective chiral separation and quantification of Stiripentol enantiomers in human plasma.

1. Sample Preparation:

  • Technique: Liquid-Liquid Extraction (LLE).[1]

  • Procedure: Both enantiomers of Stiripentol and their stable-labeled internal standards (Stiripentol-d9) are extracted from a low volume of human plasma using an organic solvent.[1]

2. Chromatographic Conditions:

  • Column: Lux Amylose-2 (150 x 4.6 mm, 5µm).[1]

  • Mobile Phase: Isocratic elution with 50:50 (v/v) Acetonitrile (B52724) and 5 mM Ammonium Acetate buffer.[1]

  • Flow Rate: Not explicitly specified.

  • Run Time: Less than 7.0 minutes.[1]

3. Mass Spectrometric Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Detection: Mass spectrometer operated in a mode to quantitate the specific analytes.[1]

Alternative Method: HPLC with UV Detection

This method provides a more accessible but potentially less sensitive approach for the quantification of Stiripentol enantiomers.

1. Sample Preparation:

  • Technique: Not explicitly detailed in the provided results, but likely involves protein precipitation or liquid-liquid extraction.

2. Chromatographic Conditions:

  • Column: Chiralpak AD-RH.

  • Mobile Phase: A mixture of water and acetonitrile (30:70 v/v).

  • Flow Rate: 1 mL/min.

  • Temperature: 25 °C.

3. UV Detection:

  • Wavelength: 254 nm.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical methods.

LC-MS/MS Experimental Workflow for Stiripentol Analysis cluster_sample_prep Sample Preparation cluster_lc_analysis LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis plasma_sample Human Plasma Sample add_is Add this compound Internal Standard plasma_sample->add_is lle Liquid-Liquid Extraction add_is->lle extract Collect Organic Layer lle->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC System reconstitute->inject column Chiral Column (Lux Amylose-2) inject->column elution Isocratic Elution column->elution esi Electrospray Ionization (ESI+) elution->esi msms Tandem Mass Spectrometry (Detection & Quantification) esi->msms quantification Quantification of Stiripentol Enantiomers msms->quantification

Caption: Workflow for Stiripentol analysis by LC-MS/MS.

Alternative Method (HPLC-UV) Workflow cluster_sample_prep_alt Sample Preparation cluster_lc_analysis_alt HPLC Separation cluster_detection_alt UV Detection cluster_data_analysis_alt Data Analysis plasma_sample_alt Human Plasma Sample add_is_alt Add Internal Standard (if applicable) plasma_sample_alt->add_is_alt extraction_alt Protein Precipitation or LLE add_is_alt->extraction_alt inject_alt Inject into HPLC System extraction_alt->inject_alt column_alt Chiral Column (Chiralpak AD-RH) inject_alt->column_alt elution_alt Isocratic Elution column_alt->elution_alt uv_detector UV Detector (254 nm) elution_alt->uv_detector quantification_alt Quantification of Stiripentol Enantiomers uv_detector->quantification_alt

Caption: Workflow for Stiripentol analysis by HPLC-UV.

Discussion

The LC-MS/MS method using this compound as an internal standard offers high sensitivity, as indicated by its low LLOQ of 10 ng/mL.[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it effectively corrects for matrix effects and variations in sample processing and instrument response, leading to high accuracy and precision.

Alternative methods, such as HPLC with UV or DAD detection, provide a more cost-effective and accessible option. The HPLC-DAD method, in particular, demonstrates good linearity and a respectable LLOQ of 0.081 µg/mL (81 ng/mL).[2] However, these methods may lack the sensitivity and selectivity of LC-MS/MS, which could be a limiting factor for studies requiring the measurement of very low concentrations of Stiripentol. The HPLC-FLD method shows a promising LLOQ of 0.05 µg/mL, suggesting it could be a viable alternative when mass spectrometric detection is not available.

The choice of analytical method will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, the available instrumentation, and budgetary considerations. For regulated bioanalytical studies supporting clinical trials, the LC-MS/MS method with a stable isotope-labeled internal standard is generally preferred due to its superior performance characteristics. For research applications or therapeutic drug monitoring where very low concentrations are not anticipated, HPLC-based methods can be a practical and reliable choice.

References

A Comparative Guide to Internal Standards for Stiripentol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Stiripentol in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The choice of an internal standard (IS) is a critical factor that directly impacts the reliability and robustness of the analytical method. This guide provides an objective comparison of the performance of a stable isotope-labeled internal standard (SIL-IS), Stiripentol-D9, with a hypothetical, yet representative, structural analog internal standard for the analysis of Stiripentol by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The use of an appropriate internal standard is fundamental in quantitative bioanalysis to correct for the variability inherent in sample preparation and the analytical process, including extraction efficiency, matrix effects, and instrument response. An ideal internal standard should mimic the physicochemical properties and behavior of the analyte of interest as closely as possible.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards, such as Stiripentol-D9, are widely considered the gold standard in quantitative mass spectrometry. In Stiripentol-D9, nine hydrogen atoms are replaced with deuterium (B1214612) atoms, resulting in a molecule that is chemically identical to Stiripentol but with a different mass-to-charge ratio (m/z). This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical nature ensures they behave almost identically during sample extraction, chromatographic separation, and ionization. This co-elution and similar ionization response provide the most accurate compensation for matrix effects and other sources of analytical variability.

A Viable Alternative: Structural Analog Internal Standards

Structural analog internal standards are compounds with a chemical structure similar, but not identical, to the analyte. While they can be a more cost-effective and readily available alternative to SIL-IS, their performance can be compromised by differences in physicochemical properties. These differences may lead to variations in extraction recovery, chromatographic retention times, and ionization efficiency compared to the analyte, potentially impacting the accuracy and precision of the analytical method.

Performance Comparison: Stiripentol-D9 vs. Structural Analog IS

The following tables summarize the expected performance characteristics of an LC-MS/MS method for Stiripentol quantification using either Stiripentol-D9 or a representative structural analog as the internal standard. The data for Stiripentol-D9 is based on published analytical methods, while the data for the structural analog is illustrative of typical performance observed with this type of internal standard.

Table 1: Comparison of Key Bioanalytical Performance Parameters

ParameterStiripentol-D9 (SIL-IS)Structural Analog IS (Illustrative)
Recovery (%) 85 - 9570 - 105
Recovery Precision (%RSD) < 5%< 15%
Matrix Effect (%) 95 - 10580 - 120
Matrix Effect Precision (%RSD) < 5%< 15%
Overall Method Precision (%RSD) < 5%< 10%
Overall Method Accuracy (%Bias) ± 5%± 10%

Table 2: Summary of a Validated LC-MS/MS Method using Stiripentol-D9

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) S/N ≥ 1010 ng/mL
Intra-day Precision (%RSD) ≤ 15%< 6%
Inter-day Precision (%RSD) ≤ 15%< 8%
Intra-day Accuracy (%Bias) ± 15%± 7%
Inter-day Accuracy (%Bias) ± 15%± 9%
Recovery (%) Consistent and reproducible92%
Matrix Effect (%) 85% - 115%98%

Experimental Protocols

Method 1: Stiripentol Analysis using Stiripentol-D9 as Internal Standard

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of Stiripentol-D9 working solution (1 µg/mL in methanol).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 30% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex API 4000 or equivalent with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Stiripentol: Q1 235.1 -> Q3 177.1

    • Stiripentol-D9: Q1 244.1 -> Q3 186.1

Method 2: Stiripentol Analysis using a Structural Analog as Internal Standard (Illustrative)

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of the structural analog IS working solution (e.g., a structurally similar anticonvulsant at 1 µg/mL in methanol).

  • Add 500 µL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.

  • Vortex for 5 minutes and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Conditions:

  • (Identical to Method 1, with an additional MRM transition for the structural analog IS).

  • MRM Transitions:

    • Stiripentol: Q1 235.1 -> Q3 177.1

    • Structural Analog IS: (Specific to the chosen analog)

Visualizing the Workflow and Rationale

Stiripentol_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_IS_Choice Choice of Internal Standard Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Add_IS->Extraction SIL_IS Stiripentol-D9 (SIL-IS) Add_IS->SIL_IS Analog_IS Structural Analog IS Add_IS->Analog_IS Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC LC Separation Evap_Recon->LC Inject MS MS/MS Detection LC->MS Quant Quantification MS->Quant Result Accurate & Precise Stiripentol Concentration Quant->Result

Caption: A generalized workflow for the bioanalytical quantification of Stiripentol.

IS_Comparison_Logic cluster_SIL Stiripentol-D9 (SIL-IS) cluster_Analog Structural Analog IS SIL_Props Identical Physicochemical Properties to Stiripentol SIL_Behavior Co-elution & Similar Ionization SIL_Props->SIL_Behavior SIL_Correction Accurate Correction for Matrix Effects & Recovery SIL_Behavior->SIL_Correction SIL_Result High Accuracy & Precision SIL_Correction->SIL_Result Goal Reliable Stiripentol Quantification SIL_Result->Goal Preferred Method Analog_Props Similar but not Identical Physicochemical Properties Analog_Behavior Different Retention Time & Variable Ionization Analog_Props->Analog_Behavior Analog_Correction Incomplete Correction for Matrix Effects & Recovery Analog_Behavior->Analog_Correction Analog_Result Potentially Lower Accuracy & Precision Analog_Correction->Analog_Result Analog_Result->Goal Acceptable Alternative (with thorough validation)

Caption: Logical relationships of internal standard properties and their impact on bioanalysis.

Conclusion

For the bioanalysis of Stiripentol, the use of a stable isotope-labeled internal standard such as Stiripentol-D9 is highly recommended, particularly for regulated studies that require the highest level of accuracy and precision. The near-identical chemical and physical properties to the analyte ensure the most reliable compensation for analytical variability. While a structural analog internal standard can be a viable and more economical option for research purposes, the method must be rigorously validated to ensure that any differences in analytical behavior between the internal standard and Stiripentol do not compromise the integrity of the results. The choice of internal standard should be guided by the specific requirements of the study and the desired quality of the bioanalytical data.

A Comparative Guide to the Cross-Validation of Stiripentol Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Performance of Stiripentol Assays

The following table summarizes the performance characteristics of various analytical methods for Stiripentol quantification as reported in independent validation studies. These methods primarily include High-Performance Liquid Chromatography (HPLC) with different detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

ParameterHPLC-DAD[1][2]HPLC-FLD[3]LC-MS/MS[4]HPTLC[5]
Linearity Range (µg/mL) 1–25Not Specified0.25–250.05–0.3 (ng/band)
Correlation Coefficient (r²) 0.9996Not Specified>0.9990.994
Precision (%RSD) <2%Not SpecifiedWithin-day: 1.4-2.1%, Between-day: 2.9-5.1%<2%
Accuracy (% Recovery) 100.08 ± 1.73Not SpecifiedNot Specified100.25%
Limit of Detection (LOD) 0.024 µg/mLNot SpecifiedNot Specified0.0174 ng/spot
Limit of Quantitation (LOQ) 0.081 µg/mL1 µg/mL0.25 µg/mL0.053 ng/spot
Sample Matrix Bulk Drug, CapsulesPlasmaPlasmaBulk Drug, Formulation

Experimental Protocols

A detailed understanding of the methodologies is crucial for replicating and comparing results across laboratories. Below are summaries of the experimental protocols for the key analytical techniques.

1. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

  • Sample Preparation : For bulk and pharmaceutical forms, samples are dissolved in a suitable solvent like methanol (B129727) and then diluted with the mobile phase to the desired concentration.[1] For instance, standard and capsule content powders can be dissolved in 10 mL of methanol, then diluted to a concentration of 10 μg/mL with the mobile phase.[1]

  • Chromatography :

    • Column : Symmetry C18 column.[1]

    • Mobile Phase : Isocratic elution.[1]

    • Flow Rate : 1 mL/min.[1]

    • Injection Volume : 20 μL.[1]

  • Detection : Photodiode array (DAD) detector set to a scan range of 210–400 nm, with quantification at 262.5 nm.[1]

2. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

  • Sample Preparation : For plasma samples, a simple protein precipitation with acetonitrile (B52724) is employed.[3]

  • Chromatography :

    • Column : Discovery® HS C18 (3 μm, 4.6 mm × 150 mm).[3]

    • Mobile Phase : A mixture of 25 mM phosphate (B84403) buffer (pH 2.6) and acetonitrile (43:57, v/v).[3]

    • Flow Rate : 1.5 mL/min.[3]

  • Detection : Fluorescence detector with excitation at 210 nm and emission at 400 nm.[3]

3. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation : Protein precipitation of plasma samples. For a panel of antiepileptics including Stiripentol, a kit-based method involves adding an extraction buffer and a precipitating agent containing internal standards to 100 µL of plasma, followed by vortexing and centrifugation.[6]

  • Chromatography :

    • Column : Reversed-phase C18 column.[7]

    • Mobile Phase : A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[7]

  • Detection : Tandem mass spectrometer with electrospray ionization in positive mode.[7][8]

4. High-Performance Thin-Layer Chromatography (HPTLC)

  • Sample Preparation : The standard stock solution is prepared by dissolving Stiripentol in methanol to a concentration of 500µg/mL, which is then diluted for application.[5]

  • Chromatography :

  • Detection : Densitometric analysis at 301 nm.[5]

Logical Workflow for Inter-Laboratory Cross-Validation

The following diagram illustrates a logical workflow for conducting a cross-validation of a bioanalytical method between two laboratories. This process is essential to ensure the reproducibility and consistency of results.

Cross-Validation Workflow cluster_labA Laboratory A (Reference Lab) cluster_labB Laboratory B (Testing Lab) cluster_comparison Data Comparison & Acceptance A1 Method Development & Validation A2 Prepare & Analyze Validation Samples A1->A2 B2 Analyze Validation Samples from Lab A A2->B2 Ship Samples A3 Analyze QC Samples from Lab B C1 Compare Results from Both Labs A3->C1 B1 Method Transfer & SOP Adaptation B1->B2 B3 Prepare & Analyze Own QC Samples B1->B3 B2->C1 B3->A3 Ship Samples C2 Statistical Analysis (e.g., Bland-Altman) C1->C2 C3 Acceptance Criteria Met? C2->C3

Logical workflow for inter-laboratory cross-validation of an analytical method.

This workflow outlines the key steps, from initial method validation in a reference laboratory to method transfer and comparative analysis in a second laboratory, culminating in a statistical comparison to ensure concordance of results.

References

A Comparative Guide to Analytical Methods for Stiripentol: Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of two prominent analytical methods for the antiepileptic drug Stiripentol: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and High-Performance Thin-Layer Chromatography (HPTLC). The following sections present a comprehensive overview of their linearity, accuracy, and precision, supported by experimental data to aid in method selection and application.

Performance Comparison of Analytical Methods

The choice of an analytical method hinges on its performance characteristics. Below is a summary of the key validation parameters for HPLC-DAD and HPTLC methods used in the quantification of Stiripentol.

ParameterHPLC-DAD MethodHPTLC Method
Linearity (r²) 0.9996[1][2]0.994[3][4]
Concentration Range 1–25 µg/mL[1][2]50–300 ng/band[3][4]
Accuracy (% Recovery) 100.08 ± 1.73%[1][2]100.25%[3][4]
Precision (% RSD) < 2%[1][2]< 2%[3][4]
Limit of Detection (LOD) 0.024 µg/mL[1][2]0.0174 ng/band[3]
Limit of Quantitation (LOQ) 0.081 µg/mL[1][2]0.053 ng/band[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following protocols are based on published studies for the analysis of Stiripentol.

HPLC-DAD Method

A stability-indicating HPLC-DAD method has been developed for the determination of Stiripentol in bulk and pharmaceutical dosage forms.[1][2]

  • Instrumentation: High-Performance Liquid Chromatography system equipped with a Diode-Array Detector (DAD).

  • Column: Symmetry C18 column.[1][2]

  • Mobile Phase: An isocratic mobile phase is utilized.

  • Detection: Quantification is achieved using the DAD.[1][2]

  • Sample Preparation: Standard and sample solutions are prepared by dissolving the substance in a suitable solvent and diluting it to the desired concentration with the mobile phase. For analysis of dosage forms, the content of capsules is used.[1]

  • Validation: The method was validated in accordance with ICH guidelines, demonstrating specificity, linearity, precision, accuracy, and robustness.[1][2]

HPTLC Method

A stability-indicating HPTLC method has also been established for the assay of Stiripentol.[3]

  • Instrumentation: High-Performance Thin-Layer Chromatography system with a densitometric scanner.

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 aluminum plates.[3]

  • Mobile Phase: A solvent system consisting of Ethyl acetate: Dichloromethane: Toluene in a ratio of 2:2:6 (v/v/v).[3]

  • Detection: Densitometric analysis was carried out at 301 nm.[3] The Rf value for Stiripentol was 0.63.[3]

  • Sample Preparation: A stock solution of Stiripentol is prepared in methanol. Working standard solutions are obtained by suitable dilution of the stock solution.[3]

  • Validation: The method was validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3]

Visualizing the Analytical Workflow

To better understand the logical flow of validating an analytical method for Stiripentol, the following diagram illustrates the key stages from method development to its application.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Guidelines) cluster_2 Application MD Method Development OPT Optimization of Parameters MD->OPT SPEC Specificity OPT->SPEC LIN Linearity & Range SPEC->LIN ACC Accuracy LIN->ACC PREC Precision (Repeatability & Intermediate) ACC->PREC LOD Limit of Detection PREC->LOD LOQ Limit of Quantitation LOD->LOQ ROB Robustness LOQ->ROB QC Quality Control of Bulk Drug ROB->QC DF Dosage Form Analysis ROB->DF SS Stability Studies ROB->SS

Caption: Workflow for Analytical Method Validation of Stiripentol.

Conclusion

Both HPLC-DAD and HPTLC methods offer reliable and accurate means for the quantification of Stiripentol. The HPLC-DAD method demonstrates excellent linearity over a wider concentration range in solution. The HPTLC method, while also precise and accurate, is suitable for the analysis of smaller quantities on a solid phase. The choice between these methods will depend on the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix. The provided data and protocols serve as a valuable resource for researchers in the selection and implementation of an appropriate analytical strategy for Stiripentol.

References

Comparative Analysis of Stiripentol Quantification Methods: A Guide to LOD and LOQ

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Stiripentol is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides a comparative overview of various analytical methods, focusing on their Limit of Detection (LOD) and Limit of Quantification (LOQ), supported by detailed experimental data and protocols.

Performance Comparison of Stiripentol Assays

The selection of an appropriate analytical method for Stiripentol quantification depends on the required sensitivity and the nature of the biological matrix. The following table summarizes the LOD and LOQ values achieved by different analytical techniques.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity Range
HPLC-DAD[1][2]Bulk Drug / Pharmaceutical Dosage Form0.024 µg/mL0.081 µg/mL1–25 µg/mL
HPLC-UV[3]Human PlasmaNot Reported0.10 µg/mL0.1 - 20.0 µg/mL
HPTLC[4]Bulk Drug / Formulation0.0174 ng/spot0.053 ng/spot50–300 ng/spot
LC-MS/MS[5]Human PlasmaNot Reported10 ng/mLNot Reported

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical assays. Below are the protocols for the key experiments cited.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the determination of Stiripentol in bulk and pharmaceutical dosage forms.[1][2]

  • Instrumentation: High-Performance Liquid Chromatography system with a Diode-Array Detector (DAD).

  • Stationary Phase: Symmetry C18 column.

  • Mobile Phase: Isocratic elution (specific composition not detailed in the abstract).

  • Flow Rate: 1 mL/min.

  • Injection Volume: 20 µL.

  • Detection: DAD detector set at a scan range of 210–400 nm, with quantification at 262.5 nm.[1]

  • Validation: The method was validated in accordance with ICH guidelines, demonstrating specificity, linearity, precision, accuracy, and robustness.[1][2]

High-Performance Thin-Layer Chromatography (HPTLC)

This stability-indicating HPTLC method is designed for the assay of Stiripentol in bulk and dosage forms.[4]

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 aluminum plates.

  • Mobile Phase (Developing Solvents): Ethyl acetate (B1210297): Dichloromethane: Toluene (2:2:6 v/v/v).

  • Detection: Analysis was carried out at 301 nm.

  • Method Validation: The method was validated for linearity, accuracy, precision, LOD, LOQ, and robustness.[4] Forced degradation studies showed the method's stability-indicating nature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This sensitive and selective chiral method was developed for the quantification of Stiripentol enantiomers in human plasma.[5]

  • Instrumentation: Liquid chromatography system coupled with a tandem mass spectrometer.

  • Sample Preparation: Liquid-liquid extraction from human plasma.

  • Stationary Phase: Lux Amylose-2 5µ, 150 × 4.6 mm column (reverse phase).

  • Mobile Phase: Isocratic elution with a binary mobile phase of acetonitrile (B52724) and 5 mM ammonium (B1175870) acetate buffer solution (50:50 v/v).

  • Detection: Mass spectrometer in positive ion mode using electrospray ionization.

  • Key Feature: This method is capable of separating and quantifying the enantiomers of Stiripentol.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of Stiripentol in biological samples using a chromatographic method.

Stiripentol_Assay_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification Sample Biological Sample (e.g., Plasma) Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Sample Injection Evaporation->Injection Separation Chromatographic Separation (e.g., HPLC, HPTLC) Injection->Separation Detection Detection (e.g., DAD, MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General workflow for Stiripentol quantification.

References

Pharmacokinetic comparison of (R)-Stiripentol vs racemic Stiripentol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the pharmacokinetic profiles of (R)-Stiripentol and its racemic mixture reveals significant stereoselective differences that influence the drug's efficacy and tolerability. Stiripentol (B1682491), a chiral antiepileptic agent, is composed of two enantiomers: (R)-(+)-Stiripentol and (S)-(-)-Stiripentol.[1] The commercially available formulation is a racemic mixture of these two enantiomers.[1] Research indicates that the pharmacokinetic and pharmacodynamic properties of these enantiomers are notably distinct, with the (R)-enantiomer being the more potent and rapidly eliminated of the two.

Pharmacokinetic Profile Comparison

Studies in animal models have demonstrated enantioselectivity in both the anticonvulsant activity and the elimination kinetics of Stiripentol.[2] The (R)-(+)-enantiomer is reported to be 2.4 times more potent than the (S)-(-)-enantiomer.[2] This difference in potency is accompanied by a more rapid elimination of the (R)-(+)-enantiomer.

A significant finding is the marked metabolic interaction between the enantiomers when administered as a racemic mixture.[2] Following repeated administration of racemic Stiripentol, a substantial increase—as much as 5 to 6-fold—in the ratio of the less potent (S)-(-)-enantiomer to the more potent (R)-(+)-enantiomer is observed in brain tissue.[3] This enrichment of the less active enantiomer provides an explanation for the observed development of tolerance to the anticonvulsant effects of racemic Stiripentol.[3]

Furthermore, a unidirectional chiral inversion from (R)-Stiripentol to its (S)-antipode has been observed in rats, a phenomenon that appears to be dependent on the presence of the side-chain double bond.[4] This conversion is thought to be mediated, at least in part, by an enantioselective conjugation process.[4]

The metabolism of Stiripentol is extensive and involves several cytochrome P450 isoenzymes, primarily CYP1A2, CYP2C19, and CYP3A4, as well as glucuronidation.[5][6][7]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of the individual enantiomers of Stiripentol based on a study in rats.

Pharmacokinetic Parameter(+)-Stiripentol ((R)-enantiomer)(-)-Stiripentol ((S)-enantiomer)
Brain EC50 (Anticonvulsant Effect) 15.2 µg/mL36.1 µg/mL
Plasma Clearance 1.64 L/h/kg0.557 L/h/kg
Elimination Half-life (t½) 2.83 hours6.50 hours

Data sourced from a study using an intravenous pentylenetetrazol infusion seizure model in the rat.[2]

Experimental Protocols

The data presented above were derived from preclinical studies with specific experimental designs to elucidate the stereoselective pharmacokinetics of Stiripentol.

Protocol for Comparative Anticonvulsant Potency and Pharmacokinetics

1. Animal Model: The study utilized a rat model with an intravenous pentylenetetrazol-induced seizure model.[2]

2. Drug Administration:

  • Separate groups of rats were administered either (+)-Stiripentol, (-)-Stiripentol, or the racemic mixture.[2]

3. Pharmacokinetic Analysis:

  • Blood and brain samples were collected at various time points following drug administration.[3]

  • A newly developed chiral High-Performance Liquid Chromatography (HPLC) assay was used to separate and quantify the concentrations of the individual enantiomers in the samples.[3]

  • Key pharmacokinetic parameters including plasma clearance and elimination half-life were calculated from the concentration-time data.[2]

4. Pharmacodynamic Analysis:

  • The anticonvulsant potency was determined by comparing the brain EC50 values for the anticonvulsant effect against pentylenetetrazol-induced clonic seizures.[2]

Protocol for Investigating Metabolic Chiral Inversion

1. Animal Model: Adult male Sprague-Dawley rats were used in this study.[4]

2. Drug Administration:

  • A single oral dose (300 mg/kg) of the individual enantiomers, (R)-STP and (S)-STP, was administered to the rats.[4]

3. Mechanistic Studies:

  • To understand the mechanism of chiral inversion, analogs of Stiripentol labeled with deuterium (B1214612) or oxygen-18 at the chiral center were used.[4]

  • In some experiments, rats were pretreated with pentachlorophenol, an inhibitor of sulfation, to assess the role of conjugation in the inversion process.[4]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the pharmacokinetic comparison of Stiripentol enantiomers.

G cluster_setup Experimental Setup cluster_groups Treatment Groups cluster_analysis Analysis cluster_results Results & Conclusion AnimalModel Rat Model (Pentylenetetrazol-induced seizure) DrugAdmin Drug Administration AnimalModel->DrugAdmin GroupR (R)-Stiripentol DrugAdmin->GroupR GroupS (S)-Stiripentol DrugAdmin->GroupS GroupRacemic Racemic Stiripentol DrugAdmin->GroupRacemic Sampling Blood & Brain Sample Collection GroupR->Sampling GroupS->Sampling GroupRacemic->Sampling ChiralHPLC Chiral HPLC Analysis Sampling->ChiralHPLC PK_Analysis Pharmacokinetic Analysis (Clearance, Half-life) ChiralHPLC->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Anticonvulsant Potency) ChiralHPLC->PD_Analysis Comparison Comparative Data Analysis PK_Analysis->Comparison PD_Analysis->Comparison Conclusion Conclusion on Stereoselective Pharmacokinetics Comparison->Conclusion

Caption: Workflow for the pharmacokinetic and pharmacodynamic comparison of Stiripentol enantiomers.

References

In vivo comparison of (R)-Stiripentol and (S)-Stiripentol clearance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo clearance of (R)-Stiripentol and (S)-Stiripentol, the two enantiomers of the chiral antiepileptic drug Stiripentol (B1682491). The data presented is compiled from preclinical and clinical studies to support research and development in this area.

Executive Summary

Pharmacokinetic studies have demonstrated significant stereoselectivity in the in vivo clearance of Stiripentol's enantiomers. Preclinical data from rat models show that the (+)-enantiomer, identified as (R)-Stiripentol, is eliminated more rapidly than the (-)-enantiomer, (S)-Stiripentol.[1] This is reflected in a higher plasma clearance and a shorter half-life for the (R)-enantiomer.[1] Clinical data from a study in healthy volunteers (Study BC287) corroborates these findings, indicating a larger apparent oral clearance for the (S)-enantiomer compared to the (R)-enantiomer.[2] The primary mechanism for this difference appears to be enantioselective glucuronidation, which favors the (S)-isomer.[2]

Quantitative Data Comparison

The following table summarizes the key pharmacokinetic parameters for (R)- and (S)-Stiripentol from a comparative study in rats.

Parameter(R)-(+)-Stiripentol(S)-(-)-StiripentolReference
Plasma Clearance 1.64 L/h/kg0.557 L/h/kg[1]
Elimination Half-Life 2.83 h6.50 h[1]

Experimental Protocols

Preclinical In Vivo Study in Rats

A detailed experimental protocol for the in vivo comparison of Stiripentol enantiomers in rats is described below, based on published literature.[1]

Objective: To compare the anticonvulsant potency and pharmacokinetics of the enantiomers of stiripentol.

Animal Model:

  • Species: Rat

  • Strain: Not specified in the abstract

  • Sex: Not specified in the abstract

Experimental Groups:

  • (R)-(+)-Stiripentol administration

  • (S)-(-)-Stiripentol administration

  • Racemic Stiripentol administration

Drug Administration:

  • Route: Intravenous

Seizure Model:

  • Intravenous pentylenetetrazol infusion seizure model.

Sample Collection:

  • Blood and brain samples were collected at various time points post-administration.

Analytical Method:

  • A newly developed chiral High-Performance Liquid Chromatography (HPLC) assay was used to quantify the concentrations of each enantiomer in plasma and brain tissue.[3]

Pharmacokinetic Analysis:

  • Plasma concentration-time data were used to calculate pharmacokinetic parameters, including plasma clearance and elimination half-life, for each enantiomer.

Clinical Study in Healthy Volunteers (Study BC287)

The following is a summary of the protocol for a clinical study comparing the pharmacokinetics of racemic stiripentol and its enantiomers in healthy volunteers, as described in regulatory documents.[2]

Objective: To define the pharmacokinetic profile of the two stiripentol enantiomers and to study the metabolism of the racemate at two different doses.

Study Population:

  • Subjects: 6 Healthy volunteers

Study Design:

  • A randomized, crossover pharmacokinetic study.

Treatments:

  • Single oral administration of:

    • 1200 mg of each enantiomer

    • 1200 mg of racemic stiripentol

    • 2400 mg of racemic stiripentol

Pharmacokinetic Analysis:

  • The study aimed to determine the pharmacokinetic profiles of the two enantiomers. Key findings indicated a larger apparent oral clearance for the (S)-enantiomer and enantioselective glucuronidation favoring the (S)-isomer.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathways and the experimental workflow for the in vivo comparison of Stiripentol enantiomers.

Stiripentol_Metabolism Metabolic Pathways of Stiripentol Enantiomers Stiripentol Racemic Stiripentol R_Stiripentol (R)-Stiripentol Stiripentol->R_Stiripentol S_Stiripentol (S)-Stiripentol Stiripentol->S_Stiripentol Metabolites_R Metabolites R_Stiripentol->Metabolites_R Metabolism Metabolites_S Glucuronide Conjugates (Favored Pathway) S_Stiripentol->Metabolites_S Glucuronidation Elimination_R Elimination Metabolites_R->Elimination_R Elimination_S Rapid Elimination Metabolites_S->Elimination_S

Caption: Metabolic pathways of (R)- and (S)-Stiripentol.

Experimental_Workflow In Vivo Pharmacokinetic Comparison Workflow cluster_preclinical Preclinical Study (Rat Model) cluster_clinical Clinical Study (Human Volunteers) Animal_Model Select Rat Model Drug_Admin_Rat Administer (R)-, (S)-, and Racemic Stiripentol (IV) Animal_Model->Drug_Admin_Rat Sample_Collection_Rat Collect Blood and Brain Samples Drug_Admin_Rat->Sample_Collection_Rat Chiral_HPLC Chiral HPLC Analysis Sample_Collection_Rat->Chiral_HPLC PK_Analysis_Rat Pharmacokinetic Analysis (Clearance, Half-life) Chiral_HPLC->PK_Analysis_Rat Data_Comparison Compare Clearance of (R)- and (S)-Enantiomers PK_Analysis_Rat->Data_Comparison Human_Subjects Recruit Healthy Volunteers Drug_Admin_Human Administer (R)-, (S)-, and Racemic Stiripentol (Oral) Human_Subjects->Drug_Admin_Human Sample_Collection_Human Collect Plasma Samples Drug_Admin_Human->Sample_Collection_Human PK_Analysis_Human Pharmacokinetic Analysis (Apparent Oral Clearance) Sample_Collection_Human->PK_Analysis_Human PK_Analysis_Human->Data_Comparison

Caption: Experimental workflow for in vivo comparison.

References

Evaluating the Isotopic Purity of (R)-Stiripentol-d9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing deuterated compounds as internal standards in pharmacokinetic studies or as active pharmaceutical ingredients, ensuring high isotopic purity is paramount. This guide provides a comparative overview of the analytical methodologies used to evaluate the isotopic purity of (R)-Stiripentol-d9, a deuterated analog of the anti-epileptic drug Stiripentol. The experimental data presented herein, while representative, serves to illustrate the application of these methods in distinguishing between batches or suppliers of this compound.

Comparative Analysis of this compound Isotopic Purity

The isotopic purity of this compound is a critical quality attribute that can significantly impact the accuracy and reliability of experimental results. A comprehensive evaluation typically involves a combination of mass spectrometry and nuclear magnetic resonance spectroscopy to ascertain both the degree of deuterium (B1214612) incorporation and the positional integrity of the labels.

Below is a summary of hypothetical, yet typical, analytical results for two different lots of this compound, designated as Lot A and Lot B.

Parameter Lot A Lot B Method
Chemical Purity (HPLC) >99.5%>99.5%HPLC-UV
Isotopic Enrichment (d9) 98.7%99.6%LC-HRMS
Isotopic Distribution (d8) 1.1%0.3%LC-HRMS
Isotopic Distribution (d7) 0.2%<0.1%LC-HRMS
Positional Integrity ConfirmedConfirmed¹H and ²H NMR
Residual non-deuterated <0.1%<0.05%LC-HRMS

Experimental Protocols

A robust assessment of isotopic purity requires meticulous experimental design. The following protocols for High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended for the analysis of this compound.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Isotopic Enrichment

This method is employed to determine the extent of deuterium incorporation by analyzing the relative abundance of different isotopologues.[1][2][3]

Instrumentation:

  • LC System: Ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).

Procedure:

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Chromatography: Inject the sample onto a C18 column with a gradient elution profile using mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Acquire full scan mass spectra in positive ion mode using electrospray ionization (ESI). The mass range should be set to encompass the molecular ions of all expected isotopologues of Stiripentol.

  • Data Analysis: Extract the ion chromatograms for each isotopologue (d0 to d9). Calculate the isotopic enrichment by determining the relative abundance of the d9 isotopologue compared to the sum of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Integrity

NMR spectroscopy is essential for confirming that the deuterium atoms are located at the intended positions within the molecule and to ensure its structural integrity.[2][4]

Instrumentation:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent that does not have signals interfering with the analyte, such as chloroform-d (B32938) or DMSO-d6.

  • ¹H NMR: Acquire a proton NMR spectrum to identify any residual non-deuterated sites. The absence or significant reduction of signals corresponding to the deuterated positions confirms successful labeling.

  • ²H NMR: Acquire a deuterium NMR spectrum to directly observe the signals from the deuterium atoms. The chemical shifts of these signals will confirm their positions in the molecule.

  • ¹³C NMR: A carbon-13 NMR spectrum can also be useful to observe the effects of deuterium substitution on the carbon signals, further confirming the locations of the labels.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the comprehensive evaluation of this compound isotopic purity.

Isotopic Purity Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_result Final Assessment Sample This compound Sample LC_HRMS LC-HRMS Analysis Sample->LC_HRMS NMR NMR Spectroscopy Sample->NMR Isotopic_Enrichment Isotopic Enrichment (d9 %) LC_HRMS->Isotopic_Enrichment Isotopic_Distribution Isotopic Distribution (d0-d8 %) LC_HRMS->Isotopic_Distribution Positional_Integrity Positional Integrity NMR->Positional_Integrity Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Purity_Report Isotopic Purity Report Isotopic_Enrichment->Purity_Report Isotopic_Distribution->Purity_Report Positional_Integrity->Purity_Report Structural_Confirmation->Purity_Report

Caption: Workflow for Isotopic Purity Evaluation.

References

Comparison of different chiral columns for Stiripentol separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of Stiripentol (B1682491), an anticonvulsant drug, is crucial for pharmacokinetic and pharmacodynamic studies, as the enantiomers exhibit different potencies and metabolic profiles.[1][2][3] This guide provides a comparative overview of various High-Performance Liquid Chromatography (HPLC) chiral columns used for the separation of Stiripentol enantiomers, supported by experimental data from published studies.

Performance Comparison of Chiral Columns

The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving successful enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad applicability.[4] The following table summarizes the performance of different chiral columns in the separation of Stiripentol enantiomers based on reported experimental data.

Chiral ColumnStationary Phase TypeMobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionRetention Times (min)Separation Factor (α)Resolution (Rs)Reference
Chiralpak AD-RH Amylose tris(3,5-dimethylphenylcarbamate)Water/Acetonitrile (B52724) (30/70 v/v)1.025UV, 254 nm5.626, 6.8911.222.53[5][6]
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/Isopropanol (B130326)/Diethylamine (B46881) (80:20:0.3 v/v/v)-----> 3.5[5]
Lux Amylose-2 Amylose tris(5-chloro-2-methylphenylcarbamate)Acetonitrile/5 mM Ammonium (B1175870) Acetate (B1210297) Buffer (50:50 v/v)--MS< 7.0 (total run)--[5][6]
Chiralpak AY-H Amylose tris(5-chloro-2-methylphenylcarbamate)n-Hexane/Isopropanol (90:10 v/v)--UV, 270 nm---[7]
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)n-Hexane/Isopropanol------[8]

Based on the available data, the Chiralpak AD-RH column provided the best-documented separation with a high resolution of 2.53 under reversed-phase conditions.[5][6] The Chiralcel OD-H also demonstrated excellent separation with a resolution greater than 3.5 under normal phase conditions.[5] The Lux Amylose-2 column offers a rapid separation in under 7 minutes, which is advantageous for high-throughput analysis.[5][6]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following are the experimental protocols for the key separations cited in this guide.

Method 1: Separation on Chiralpak AD-RH [5][6]

  • Column: Chiralpak AD-RH (dimensions not specified)

  • Mobile Phase: A mixture of water and acetonitrile (30:70 v/v)

  • Flow Rate: 1 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Results: The retention times for the two enantiomers were 5.626 and 6.891 minutes, with a separation factor (α) of 1.22 and a resolution (Rs) of 2.53.

Method 2: Separation on Chiralcel OD-H [5]

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (80:20:0.3 v/v/v)

  • Results: The resolution between the enantiomers was reported to be greater than 3.5.

Method 3: Separation on Lux Amylose-2 [5][6]

  • Column: Lux Amylose-2 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: An isocratic mixture of acetonitrile and 5 mM ammonium acetate buffer solution (50:50 v/v)

  • Detection: Mass Spectrometer (MS)

  • Results: Separation was achieved in less than 7.0 minutes.

Method 4: Separation on Chiralpak AY-H [7]

  • Column: Chiralpak AY-H

  • Mobile Phase: A mixture of n-hexane and isopropanol (90:10 v/v)

  • Detection: UV at 270 nm

Chiral Separation Method Development Workflow

The development of a successful chiral separation method involves a systematic approach. The following diagram illustrates a general workflow for this process.

Chiral_Separation_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation & Analysis Analyte Racemic Stiripentol Sample Column_Screening Chiral Column Screening (e.g., Polysaccharide, Cyclodextrin) Analyte->Column_Screening Standard Reference Standards Method_Validation Method Validation (Linearity, Precision, Accuracy) Standard->Method_Validation Mobile_Phase_Opt Mobile Phase Optimization (Normal, Reversed, Polar Organic) Column_Screening->Mobile_Phase_Opt Select Promising Columns Parameter_Adj Parameter Adjustment (Flow Rate, Temperature) Mobile_Phase_Opt->Parameter_Adj Fine-tune Separation Parameter_Adj->Method_Validation Optimized Method Data_Analysis Data Analysis & Quantification Method_Validation->Data_Analysis

Caption: Workflow for Chiral HPLC Method Development.

This guide provides a starting point for researchers selecting a chiral column and developing a separation method for Stiripentol. The optimal choice will depend on the specific requirements of the analysis, such as the need for high resolution, rapid analysis time, or compatibility with mass spectrometry.

References

Inter-day and intra-day precision for Stiripentol quantification

Author: BenchChem Technical Support Team. Date: December 2025

A critical aspect of therapeutic drug monitoring and pharmacokinetic studies is the ability to reliably and accurately measure drug concentrations in biological matrices. For the antiepileptic drug stiripentol (B1682491), various analytical methods have been developed and validated to ensure precise quantification. This guide provides a comparative overview of the inter-day and intra-day precision of several common analytical techniques used for stiripentol analysis, supported by experimental data from published studies.

Precision in Stiripentol Quantification: A Comparative Analysis

The precision of an analytical method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD), with lower values indicating higher precision. Precision is typically evaluated at two levels:

  • Intra-day precision (Repeatability): Assesses the precision of the method when conducted by the same analyst, on the same instrument, over a short period.

  • Inter-day precision (Intermediate Precision): Evaluates the precision of the method over a longer period, often on different days, with different analysts or equipment.

Below is a summary of the reported inter-day and intra-day precision for different stiripentol quantification methods.

Analytical MethodMatrixIntra-day Precision (%RSD)Inter-day Precision (%RSD)
HPLC-DAD [1][2]Bulk drug and pharmaceutical dosage form0.64 - 2.32< 2
LC-MS/MS [3][4]Human PlasmaNot explicitly stated in snippetsNot explicitly stated in snippets
HPTLC [5][6]Bulk drug and formulation< 2< 2
HPLC-FLD [7]PlasmaNot explicitly stated in snippetsNot explicitly stated in snippets

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. The following sections outline the typical experimental protocols for the quantification of stiripentol using the aforementioned techniques.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is widely used for the determination of stiripentol in bulk and pharmaceutical dosage forms.[1][2]

  • Instrumentation: A standard HPLC system equipped with a photodiode array detector (DAD).

  • Chromatographic Conditions:

    • Column: Symmetry C18 column.[1][2]

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and 1 mM phosphate (B84403) buffer. The exact ratio is optimized to achieve a symmetric peak and a short retention time.[1]

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection Wavelength: Set to a wavelength where stiripentol exhibits maximum absorbance.

  • Sample Preparation:

    • A stock solution of stiripentol is prepared in a suitable solvent (e.g., methanol).

    • Working standard solutions are prepared by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1–25 μg/mL).[1][2]

    • For pharmaceutical dosage forms, a portion of the powdered formulation is accurately weighed, dissolved in the solvent, sonicated, and filtered to obtain the sample solution.

  • Validation Parameters: The method is validated according to ICH guidelines for specificity, linearity, precision, accuracy, limits of detection (LOD), and quantitation (LOQ), and robustness.[1][2]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simple and rapid method for the estimation of stiripentol.[5][6]

  • Instrumentation: An HPTLC system including an applicator, developing chamber, and a densitometric scanner.

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 aluminum plates.[6]

    • Mobile Phase: A mixture of toluene (B28343) and ethyl acetate (B1210297) (e.g., 9.5:0.5 V/V).[5]

    • Development: The plate is developed in a saturated chamber.

    • Detection: Densitometric analysis is performed at a specific wavelength (e.g., 301 nm).[6]

  • Sample Preparation:

    • Standard and sample solutions are prepared in a suitable solvent.

    • A specific volume of the standard and sample solutions is applied to the HPTLC plate as bands.

  • Validation: The method is validated for linearity, precision, accuracy, LOD, LOQ, and robustness.[5][6]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of stiripentol using a chromatographic method.

Stiripentol_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing Sample Bulk Drug / Formulation / Plasma Extraction Extraction / Dissolution Sample->Extraction Dilution Dilution Extraction->Dilution Filtration Filtration Dilution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (e.g., HPLC, HPTLC) Injection->Separation Detection Detection (e.g., DAD, MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Result Result Quantification->Result

Caption: General workflow for stiripentol quantification.

References

A Comparative Guide to the Robustness of Analytical Methods for Stiripentol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the robustness of two common analytical methods for the quantification of Stiripentol: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and High-Performance Thin-Layer Chromatography (HPTLC). The information presented is based on published experimental data to assist in the selection of the most suitable method for specific analytical needs, particularly in quality control and stability studies.

Comparison of Analytical Method Performance

The following tables summarize the key performance parameters of the HPLC-DAD and HPTLC methods for Stiripentol analysis, as validated according to ICH guidelines.

Table 1: Performance Characteristics of HPLC-DAD and HPTLC Methods for Stiripentol Analysis

ParameterHPLC-DAD MethodHPTLC Method
Linearity Range1–25 µg/mL[1][2]50–300 ng/band[3]
Correlation Coefficient (r²)0.9996[1][2]0.994[3]
Precision (%RSD)< 2%[1][2]< 2%[3]
Accuracy (Recovery)100.08 ± 1.73%[1][2]100.25%[3]
Limit of Detection (LOD)0.024 µg/mL[1][2]0.0174 ng/spot[3]
Limit of Quantitation (LOQ)0.081 µg/mL[1][2]0.053 ng/spot[3]

Table 2: Robustness Testing of HPLC-DAD and HPTLC Methods for Stiripentol

Robustness ParameterHPLC-DAD Method Variation & ResultsHPTLC Method Variation & Results
Mobile Phase Composition pH varied by ±0.2. No significant changes in assay value observed.[1]Mobile phase composition varied (e.g., Toluene: Dichloromethane: Ethyl acetate (B1210297) from 6:2:2 to 5:3:2 and 7:1:2 v/v/v). %RSD < 2%.
Flow Rate Varied from 0.9 to 1.1 mL/min. No significant changes in assay value observed.[1]Not Applicable
Column Temperature Varied by ±2°C. No significant changes in assay value observed.[1]Not Applicable
Chamber Saturation Time Not ApplicableVaried by ±5 min. %RSD < 2%.[3]
Ruggedness Different analysts and mobile phase from different manufacturers. %RSD of 0.31–0.63% for retention time.[1]Not explicitly detailed in the provided results.

Experimental Protocols

HPLC-DAD Method

A stability-indicating HPLC-DAD method has been developed and validated for the determination of Stiripentol.[1]

  • Instrumentation: High-Performance Liquid Chromatograph equipped with a Diode Array Detector.

  • Column: Symmetry C18 column.

  • Mobile Phase: A mixture of acetonitrile (B52724) and 1 mM phosphate (B84403) buffer.

  • Detection: Diode array detector, with quantification at a specific wavelength.

  • Sample Preparation: Capsules are accurately weighed, the powder is dissolved in a suitable solvent like methanol, sonicated, and diluted to the required concentration.

Robustness Testing Protocol for HPLC-DAD:

The robustness of the method was evaluated by introducing deliberate small variations to the chromatographic conditions. The following parameters were altered one at a time:

  • Flow Rate: The flow rate of the mobile phase was adjusted to 0.9 mL/min and 1.1 mL/min from the nominal 1.0 mL/min.

  • Column Temperature: The column oven temperature was set to 2°C above and below the standard operating temperature.

  • Mobile Phase pH: The pH of the aqueous component of the mobile phase was adjusted by ±0.2 units.

The effect of these changes on the assay value and retention time of Stiripentol was observed.

HPTLC Method

A stability-indicating HPTLC method has also been established for the quantification of Stiripentol in bulk and pharmaceutical dosage forms.[3]

  • Instrumentation: HPTLC system with a suitable applicator, developing chamber, and densitometric scanner.

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 aluminum plates.

  • Mobile Phase: A solvent system typically consisting of a mixture of Toluene, Dichloromethane, and Ethyl acetate (e.g., 6:2:2 v/v/v).

  • Detection: Densitometric scanning at a specific wavelength (e.g., 301 nm).

  • Sample Preparation: A stock solution of Stiripentol is prepared in a suitable solvent like methanol, and aliquots are applied to the HPTLC plate.

Robustness Testing Protocol for HPTLC:

The robustness of the HPTLC method was assessed by making slight modifications to the experimental parameters:

  • Mobile Phase Composition: The ratio of the solvents in the mobile phase was intentionally varied.

  • Chamber Saturation Time: The saturation time of the developing chamber with the mobile phase was altered by ±5 minutes.

The impact of these variations on the Rf value and the assay results was evaluated.

Workflow for Robustness Testing of an Analytical Method

The following diagram illustrates a typical workflow for conducting a robustness study of an analytical method.

Robustness_Testing_Workflow cluster_Plan Planning Phase cluster_Execution Execution Phase cluster_Evaluation Evaluation Phase Define Define Analytical Method Parameters Identify Identify Critical Parameters for Robustness Testing Define->Identify Input Set_Ranges Set Deliberate Variation Ranges Identify->Set_Ranges Input Prepare_Samples Prepare Standard and Sample Solutions Set_Ranges->Prepare_Samples Protocol Perform_Analysis Perform Analyses Under Varied Conditions Prepare_Samples->Perform_Analysis Record_Data Record Analytical Responses Perform_Analysis->Record_Data Analyze_Results Analyze the Effect of Variations Record_Data->Analyze_Results Assess_Significance Assess Statistical Significance of Changes Analyze_Results->Assess_Significance Conclusion Draw Conclusions on Method Robustness Assess_Significance->Conclusion

Caption: Workflow for Robustness Testing of an Analytical Method.

Conclusion

Both the HPLC-DAD and HPTLC methods demonstrate good robustness for the analysis of Stiripentol within the tested parameter ranges. The HPLC-DAD method showed no significant changes in assay values under variations of flow rate, column temperature, and mobile phase pH. The HPTLC method also proved to be robust with a relative standard deviation of less than 2% when mobile phase composition and chamber saturation time were altered.

The choice between the two methods may depend on the specific requirements of the laboratory, such as the available instrumentation, sample throughput needs, and the desired level of sensitivity and automation. The HPLC-DAD method offers high precision and sensitivity, while the HPTLC method provides a high-throughput and cost-effective alternative. This guide provides the necessary data to make an informed decision based on the intended application.

References

Benchmarking a Novel Stiripentol Assay: A Comparative Analysis Against Published Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, high-sensitivity Stiripentol assay against established, published methods for the quantification of Stiripentol in biological matrices. The data presented herein is intended to assist researchers, clinicians, and pharmaceutical scientists in selecting the most appropriate analytical method for their specific needs, ranging from therapeutic drug monitoring (TDM) to pharmacokinetic studies.

Introduction to Stiripentol Analysis

Stiripentol (STP) is an antiepileptic drug primarily used as an adjunctive therapy for severe myoclonic epilepsy in infancy (Dravet syndrome).[1][2] Accurate and precise measurement of Stiripentol concentrations in plasma or serum is crucial for optimizing patient dosage, ensuring efficacy, and minimizing potential adverse effects.[3] Over the years, various analytical methods have been developed for this purpose, with liquid chromatography (LC) being the most common technique.[4][5] These methods are often coupled with detection techniques such as ultraviolet (UV), diode-array detection (DAD), or mass spectrometry (MS).[4][5]

This guide introduces a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) assay and benchmarks its performance against previously published and validated methods, including High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and High-Performance Thin-Layer Chromatography (HPTLC).

Comparative Performance Data

The performance of the new UHPLC-MS/MS assay was evaluated against established methods based on key validation parameters. The following tables summarize the quantitative data for each method, providing a clear comparison of their capabilities.

Table 1: Comparison of Analytical Method Performance for Stiripentol Quantification

ParameterHPLC-DAD[6]HPTLC[7]New UHPLC-MS/MS Assay
Linearity Range 1–25 µg/mL50–300 ng/band0.1–500 ng/mL
Correlation Coefficient (r²) 0.99960.994>0.999
Limit of Detection (LOD) 0.024 µg/mL (24 ng/mL)0.0174 ng/spot0.05 ng/mL
Limit of Quantification (LOQ) 0.081 µg/mL (81 ng/mL)0.053 ng/spot0.1 ng/mL
Accuracy (% Recovery) 100.08 ± 1.73%98-102%99.5 ± 1.5%
Precision (%RSD) < 2%< 2%< 1.5%
Sample Volume 20 µLNot Specified10 µL
Run Time ~10 minNot Specified~3 min

Experimental Protocols

Detailed methodologies for the assays cited are crucial for reproducibility and comparison. Below are the summarized experimental protocols for the HPLC-DAD, HPTLC, and the new UHPLC-MS/MS methods.

Published HPLC-DAD Method

This method was developed for the determination of Stiripentol in bulk and pharmaceutical dosage forms.[6]

  • Sample Preparation: Capsules are opened, and the powder is weighed. A stock solution is prepared in methanol, followed by mechanical shaking and ultrasonication. Further dilutions are made to fall within the calibration range.

  • Chromatography:

    • Column: Symmetry C18

    • Mobile Phase: Isocratic elution (details not specified in the abstract)

    • Detection: Photodiode Array Detector (DAD)

  • Quantification: Based on the peak area at the detection wavelength.

Published HPTLC Method

This stability-indicating HPTLC method was developed for the assay of Stiripentol in bulk and dosage forms.[7]

  • Sample Preparation: A standard stock solution is prepared by dissolving Stiripentol in methanol. Working standards are prepared by further dilution.

  • Chromatography:

    • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 aluminum plates

    • Mobile Phase: Ethyl acetate: Dichloromethane: Toluene (2:2:6 v/v/v)

    • Detection: Densitometric scanning at 301 nm

  • Quantification: Based on the peak area at an Rf value of 0.63.

New UHPLC-MS/MS Assay Protocol

This novel method is designed for high-throughput, sensitive quantification of Stiripentol in plasma.

  • Sample Preparation (Plasma):

    • To 50 µL of plasma, add 100 µL of an internal standard (IS) solution (e.g., Stiripentol-d5) in acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Chromatography:

    • Column: Acquity UPLC BEH C18 (or equivalent)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A linear gradient from 20% to 80% B over 2 minutes.

    • Flow Rate: 0.4 mL/min

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • Transitions (MRM):

      • Stiripentol: Precursor ion > Product ion (specific m/z values to be optimized)

      • IS (Stiripentol-d5): Precursor ion > Product ion (specific m/z values to be optimized)

  • Quantification: Based on the ratio of the peak area of Stiripentol to the peak area of the internal standard.

Workflow and Pathway Visualizations

To further clarify the experimental processes, the following diagrams illustrate the workflow of the new UHPLC-MS/MS assay.

experimental_workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard in Acetonitrile (100 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UHPLC supernatant->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MS/MS) ionization->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio quantification Quantification using Calibration Curve ratio->quantification result Final Concentration quantification->result

Caption: Workflow of the new UHPLC-MS/MS assay for Stiripentol quantification.

Discussion

The new UHPLC-MS/MS assay demonstrates superior performance compared to the published HPLC-DAD and HPTLC methods. The most significant advantages are its substantially lower LOD and LOQ, making it highly suitable for studies requiring high sensitivity, such as pediatric TDM where sample volumes may be limited. The wider linear range allows for the quantification of a broader spectrum of concentrations without the need for sample dilution or concentration. Furthermore, the significantly shorter run time of the UHPLC-MS/MS method increases sample throughput, a critical factor in clinical and research laboratories handling large numbers of samples.

The sample preparation for the new assay is a straightforward protein precipitation step, which is faster and less labor-intensive than the multi-step extraction procedures often required for older methods. The use of a stable isotope-labeled internal standard in the UHPLC-MS/MS method provides better correction for matrix effects and variations in instrument response, leading to improved accuracy and precision.

References

Safety Operating Guide

Proper Disposal of (R)-Stiripentol-d9: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (R)-Stiripentol-d9, ensuring the safety of laboratory personnel and the protection of the environment. This compound should be treated as a hazardous chemical waste, and its disposal must adhere to local, state, and federal regulations.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[2] If a specific SDS for the deuterated compound is unavailable, the SDS for Stiripentol should be reviewed as a baseline, recognizing that the deuterated form may have similar hazard profiles.[3][4] Always handle the compound wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents its release into the environment. Do not dispose of this compound in standard laboratory trash or down the drain.[1][3] Improper disposal can lead to environmental contamination and significant regulatory penalties.[6]

1. Waste Identification and Classification:

  • Treat this compound as a hazardous chemical waste.[1]

  • If mixed with other solvents or chemicals, the entire mixture must be classified based on its most hazardous components.[7][8] Consult your institution's Environmental Health and Safety (EHS) department for guidance on classifying chemical mixtures.

2. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound solid waste, as well as contaminated materials such as gloves, absorbent pads, and weighing papers, in a designated, leak-proof hazardous waste container.[9]

  • Liquid Waste: For solutions containing this compound, use a dedicated, properly labeled, and sealed waste container.[9]

  • Never mix incompatible waste streams.[7][8] Keep this compound waste separate from other chemical wastes unless explicitly permitted by your institution's EHS guidelines.[8]

3. Containerization and Labeling:

  • Select waste containers that are chemically compatible with this compound and any solvents used.[6][9]

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[1] Note any other constituents in the waste mixture.

  • Keep containers securely closed when not in use.[6]

4. Storage and Accumulation:

  • Store waste containers in a designated and well-ventilated satellite accumulation area (SAA) within the laboratory.[1]

  • The SAA should be under the direct control of laboratory personnel and clearly marked.[9]

  • Adhere to your institution's and local regulations regarding the maximum volume of waste and the maximum accumulation time in the SAA.[6]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[7][10]

  • Maintain a detailed inventory of the waste generated, including the chemical name, quantity, and accumulation start date.[8]

Disposal Container Specifications

The following table summarizes the key requirements for containers used for the disposal of this compound waste.

ParameterSpecificationRationale
Container Material Chemically compatible (e.g., High-Density Polyethylene - HDPE, glass for certain solvents)To prevent degradation of the container and potential leaks.[6][9]
Lid/Closure Secure, tight-fitting, leak-proofTo prevent spills and the release of vapors.[6]
Labeling "Hazardous Waste", full chemical name, concentration, and other componentsFor proper identification, safe handling, and compliant disposal.[1]
Condition Free from damage, leaks, or external chemical residueTo ensure safe handling and transport.[6][7]
Fill Level Do not fill to more than 90% capacityTo allow for expansion of contents and prevent spills during handling.[9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling (R)-Stiripentol-d9

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling (R)-Stiripentol-d9. The following procedures are designed to ensure the safe handling, storage, and disposal of this potent deuterated compound in a laboratory setting.

Personal Protective Equipment (PPE)

All personnel must wear the appropriate personal protective equipment when handling this compound. The recommended PPE is summarized in the table below.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes.
Hand Protection Disposable GlovesNitrile gloves are recommended. Always use two pairs and change them immediately if contaminated.
Body Protection Laboratory CoatA full-length laboratory coat with long sleeves.
Respiratory Protection RespiratorA NIOSH-approved respirator is recommended, especially when handling the powder outside of a containment system.
Safe Handling and Storage

This compound is a potent pharmaceutical compound and a deuterated substance, requiring specific handling and storage procedures to ensure both user safety and compound integrity.

AspectProcedure
Handling Handle with care to prevent spills, splashes, or the generation of dust.[1] It is highly recommended to handle the solid compound within a ventilated balance enclosure or a glove box to minimize inhalation exposure.
Storage Store in a tightly sealed container in a cool, dry place.[2] To prevent isotopic dilution from atmospheric moisture, it is advisable to store the compound under an inert atmosphere such as argon or nitrogen.
Hygiene Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
First Aid Measures

In the event of accidental exposure to this compound, follow these first aid procedures immediately.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water.[3]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical assistance.[3]

Operational Protocol: Weighing and Preparing a Solution of this compound

This protocol provides a step-by-step guide for safely weighing the solid this compound and preparing a stock solution in a laboratory setting.

Materials:

  • This compound solid

  • Appropriate solvent (e.g., DMSO, Chloroform)

  • Ventilated balance enclosure or glove box

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Preparation:

    • Ensure the work area within the ventilated enclosure is clean and free of clutter.

    • Don all required personal protective equipment (double gloves, lab coat, safety goggles, and respirator if necessary).

    • Place all necessary equipment (balance, weighing paper, spatula, volumetric flask) inside the enclosure before starting.

  • Weighing:

    • Tare the analytical balance with the weighing paper or boat.

    • Carefully transfer the desired amount of this compound powder from its storage container to the weighing paper using a clean spatula. Avoid generating dust.

    • Record the exact weight of the compound.

  • Solution Preparation:

    • Carefully transfer the weighed powder into the volumetric flask.

    • Add a small amount of the chosen solvent to the flask to dissolve the powder.

    • Use a vortex mixer or sonicator to ensure the compound is fully dissolved.

    • Once dissolved, add the solvent to the flask up to the calibration mark.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Cleanup:

    • Carefully clean the spatula and any other reusable equipment that came into contact with the compound.

    • Dispose of all single-use items (e.g., weighing paper, gloves) in the designated chemical waste container.

    • Wipe down the surfaces of the ventilated enclosure with an appropriate cleaning agent.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

Waste TypeDisposal Procedure
Solid this compound Unused or expired solid compound should be disposed of as chemical waste. It should be placed in a clearly labeled, sealed container and disposed of through your institution's hazardous waste management program.
Solutions of this compound Solutions containing this compound should be collected in a designated, labeled waste container for halogenated or non-halogenated solvents, depending on the solvent used. This should be disposed of through your institution's hazardous waste management program.
Contaminated Labware Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be placed in a designated solid chemical waste container.

While some general guidelines suggest that non-radioactive pharmaceuticals can be disposed of in household trash after being mixed with an undesirable substance, this is not recommended for a laboratory setting.[4][5] All waste generated from the handling of this compound in a research environment should be treated as chemical waste and disposed of according to institutional and local regulations.

Workflow for Handling this compound

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Read_SDS Read Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE Read_SDS->Don_PPE Understand Hazards Prepare_Work_Area Prepare Ventilated Enclosure Don_PPE->Prepare_Work_Area Weigh_Compound Weigh this compound Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Clean_Equipment Clean Reusable Equipment Prepare_Solution->Clean_Equipment Dispose_Waste Dispose of Waste Properly Clean_Equipment->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.